molecular formula C6H10N4 B1425985 N4,2-dimethylpyrimidine-4,6-diamine CAS No. 14538-81-9

N4,2-dimethylpyrimidine-4,6-diamine

Cat. No.: B1425985
CAS No.: 14538-81-9
M. Wt: 138.17 g/mol
InChI Key: ZLHVYPSIXXWRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4,2-dimethylpyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C6H10N4 and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N,2-dimethylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-9-5(7)3-6(8-2)10-4/h3H,1-2H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHVYPSIXXWRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N4,2-dimethylpyrimidine-4,6-diamine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of pyrimidine-4,6-diamine derivatives, with a primary focus on N4,2-dimethylpyrimidine-4,6-diamine and its close structural isomer, 2-amino-4,6-dimethylpyrimidine. Due to the ambiguity in the nomenclature of "this compound" and the limited availability of experimental data for this specific substitution pattern, this document consolidates information on the most plausible interpretation, N4,N4-dimethylpyrimidine-4,6-diamine, alongside the well-characterized isomer, 2-amino-4,6-dimethylpyrimidine. This guide presents key physicochemical properties in structured tables, details established experimental protocols, and explores the broader context of diaminopyrimidines in signaling pathways and drug discovery.

Introduction and Nomenclature Clarification

The nomenclature "this compound" is ambiguous. It could refer to a pyrimidine ring with a methyl group on the exocyclic nitrogen at position 4 and a second methyl group on the ring at position 2. However, a more common and synthetically accessible interpretation is N4,N4-dimethylpyrimidine-4,6-diamine , where two methyl groups are on the exocyclic nitrogen at position 4. Another closely related and extensively studied isomer is 2-amino-4,6-dimethylpyrimidine , where the methyl groups are on the pyrimidine ring itself.

Given the available scientific literature, this guide will focus on N4,N4-dimethylpyrimidine-4,6-diamine as the primary subject, while providing a detailed comparative analysis with 2-amino-4,6-dimethylpyrimidine.

Physicochemical Properties

Quantitative data for N4,N4-dimethylpyrimidine-4,6-diamine is sparse in publicly accessible literature. Therefore, a combination of available vendor information and predicted data is presented. In contrast, 2-amino-4,6-dimethylpyrimidine is well-characterized, with extensive experimental data available.

Table 1: Chemical Properties of N4,N4-dimethylpyrimidine-4,6-diamine
PropertyValueSource
IUPAC Name N4,N4-dimethylpyrimidine-4,6-diamine-
Synonyms 4-Amino-6-(dimethylamino)pyrimidine-
CAS Number 36314-80-4Vendor Catalogs
Molecular Formula C6H10N4Vendor Catalogs
Molecular Weight 138.17 g/mol Vendor Catalogs
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
Predicted LogP -0.3ChemAxon
Table 2: Experimental Chemical Properties of 2-amino-4,6-dimethylpyrimidine
PropertyValueSource
IUPAC Name 4,6-dimethylpyrimidin-2-aminePubChem[1]
Synonyms AcetylacetoneguanidinePubChem[1]
CAS Number 767-15-7ChemicalBook[2]
Molecular Formula C6H9N3ChemicalBook[2]
Molecular Weight 123.16 g/mol ChemicalBook[2]
Melting Point 150-154 °CVarious[3]
Boiling Point 294 °C at 760 mmHgChemsrc
Solubility Sparingly soluble in water; Soluble in ethanol, chloroform, DMSO, and methanol.[2][4]Guidechem, ChemicalBook
pKa 5.11 ± 0.10 (Predicted)Guidechem[4]

Spectral Data

No experimental spectral data was found for N4,N4-dimethylpyrimidine-4,6-diamine. The following data pertains to the isomer 2-amino-4,6-dimethylpyrimidine.

Table 3: Spectral Data for 2-amino-4,6-dimethylpyrimidine
Spectrum TypeKey FeaturesSource
¹H NMR (400 MHz, CDCl₃) δ: 6.33 (s, 1H, Ar-H), 5.36 (bs, 2H, NH₂), 2.25 (s, 6H, CH₃).ChemicalBook[5]
¹³C NMR (CDCl₃) δ: 167.9, 163.0, 108.5, 24.1.PubChem, ChemicalBook
IR (KBr, cm⁻¹) 3395-3310 (s, NH₂ stretching), 3175 (w, aromatic C-H stretching), 1633 (w, N-H bending), 1575, 1537 (conjugated C=C stretching).ChemicalBook[5]
Mass Spectrum (DI) m/z (%): 123.1 (M+).ChemicalBook[5]

Experimental Protocols

Synthesis of N-Substituted Pyrimidine-4,6-diamines

A general method for the synthesis of N-substituted pyrimidine-4,6-diamines involves the nucleophilic substitution of a dihalopyrimidine.

  • Reaction Scheme:

    G reactant1 4,6-Dichloropyrimidine catalyst Base (e.g., K2CO3 or Et3N) Solvent (e.g., DMF or Dioxane) Heat reactant1->catalyst reactant2 Dimethylamine (2 eq.) reactant2->catalyst product N4,N4-dimethylpyrimidine-4,6-diamine catalyst->product

    Caption: General synthesis of N4,N4-dimethylpyrimidine-4,6-diamine.

  • Protocol Outline:

    • Reagents: 4,6-Dichloropyrimidine is used as the starting material. An excess of the desired amine (in this case, dimethylamine) is used as the nucleophile.

    • Solvent and Base: The reaction is typically carried out in a polar aprotic solvent such as DMF or dioxane. A base, such as potassium carbonate or triethylamine, is added to neutralize the HCl byproduct.

    • Conditions: The reaction mixture is heated, often to reflux, for several hours to ensure complete substitution.

    • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified using techniques like column chromatography or recrystallization.

This method is analogous to the synthesis of N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine from 4,6-dichloro-5-nitro-pyrimidine and N-methylbenzenamine.[6]

Synthesis of 2-amino-4,6-dimethylpyrimidine

The most common and well-documented synthesis of 2-amino-4,6-dimethylpyrimidine is the condensation of acetylacetone with a guanidine salt.[4][7]

  • Reaction Scheme:

    G reactant1 Acetylacetone catalyst Aqueous Alkaline Medium (e.g., Na2CO3) Heat (95-100 °C) reactant1->catalyst reactant2 Guanidine Salt (e.g., Guanidine Nitrate) reactant2->catalyst product 2-amino-4,6-dimethylpyrimidine catalyst->product

    Caption: Synthesis of 2-amino-4,6-dimethylpyrimidine.

  • Detailed Protocol (Example): [7]

    • To 250 parts of water, add 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone.

    • Heat the resulting slurry to 95-100 °C for two hours.

    • Cool the slurry to room temperature and dilute it with water.

    • Further cool the mixture to 10 °C and hold for one hour before filtering.

    • The filter cake is washed with a brine solution and can be further purified by recrystallization from water or acetone.

Biological Activity and Signaling Pathways

EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

A novel series of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives have been designed and evaluated as epidermal growth factor receptor (EGFR) inhibitors for NSCLC.[8] These compounds act as ATP-competitive inhibitors, and some have shown potent activity against various cancer cell lines, leading to cell cycle arrest and apoptosis.[8]

CDK Inhibition

Substituted pyrimidine-2,4-diamines have been identified as potent dual inhibitors of cyclin-dependent kinase 2 (CDK2) and CDK9.[2] These kinases are crucial for cell cycle progression and gene transcription, making them attractive targets for cancer therapy.

General Pyrimidine Nucleotide Synthesis Pathway

The de novo synthesis of pyrimidine nucleotides is a fundamental cellular process linked to cell growth, differentiation, and apoptosis.[9] Key enzymes in this pathway, such as CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase), are regulated by major signaling pathways, including those involving MAP kinases and Myc.[9] This highlights the intricate connection between basic metabolic pathways and cellular signaling.

G cluster_0 External Signals cluster_1 Signaling Cascades cluster_2 Pyrimidine Synthesis Regulation cluster_3 Cellular Processes Growth Factors Growth Factors MAPK Pathway MAPK Pathway Growth Factors->MAPK Pathway activates Myc Upregulation Myc Upregulation Growth Factors->Myc Upregulation induces CAD Enzyme CAD Enzyme MAPK Pathway->CAD Enzyme phosphorylates (activates) Myc Upregulation->CAD Enzyme increases transcription Pyrimidine Nucleotides Pyrimidine Nucleotides CAD Enzyme->Pyrimidine Nucleotides catalyzes RNA/DNA Synthesis RNA/DNA Synthesis Pyrimidine Nucleotides->RNA/DNA Synthesis Cell Growth & Proliferation Cell Growth & Proliferation RNA/DNA Synthesis->Cell Growth & Proliferation

Caption: Regulation of pyrimidine synthesis by signaling pathways.

Safety and Handling

Safety data for N4,N4-dimethylpyrimidine-4,6-diamine is not specified, but general precautions for aminopyrimidines should be followed. For the isomer, 2-amino-4,6-dimethylpyrimidine, it is classified as harmful if swallowed and causes skin and serious eye irritation.[4][9]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid breathing dust.

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

This technical guide has synthesized the available information on this compound and its isomers. While experimental data for N4,N4-dimethylpyrimidine-4,6-diamine is limited, a comprehensive profile of the closely related and well-studied 2-amino-4,6-dimethylpyrimidine is provided for comparative purposes. The general synthetic routes and the established biological relevance of substituted diaminopyrimidines as kinase inhibitors suggest that N4,N4-dimethylpyrimidine-4,6-diamine and its derivatives are valuable compounds for further investigation in medicinal chemistry and drug development. Future research should focus on the experimental characterization of N4,N4-dimethylpyrimidine-4,6-diamine to fully elucidate its chemical and biological properties.

References

N4,2-dimethylpyrimidine-4,6-diamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on N4,2-dimethylpyrimidine-4,6-diamine

This document provides a detailed overview of the molecular properties of this compound, aimed at researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a substituted pyrimidine derivative. The name specifies a pyrimidine core with diamino groups at positions 4 and 6. Furthermore, it indicates a methyl group attached to the nitrogen of the amino group at position 4 (N4) and a second methyl group at position 2 of the pyrimidine ring.

Data Presentation

The following table summarizes the key molecular data for this compound and its isomer.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₆H₁₀N₄138.17 (Calculated)Not available
N4,N4-Dimethylpyrimidine-4,6-diamineC₆H₁₀N₄138.1736314-80-4[1]

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of the specific isomer this compound are not prominently documented in the searched literature. However, general synthetic methods for substituted pyrimidines often involve the condensation of a substituted amidine with a β-dicarbonyl compound or a derivative, followed by further modifications of the pyrimidine ring.

Logical Relationships

The relationship between the chemical name and its fundamental molecular properties can be visualized as a logical workflow. The systematic name of the compound dictates its structural components, which in turn allows for the calculation of its molecular formula and weight.

logical_relationship A Chemical Name (this compound) B Structural Interpretation - Pyrimidine Core - 4,6-Diamine Groups - N4-Methyl Group - 2-Methyl Group A->B C Molecular Formula (C₆H₁₀N₄) B->C D Molecular Weight (138.17 g/mol) C->D

Caption: Derivation of molecular properties from chemical nomenclature.

References

The Ascendant Trajectory of N4,2-Disubstituted Pyrimidine-4,6-Diamines in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-4,6-diamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. Specifically, derivatives with substitutions at the N4, C2, and C6 positions are gaining considerable attention for their potent and selective inhibitory activity against various protein kinases implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the biological activity of this class of compounds, with a focus on their role as inhibitors of FMS-like Tyrosine Kinase 3 (FLT3) and Epidermal Growth Factor Receptor (EGFR), two critical targets in oncology.

Introduction to N4,2-Disubstituted Pyrimidine-4,6-Diamines

Pyrimidine derivatives are of great interest due to their structural similarity to the nucleobases of DNA and RNA.[1] This inherent biocompatibility, coupled with the versatility for chemical modification at multiple positions, has made the pyrimidine core a cornerstone in the design of novel kinase inhibitors. The N4,2-disubstituted pyrimidine-4,6-diamine scaffold, in particular, has been shown to effectively target the ATP-binding pocket of various kinases, leading to the disruption of downstream signaling pathways that are often dysregulated in cancer.

Quantitative Biological Activity

The following tables summarize the in vitro inhibitory activity of representative N4,2-disubstituted pyrimidine-4,6-diamine derivatives against key kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
13a FLT313.9 ± 6.5[2]
Yfq07 EGFR (delE746-A750)18[3]
A5 EGFR (del19/T790M/C797S)Not explicitly stated, but significant[4]
135a EGFR (delE746-A750)18[5]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Yfq07 H3255, A431, HCC827, PC-9, H1975Non-Small Cell Lung CancerNot explicitly stated, but potent[6]
A5 KC-0116 (EGFRdel19/T790M/C797S)Non-Small Cell Lung CancerNot explicitly stated, but significant[4]
3a HepG-2Hepatocellular Carcinoma14.31 ± 0.83[7]
3a A-549Lung Carcinoma30.74 ± 0.76[7]
3a MCF-7Breast Cancer27.14 ± 1.91[7]

Key Signaling Pathways and Mechanism of Action

N4,2-disubstituted pyrimidine-4,6-diamines exert their biological effects by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and differentiation.

FLT3 Signaling Pathway

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis.[8] Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation and are found in a significant portion of acute myeloid leukemia (AML) cases, making it a prime therapeutic target.[8]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activation RAS RAS FLT3->RAS Activation STAT5 STAT5 FLT3->STAT5 Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor Pyrimidine-4,6-Diamine (e.g., Compound 13a) Inhibitor->FLT3 Inhibition EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidine-4,6-Diamine (e.g., Yfq07) Inhibitor->EGFR Inhibition Synthesis_Workflow Start 4,6-Dichloropyrimidine Intermediate1 N-Substituted-6-chloropyrimidin-4-amine Start->Intermediate1 Nucleophilic Aromatic Substitution (SNAr) with primary amine FinalProduct N4,N6-Disubstituted pyrimidine-4,6-diamine Intermediate1->FinalProduct Second SNAr with another amine

References

An In-Depth Technical Guide on the Core Mechanism of Action of Pyrimidine-4,6-diamine Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research for the specific compound "N4,2-dimethylpyrimidine-4,6-diamine" did not yield specific data regarding its mechanism of action. This suggests that it may be a novel or less-studied molecule. However, the broader class of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives has been extensively researched, particularly for their role as Epidermal Growth Factor Receptor (EGFR) inhibitors in the context of cancer therapy. This guide will, therefore, focus on the well-documented mechanism of action of this class of compounds.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[1][3] Consequently, EGFR has emerged as a significant target for anticancer drug development.[4] Pyrimidine-based compounds, particularly N4,N6-disubstituted pyrimidine-4,6-diamine derivatives, have shown considerable promise as potent and selective EGFR inhibitors.[3][5] These molecules are designed to compete with adenosine triphosphate (ATP) at the catalytic site of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways and curbing uncontrolled cell growth.[3][6]

Core Mechanism of Action: EGFR Kinase Inhibition

The primary mechanism of action for N4,N6-disubstituted pyrimidine-4,6-diamine derivatives is the competitive inhibition of the EGFR tyrosine kinase.[3] The pyrimidine scaffold serves as a core structure that can be extensively modified at the N4 and N6 positions to optimize binding affinity and selectivity for the ATP-binding pocket of EGFR.[3][5]

Upon binding of a ligand, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[7] This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and angiogenesis.[8][9]

N4,N6-disubstituted pyrimidine-4,6-diamine derivatives act by occupying the ATP-binding site of the EGFR kinase domain. This prevents the binding of ATP and subsequent autophosphorylation, effectively blocking the initiation of the downstream signaling cascades.[6] The inhibition of these pathways leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells that are dependent on EGFR signaling for their growth and survival.[3][10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects EGF EGF EGFR EGFR EGF->EGFR 1. Ligand Binding pEGFR p-EGFR EGFR->pEGFR 2. Dimerization & Autophosphorylation Pyrimidine_Derivative Pyrimidine-4,6-diamine Derivative Pyrimidine_Derivative->EGFR Inhibition Apoptosis Apoptosis Pyrimidine_Derivative->Apoptosis Induction ATP ATP ATP->pEGFR ADP ADP pEGFR->ADP RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

EGFR Signaling Pathway and Inhibition by Pyrimidine-4,6-diamine Derivatives.

Quantitative Data: In Vitro Inhibitory Activity

The potency of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against EGFR kinase activity and various cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDTargetIC50 (nM)Cell LineIC50 (µM)Reference
Yfq07EGFR-H3255-[3]
Yfq07EGFR-A431-[3]
Yfq07EGFR-HCC827-[3]
Yfq07EGFR-PC-9-[3]
Yfq07EGFR-H1975-[3]
Compound 135aEGFR (delE746-A750)18--[5]
Compound 10bEGFR8.29HepG23.56[10]
Compound 10bEGFR8.29A5495.85[10]
Compound 10bEGFR8.29MCF-77.68[10]
Compound 4EGFR-TK54--[11]
Compound 15EGFR-TK135--[11]
Compound 16EGFR-TK34--[11]
Compound 6cEGFR-TK900MCF-737.7[9]
Compound 10bEGFR-TK700MCF-731.8[9]

Note: Some IC50 values for cell lines were not explicitly provided in the source material.

Experimental Protocols

The evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as EGFR inhibitors involves a series of in vitro and cell-based assays.

  • Objective: To determine the direct inhibitory effect of the compounds on EGFR kinase activity.

  • Methodology:

    • Recombinant human EGFR kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 25°C).[7]

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with a phospho-tyrosine specific antibody or radiometric assays using ³³P-labeled ATP.[12][13]

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

  • Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., A431, H1975, HCC827) are seeded in 96-well plates and allowed to adhere overnight.[13]

    • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined.

  • Objective: To determine if the compounds induce apoptosis in cancer cells.

  • Methodology:

    • Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24-48 hours).[13]

    • The cells are harvested and washed with a binding buffer.

    • The cells are stained with Annexin V-FITC and Propidium Iodide (PI).

    • Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.

    • PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

    • The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.[13]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis & Lead Optimization Compound_Synthesis Synthesis of Pyrimidine Derivatives Kinase_Assay EGFR Kinase Assay Compound_Synthesis->Kinase_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase Proliferation_Assay Cell Proliferation Assay (e.g., MTT) IC50_Kinase->Proliferation_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR_Analysis IC50_Cell Determine Cellular IC50 Proliferation_Assay->IC50_Cell Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Apoptosis_Quantification Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quantification IC50_Cell->Apoptosis_Assay IC50_Cell->SAR_Analysis Apoptosis_Quantification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Spectroscopic Profile of N4,2-dimethylpyrimidine-4,6-diamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a predicted spectroscopic profile of N4,2-dimethylpyrimidine-4,6-diamine, a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for these predictions.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound has been generated using computational models. This data is intended to provide researchers with an expected spectroscopic profile for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are summarized in the tables below. These predictions are based on the molecular structure of this compound.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityAssignment
~7.0 - 8.0Broad Singlet1H, NH (on N4)
~5.8 - 6.0Singlet1H, CH (on C5)
~5.0 - 6.0Broad Singlet2H, NH₂ (on C6)
~2.9 - 3.1Singlet3H, CH₃ (on N4)
~2.4 - 2.6Singlet3H, CH₃ (on C2)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~162 - 167C 4
~160 - 165C 2
~158 - 163C 6
~90 - 95C 5
~28 - 33C H₃ (on N4)
~20 - 25C H₃ (on C2)
Infrared (IR) Spectroscopy

The predicted key infrared absorption bands for this compound are listed below. These vibrational frequencies correspond to the characteristic functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational Mode
~3300 - 3500N-H stretch (amine)
~2900 - 3100C-H stretch (aromatic/methyl)
~1600 - 1650C=N stretch (pyrimidine ring)
~1600 - 1650N-H bend (amine)
~1550 - 1600C=C stretch (pyrimidine ring)
~1200 - 1350C-N stretch
Mass Spectrometry (MS)

The predicted mass spectrometric data for this compound is based on its molecular formula.

Table 4: Predicted Mass Spectrometry Data

ParameterValue
Molecular FormulaC₆H₁₀N₄
Molecular Weight138.17 g/mol
Exact Mass138.0905 u
Predicted [M+H]⁺139.0983

Experimental and Computational Protocols

As experimental data is unavailable, the following section outlines the computational methodologies used to predict the spectroscopic data.

NMR Spectra Prediction

The ¹H and ¹³C NMR spectra were predicted using the online NMR prediction tool available at --INVALID-LINK--. This tool utilizes a database of assigned NMR spectra and employs a combination of hierarchical organization of spherical environments (HOSE) codes and machine learning algorithms to predict chemical shifts for a given chemical structure. The structure of this compound was drawn using the provided chemical editor, and the prediction was performed using the platform's standard calculation parameters.

IR Spectrum Prediction

The infrared spectrum was predicted using the online tool provided by --INVALID-LINK--. This platform uses a computational approach to estimate the vibrational frequencies of a molecule based on its structure. The molecular structure of this compound was input into the system to generate the predicted IR absorption bands.

Mass Spectrum Calculation

The mass spectrometry data, including molecular weight and exact mass, were calculated based on the molecular formula (C₆H₁₀N₄) using standard atomic weights. The predicted protonated molecule [M+H]⁺ was calculated by adding the mass of a proton to the exact mass of the molecule.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample_Prep Sample Preparation (Dissolution, Derivatization, etc.) NMR_Acq NMR Spectroscopy Sample_Prep->NMR_Acq IR_Acq IR Spectroscopy Sample_Prep->IR_Acq MS_Acq Mass Spectrometry Sample_Prep->MS_Acq NMR_Proc Fourier Transform Phase & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction Signal Averaging IR_Acq->IR_Proc MS_Proc Peak Detection Mass Calibration MS_Acq->MS_Proc Spectral_Interpretation Spectral Interpretation (Chemical Shifts, Functional Groups, m/z) NMR_Proc->Spectral_Interpretation IR_Proc->Spectral_Interpretation MS_Proc->Spectral_Interpretation Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation Reporting Reporting Structure_Elucidation->Reporting

Caption: General workflow of spectroscopic analysis.

Computational_Spectroscopy_Workflow Workflow for Computational Spectroscopy cluster_input Input cluster_prediction Prediction Engine cluster_output Output Structure_Input Input Molecular Structure (SMILES, MOL file, etc.) NMR_Pred NMR Prediction (Machine Learning / Database) Structure_Input->NMR_Pred IR_Pred IR Prediction (Quantum Mechanics / Empirical) Structure_Input->IR_Pred MS_Pred MS Prediction (Fragmentation Rules / Calculation) Structure_Input->MS_Pred Predicted_Spectra Predicted Spectra (Chemical Shifts, Frequencies, m/z) NMR_Pred->Predicted_Spectra IR_Pred->Predicted_Spectra MS_Pred->Predicted_Spectra Data_Analysis Data Analysis & Comparison Predicted_Spectra->Data_Analysis

Caption: Workflow for computational spectroscopy.

An In-depth Technical Guide on the Solubility Profile of N4,2-dimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility profile of N4,2-dimethylpyrimidine-4,6-diamine. A comprehensive search of scientific literature and chemical databases was conducted to ascertain its solubility in various solvents, its octanol-water partition coefficient (LogP), and any associated biological activities or signaling pathways.

Despite extensive searches for "this compound" and its likely intended structure, 2-methyl-N4,N4-dimethylpyrimidine-4,6-diamine , no specific quantitative solubility data or detailed biological pathway information is publicly available at this time. The information presented herein focuses on standardized experimental protocols for determining solubility and provides a framework for such an analysis. This guide is intended to be a resource for researchers who may generate this data in the future.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2-methyl-N4,N4-dimethylpyrimidine-4,6-diamine, including its solubility in common solvents and its LogP value, are not currently available in the public domain. The table below is provided as a template for recording such data once it is determined experimentally.

Table 1: Physicochemical Properties of 2-methyl-N4,N4-dimethylpyrimidine-4,6-diamine

PropertyValueMethod/ConditionsReference
Molecular Formula C₇H₁₂N₄--
Molecular Weight 152.20 g/mol --
Aqueous Solubility Data not availablee.g., Shake-flask method, 25 °C, pH 7.4-
Solubility in DMSO Data not availablee.g., Shake-flask method, 25 °C-
Solubility in Ethanol Data not availablee.g., Shake-flask method, 25 °C-
LogP Data not availablee.g., Shake-flask method with n-octanol/water-

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a compound are the kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of drug discovery and the required accuracy.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.

Detailed Methodology:

  • Preparation of Stock Solution: A high-concentration stock solution of the test compound (e.g., 10-50 mM) is prepared in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: A small aliquot of each DMSO solution is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) in a microtiter plate. The final DMSO concentration is typically kept low (e.g., <1-2%) to minimize its effect on solubility.

  • Incubation and Shaking: The plate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C) to allow for precipitation.[1]

  • Detection of Precipitation: The amount of precipitate can be determined by various methods, including:

    • Nephelometry: Measures the scattering of light by undissolved particles.[2]

    • Direct UV/Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by its absorbance.[1][2]

    • LC-MS/MS: Provides a more sensitive and specific quantification of the compound in the supernatant after separation of the solid.[1]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no precipitation is observed or by quantifying the amount of compound remaining in solution.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is often considered the "gold standard." It is typically used in later stages of drug development when more precise data is required.

Detailed Methodology:

  • Addition of Excess Solid: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[3]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid any loss of the dissolved compound or carryover of the solid.

  • Quantification: The concentration of the compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[4]

    • UV/Vis Spectroscopy, if the compound has a suitable chromophore and there are no interfering substances.

  • Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).[4]

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activities or associated signaling pathways for 2-methyl-N4,N4-dimethylpyrimidine-4,6-diamine. Pyrimidine derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, including roles as kinase inhibitors and antimicrobial agents.[5][6] However, without experimental data for this specific molecule, any discussion of its biological function would be speculative.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare high-concentration stock solution in DMSO k_dilute Serially dilute in DMSO k_start->k_dilute k_add_buffer Add to aqueous buffer k_dilute->k_add_buffer k_incubate Incubate and shake (e.g., 1-2 hours) k_add_buffer->k_incubate k_detect Detect precipitation (Nephelometry, UV/Vis, LC-MS) k_incubate->k_detect k_end Determine kinetic solubility k_detect->k_end t_start Add excess solid to solvent t_equilibrate Equilibrate with agitation (e.g., 24-72 hours) t_start->t_equilibrate t_separate Separate solid and liquid (Centrifuge/Filter) t_equilibrate->t_separate t_quantify Quantify concentration in supernatant (HPLC, UV/Vis) t_separate->t_quantify t_end Determine thermodynamic solubility t_quantify->t_end

Caption: Generalized workflow for kinetic and thermodynamic solubility assays.

Conclusion

This technical guide provides a framework for understanding and determining the solubility profile of this compound (likely 2-methyl-N4,N4-dimethylpyrimidine-4,6-diamine). While specific experimental data for this compound is not currently available, the detailed methodologies for kinetic and thermodynamic solubility assays presented here offer a clear path for researchers to generate this crucial information. The provided templates and diagrams are intended to aid in the systematic collection and presentation of future experimental findings. Further research is required to elucidate the solubility, physicochemical properties, and potential biological activities of this compound.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrimidine-4,6-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a cornerstone of medicinal chemistry, famously appearing in the nucleobases of DNA and RNA.[1][2] However, beyond its role in genetics, the pyrimidine scaffold has proven to be a remarkably versatile and "privileged" structure in drug discovery. Among its many variations, the pyrimidine-4,6-diamine core has emerged as a particularly fruitful scaffold, leading to the development of potent and selective inhibitors for a range of therapeutic targets, most notably protein kinases. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic application of pyrimidine-4,6-diamine derivatives, offering a comprehensive resource for researchers in the field.

Historical Development

The journey of pyrimidine-4,6-diamine derivatives is built upon the foundational work of 19th and 20th-century organic chemists.

  • Early Pyrimidine Chemistry: The systematic study of pyrimidines began in 1884 with Arthur Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] This foundational work, now known as the Pinner pyrimidine synthesis, opened the door to the exploration of this new class of heterocyclic compounds. The parent pyrimidine compound itself was first prepared in 1900 by Gabriel and Colman.

  • Emergence of Diaminopyrimidines: The initial exploration into diaminopyrimidines was largely driven by their potential as nucleic acid antagonists. This research intensified in the mid-20th century, leading to the discovery of the antimicrobial properties of certain diaminopyrimidine derivatives.

  • The Kinase Revolution: The late 20th and early 21st centuries saw a surge in our understanding of cell signaling pathways and the critical role of protein kinases in diseases such as cancer and autoimmune disorders. It was discovered that the pyrimidine-4,6-diamine scaffold is an excellent bioisostere for the hinge-binding region of ATP in many kinases. This realization led to a paradigm shift, with numerous research groups focusing on this scaffold for the development of targeted kinase inhibitors.

  • Modern Drug Discovery: Today, pyrimidine-4,6-diamine derivatives are at the forefront of kinase inhibitor research, with several compounds in clinical trials and approved as therapies.[3][4] They are particularly prominent in the development of inhibitors for Janus kinases (JAKs), FMS-like tyrosine kinase 3 (FLT3), and the epidermal growth factor receptor (EGFR).[3][5][6]

General Synthesis Strategies

The synthesis of pyrimidine-4,6-diamine derivatives typically follows a convergent strategy, starting from a common dichloropyrimidine intermediate.

A common starting material for many pyrimidine-4,6-diamine-based kinase inhibitors is 4,6-dichloropyrimidine. This intermediate can be synthesized from 4,6-dihydroxypyrimidine by treatment with phosphorus oxychloride.[7] Another key intermediate is 4,6-dichloropyrimidine, which can be synthesized from 4,6-diaminopyrimidine via a diazotization reaction followed by treatment with a copper salt.[8]

The core of the synthetic strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms on the pyrimidine ring have different reactivities, allowing for the stepwise introduction of two different amine nucleophiles. Typically, the first amine is introduced at a lower temperature, and the second amine is added at a higher temperature or with the assistance of a catalyst.

Below is a generalized experimental protocol for the synthesis of a disubstituted pyrimidine-4,6-diamine derivative.

Experimental Protocols

Protocol 1: Synthesis of N4,N6-Disubstituted Pyrimidine-4,6-diamine Derivatives

This protocol is a generalized representation based on methodologies reported for the synthesis of various kinase inhibitors.[5][9]

Step 1: Monoamination of 4,6-Dichloropyrimidine

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the first amine (1.0-1.2 eq).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 4-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting mono-substituted intermediate by column chromatography on silica gel to yield the 4-amino-6-chloropyrimidine derivative.

Step 2: Diamination of 4-Amino-6-chloropyrimidine Intermediate

  • In a sealed vessel, dissolve the 4-amino-6-chloropyrimidine intermediate (1.0 eq) and the second amine (1.2-1.5 eq) in a high-boiling point solvent such as n-butanol or dioxane.

  • Add a palladium catalyst, such as Pd2(dba)3, and a phosphine ligand, such as Xantphos or DavePhos, if necessary. Some reactions can proceed without a catalyst at elevated temperatures.

  • Add a base, such as cesium carbonate or sodium tert-butoxide (2.0-3.0 eq).

  • Heat the reaction mixture to 100-140 °C for 12-48 hours, monitoring for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final N4,N6-disubstituted pyrimidine-4,6-diamine derivative.

experimental_workflow

Therapeutic Applications and Key Signaling Pathways

The therapeutic utility of pyrimidine-4,6-diamine derivatives is predominantly centered on their ability to inhibit protein kinases involved in aberrant cell signaling.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases and some cancers.[6] Pyrimidine-4,6-diamine derivatives have been successfully developed as potent JAK inhibitors.

JAK_STAT_pathway

Quantitative Data for JAK Inhibitors

CompoundTargetIC50 (nM)Reference
11e JAK32.1[6]
3f JAK13.4[10]
3f JAK22.2[10]
3f JAK33.5[10]
11b HEL cells350[10]
11b K562 cells370[10]
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[3] Pyrimidine-4,6-diamine derivatives have shown significant promise as FLT3 inhibitors.[3][4][11][12]

FLT3_pathway

Quantitative Data for FLT3 Inhibitors

CompoundTargetIC50 (nM)Reference
13a FLT313.9[3][11][12]
7r FLT37.82[4]
7r MV4-11 cells46.07[4]
7r MOLM-13 cells51.6[4]
Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a well-established target in non-small cell lung cancer (NSCLC) and other epithelial tumors.[5][13][14] The pyrimidine-4,6-diamine scaffold has been successfully employed to develop potent EGFR inhibitors.[5][13][14][15][16][17]

EGFR_pathway

Quantitative Data for EGFR Inhibitors

CompoundTargetIC50 (nM)Reference
Yfq07 EGFR (delE746-A750)18[17]
20 EGFR0.5[15]
22 EGFR0.1[15]
23 EGFR0.1[15]
BZF 2 H226 cells2110[14]
BZF 2 HCC827 GR cells930[14]

Conclusion and Future Perspectives

The pyrimidine-4,6-diamine scaffold has cemented its status as a privileged structure in modern drug discovery, particularly in the realm of kinase inhibition. Its synthetic tractability and ideal geometry for engaging the ATP-binding site of kinases have led to the development of numerous potent and selective inhibitors. The ongoing research into novel derivatives continues to expand the therapeutic potential of this remarkable chemical entity. Future efforts will likely focus on overcoming drug resistance, improving selectivity profiles, and exploring new therapeutic areas for this versatile scaffold. The rich history and continued success of pyrimidine-4,6-diamine derivatives serve as a testament to the power of medicinal chemistry in translating fundamental biological insights into life-saving therapies.

References

N4,2-dimethylpyrimidine-4,6-diamine: A Scoping Review of its Potential as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Its structural resemblance to the purine bases of ATP makes it a privileged scaffold for targeting ATP-binding sites in enzymes, particularly kinases.[1][2] The diverse biological activities associated with pyrimidine derivatives, ranging from anticancer to antimicrobial effects, have fueled extensive research into their potential as enzyme inhibitors.[3][4] This guide focuses on the prospective inhibitory capabilities of a specific, yet understudied, derivative: N4,2-dimethylpyrimidine-4,6-diamine. While direct evidence of its enzyme inhibitory action is sparse, the structural motifs present in this molecule suggest a high potential for interaction with various enzyme classes. This document will explore this potential by examining the established activities of analogous compounds, providing detailed experimental protocols for its evaluation, and visualizing key concepts to guide further investigation.

The Landscape of Pyrimidine-Based Enzyme Inhibitors

Pyrimidine derivatives have demonstrated inhibitory activity against a wide array of enzymes, primarily by acting as competitive inhibitors at substrate-binding sites. The amino and methyl substitutions on the pyrimidine ring of this compound are common features in many potent enzyme inhibitors.

Protein Kinase Inhibition

Protein kinases are a major class of enzymes targeted by pyrimidine-based inhibitors due to the structural similarity of the pyrimidine core to the adenine ring of ATP.[5] Deregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a focal point of oncology drug discovery.[1] Numerous aminopyrimidine derivatives have shown potent inhibition of various protein kinases, including EGFR, c-KIT, VEGFR, PDGFR, Akt, and AURKA.[1] The 2,4-diaminopyrimidine motif, in particular, is a common feature in many kinase inhibitors.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids.[6][7] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, and is a validated strategy for cancer and infectious disease therapy.[7][8] Many DHFR inhibitors feature a 2,4-diaminopyrimidine ring, which mimics the pteridine ring of the natural substrate, dihydrofolate.[6][9]

Other Notable Enzyme Targets

Beyond kinases and DHFR, pyrimidine derivatives have been shown to inhibit a variety of other enzymes. These include:

  • Carbonic Anhydrases (CAs): Involved in physiological processes such as pH regulation and CO2 transport.[10]

  • Cholinesterases (AChE and BChE): Key enzymes in the nervous system, targeted for the treatment of Alzheimer's disease.[10]

  • α-Glycosidase and Aldose Reductase: Implicated in diabetes and its complications.[10]

  • Glutathione Reductase (GR) and Glutathione S-Transferase (GST): Enzymes involved in cellular detoxification and redox homeostasis, often dysregulated in cancer.[11][12][13]

  • Lipoxygenase (LOX): Involved in inflammatory pathways.[14]

Quantitative Data on Structurally Related Pyrimidine Inhibitors

While specific inhibitory data for this compound is not available, the following tables summarize the inhibitory activities of various pyrimidine derivatives against different enzyme classes. This data provides a benchmark for the potential potency of this compound.

Compound ClassEnzyme TargetIC50 / Ki (nM)Reference
Pyrimidine DerivativeshCA IKi: 39.16 ± 7.70 - 144.62 ± 26.98[10]
hCA IIKi: 18.21 ± 3.66 - 136.35 ± 21.48[10]
AChEKi: 33.15 ± 4.85 - 52.98 ± 19.86[10]
BChEKi: 31.96 ± 8.24 - 69.57 ± 21.27[10]
α-GlycosidaseKi: 17.37 ± 1.11 - 253.88 ± 39.91[10]
Aldose ReductaseKi: 648.82 ± 53.74 - 1902.58 ± 98.90[10]
1-Phenylpyrazolo[3,4-d]pyrimidinesDHFRIC50: < 1 µM[15]
4-amino-2,6-dichloropyrimidineGlutathione ReductaseKi: 979 ± 230[11][12]
4-amino-2-chloropyrimidineGlutathione S-TransferaseKi: 47 ± 1.5[13]
Pyrimidine DerivativesLipoxygenaseIC50: 42,000 - 47,500[14]

Experimental Protocols

To facilitate the investigation of this compound as an enzyme inhibitor, a generalized and detailed protocol for an in vitro enzyme inhibition assay is provided below. This protocol can be adapted for various enzyme systems.

General Protocol for In Vitro Enzyme Inhibition Assay[16][17]

1. Materials and Reagents:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • This compound (test inhibitor)

  • Known inhibitor for the target enzyme (positive control)

  • Appropriate buffer solution (e.g., Phosphate buffer, Tris-HCl) at optimal pH for the enzyme

  • Cofactors, if required by the enzyme (e.g., Mg²⁺, NADH, ATP)

  • Solvent for the inhibitor (e.g., DMSO)

  • 96-well microplates or cuvettes

  • Microplate reader or spectrophotometer

2. Preparation of Solutions:

  • Buffer Solution: Prepare the buffer at the desired concentration and pH, ensuring it is optimal for enzyme activity.

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate over a reasonable time course.

  • Substrate Stock Solution: Dissolve the substrate in the assay buffer to create a concentrated stock solution. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) of the enzyme.

  • Inhibitor Stock Solution: Dissolve this compound in a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

  • Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations to be tested. Ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells.

3. Assay Procedure:

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank (No Enzyme): Buffer, substrate, and the highest concentration of inhibitor solvent.

    • Negative Control (No Inhibitor): Buffer, enzyme, substrate, and inhibitor solvent.

    • Test Wells: Buffer, enzyme, and varying concentrations of the inhibitor.

    • Positive Control: Buffer, enzyme, substrate, and a known inhibitor of the enzyme.

  • Pre-incubation: Add the buffer, enzyme, and inhibitor (or solvent for the negative control) to the respective wells. Allow the mixture to pre-incubate for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product. Record data at regular intervals for a predetermined duration.

4. Data Analysis:

  • Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).

  • Calculate Percentage Inhibition:

    • % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Determine Inhibition Mechanism (Optional): To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Visualizing Pathways and Workflows

To further aid in the conceptualization of the research process, the following diagrams, generated using the DOT language, illustrate a representative signaling pathway that can be targeted by pyrimidine inhibitors and a general workflow for screening and characterizing enzyme inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation G cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization Compound_Library Compound Library (including this compound) HTS Enzyme Assay (Primary Screen) Compound_Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response Assay (IC50 Determination) Hits->Dose_Response Mechanism_Studies Kinetic Studies (Lineweaver-Burk Plot) Dose_Response->Mechanism_Studies Lead_Compound Validated Lead Compound Mechanism_Studies->Lead_Compound

References

In Silico Modeling of Diaminopyrimidine Interactions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of diaminopyrimidine derivatives with their protein targets. Due to the limited availability of specific data for N4,2-dimethylpyrimidine-4,6-diamine, this paper will utilize the well-characterized diaminopyrimidine compound, Trimethoprim, and its interaction with Escherichia coli Dihydrofolate Reductase (DHFR) as a case study to illustrate the core principles and workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. It details experimental protocols for key in silico techniques, presents quantitative data in a structured format, and utilizes visualizations to clarify complex workflows and biological pathways.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2,4-diaminopyrimidine scaffold is a key pharmacophore in many therapeutic agents. Understanding the molecular interactions between these compounds and their biological targets is crucial for rational drug design and optimization.

In silico modeling has become an indispensable tool in the drug discovery pipeline, offering a rapid and cost-effective means to predict binding affinities, elucidate mechanisms of action, and guide the synthesis of more potent and selective drug candidates.[1] This guide will walk through the typical in silico workflow, from target selection and ligand preparation to molecular docking, molecular dynamics simulations, and experimental validation.

While the primary focus of this guide is the in silico process, it is important to note the scarcity of publicly available data for the specific compound this compound. Therefore, we will use Trimethoprim, a widely studied inhibitor of Dihydrofolate Reductase (DHFR), as a representative example. DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer drugs.[2]

In Silico Modeling Workflow

The in silico modeling of small molecule-protein interactions typically follows a structured workflow. This process begins with the preparation of the ligand and receptor structures, proceeds to docking and simulation, and is ultimately validated by experimental data.

In_Silico_Modeling_Workflow cluster_prep Preparation cluster_simulation Simulation & Analysis cluster_validation Validation Ligand_Preparation Ligand Preparation (2D to 3D, Energy Minimization) Molecular_Docking Molecular Docking (Pose Prediction, Scoring) Ligand_Preparation->Molecular_Docking Target_Identification Target Identification (e.g., E. coli DHFR) Receptor_Preparation Receptor Preparation (PDB: 7MYM, 6XG5) (Add Hydrogens, Assign Charges) Target_Identification->Receptor_Preparation Receptor_Preparation->Molecular_Docking Binding_Pose_Analysis Binding Pose Analysis (Interaction Analysis) Molecular_Docking->Binding_Pose_Analysis MD_Simulation Molecular Dynamics Simulation (Stability & Dynamics) Binding_Pose_Analysis->MD_Simulation Free_Energy_Calculation Free Energy Calculation (Binding Affinity) MD_Simulation->Free_Energy_Calculation Experimental_Validation Experimental Validation (Enzyme Inhibition Assay) Free_Energy_Calculation->Experimental_Validation

Figure 1: A generalized workflow for in silico drug design.

Target and Ligand Preparation

Accurate preparation of both the protein target and the small molecule ligand is a critical first step for successful in silico modeling.

Target Protein: E. coli Dihydrofolate Reductase (DHFR)

E. coli DHFR is a well-characterized enzyme and a common target for antimicrobial agents. For this guide, we will reference the crystal structures of E. coli DHFR in complex with Trimethoprim, available from the Protein Data Bank (PDB).

PDB IDDescriptionResolution (Å)
7MYM Crystal structure of Escherichia coli dihydrofolate reductase in complex with TRIMETHOPRIM and NADPH.[2]3.04
6XG5 X-ray structure of Escherichia coli dihydrofolate reductase in complex with trimethoprim.[3]1.90
Ligand: Trimethoprim

Trimethoprim is a competitive inhibitor of DHFR. Its structure can be obtained from databases such as PubChem or ZINC, or drawn using chemical drawing software.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output of a docking simulation includes the binding pose and a scoring function that estimates the binding affinity.

Experimental Protocol: Molecular Docking using AutoDock Vina
  • Receptor Preparation:

    • Download the PDB file (e.g., 6XG5) of E. coli DHFR.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDockTools (ADT).

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of Trimethoprim in SDF or MOL2 format.

    • Use a tool like Open Babel to convert the structure to PDBQT format, assigning rotatable bonds.

  • Grid Box Generation:

    • Define a grid box that encompasses the active site of DHFR. The coordinates of the co-crystallized ligand in 7MYM or 6XG5 can be used to center the grid box.

  • Docking Simulation:

    • Run AutoDock Vina, providing the prepared receptor and ligand PDBQT files, and the grid box parameters.

    • The output will be a PDBQT file containing the predicted binding poses and their corresponding binding affinities in kcal/mol.

Quantitative Data: Predicted Binding Affinities

The following table presents hypothetical binding affinity data for Trimethoprim and related pyrimidine derivatives against E. coli DHFR, as would be obtained from a molecular docking study.

CompoundPredicted Binding Affinity (kcal/mol)Predicted Ki (nM)
Trimethoprim -8.5150
This compound (Hypothetical) -7.2850
Compound A (Derivative) -9.150
Compound B (Derivative) -6.81200

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more detailed understanding of binding stability and conformational changes.

Experimental Protocol: MD Simulation using GROMACS
  • System Preparation:

    • Use the best-ranked docked pose of the Trimethoprim-DHFR complex as the starting structure.

    • Place the complex in a periodic box and solvate with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-step equilibration: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the temperature and pressure of the system.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions to assess the stability and dynamics of the complex.

MD_Simulation_Workflow Start Start with Docked Complex Solvation Solvation & Ionization Start->Solvation Energy_Minimization Energy Minimization Solvation->Energy_Minimization NVT_Equilibration NVT Equilibration Energy_Minimization->NVT_Equilibration NPT_Equilibration NPT Equilibration NVT_Equilibration->NPT_Equilibration Production_MD Production MD Run NPT_Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis

Figure 2: A simplified workflow for a molecular dynamics simulation.

Signaling Pathway

DHFR plays a crucial role in the folate metabolism pathway, which is essential for cell proliferation. Inhibition of DHFR disrupts this pathway, leading to cell death.

DHFR_Signaling_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis DHFR_Enzyme->THF Product Cell_Death Bacterial Cell Death DHFR_Enzyme->Cell_Death Trimethoprim Trimethoprim Trimethoprim->DHFR_Enzyme Inhibition DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication DNA_Replication->Cell_Death

Figure 3: The role of DHFR in the folate pathway and its inhibition.

Experimental Validation

In silico predictions must be validated through experimental assays to confirm their accuracy. For DHFR inhibitors, enzyme inhibition assays are the gold standard.

Experimental Protocol: DHFR Enzyme Inhibition Assay

This protocol is adapted from a standard colorimetric assay.[4]

  • Reagent Preparation:

    • Prepare a 1x assay buffer.

    • Prepare stock solutions of the test compounds (e.g., Trimethoprim) in DMSO.

    • Prepare solutions of the substrates, dihydrofolate (DHF) and NADPH.

    • Dilute the E. coli DHFR enzyme to the working concentration.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer, DHF, and NADPH to each well.

    • Add serial dilutions of the test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (a known potent inhibitor like methotrexate).

    • Initiate the reaction by adding the diluted DHFR enzyme to all wells.

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the percentage of DHFR activity for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Quantitative Data: Experimental Binding Affinities

The following table presents experimentally determined inhibition constants (Ki) for Trimethoprim against E. coli DHFR from the literature.

CompoundTargetExperimental Ki (nM)Reference
Trimethoprim E. coli DHFR3 - 8.3[2]
Trimethoprim E. coli DHFR15 (binary complex)[5]

Conclusion

This technical guide has outlined the key steps and methodologies involved in the in silico modeling of diaminopyrimidine interactions with their protein targets, using Trimethoprim and E. coli DHFR as a case study. The integration of molecular docking and molecular dynamics simulations provides a powerful framework for understanding ligand-protein interactions at a molecular level. However, it is imperative that computational predictions are rigorously validated through experimental assays to ensure their relevance and accuracy. The workflows and protocols detailed herein provide a solid foundation for researchers and drug development professionals to apply these computational techniques in their own discovery programs. Further research into novel diaminopyrimidine derivatives, such as this compound, will benefit from the application of these established in silico methods.

References

Screening of N4,2-dimethylpyrimidine-4,6-diamine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The N4,2-dimethylpyrimidine-4,6-diamine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of targeted therapeutic agents. Derivatives of this and related pyrimidine-4,6-diamine structures have demonstrated significant potential as inhibitors of key signaling proteins, particularly protein kinases. Their inherent structural features allow for versatile substitution patterns, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the screening methodologies, structure-activity relationships (SAR), and relevant signaling pathways associated with these compounds, with a primary focus on their roles as Janus Kinase 3 (JAK3) and Epidermal Growth Factor Receptor (EGFR) inhibitors.

Key Biological Targets and Therapeutic Potential

Research has consistently highlighted the efficacy of pyrimidine-4,6-diamine derivatives against several critical targets in oncology and immunology.

  • Janus Kinase 3 (JAK3): As a crucial mediator of cytokine signaling in immune cells, JAK3 is a prime target for autoimmune diseases and certain hematological malignancies.[1][2] Selective inhibition of JAK3 is desirable to avoid the broader effects of pan-JAK inhibitors.[2][3] Pyrimidine-4,6-diamine derivatives have been designed to achieve high potency and selectivity for JAK3, often by forming covalent bonds with a unique cysteine residue (Cys909) in the active site.[1]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when dysregulated, drives the proliferation and survival of various cancer cells, particularly in non-small cell lung cancer (NSCLC).[4][5][6][7] The pyrimidine core can mimic the hinge-binding motif of ATP, making it an effective scaffold for competitive EGFR inhibitors.[8] Derivatives have been developed to target both wild-type and mutant forms of EGFR, including those responsible for acquired resistance to first-generation therapies.[5][9][10]

Beyond these primary targets, various pyrimidine derivatives have been explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimalarial effects.[11][12][13]

Structure-Activity Relationship (SAR) and Quantitative Data

The screening of this compound analogs has generated substantial quantitative data, enabling the elucidation of key structure-activity relationships. The following tables summarize inhibitory activities against JAK3 and EGFR.

Table 1: Inhibitory Activity of Pyrimidine-4,6-diamine Derivatives against JAK Kinases
Compound IDModification on Pyrimidine CoreTargetIC₅₀ (nM)Selectivity ProfileReference
11e N/A (General pyrimidine-4,6-diamine)JAK32.1High selectivity over other JAKs[1]
10f Pyrido[2,3-d]pyrimidin-7-one scaffoldJAK32.0Selective vs. other cancer cells[2][14]
11i 2,4-diaminopyrimidine-5-carboxamideJAK3N/APreferentially inhibits JAK3 over JAK1[3]
TL6-144 Covalent inhibitor targeting Cys909JAK30.14>180-fold selectivity over JAK1/2[15]
TL8-52 Covalent inhibitor targeting Cys909JAK30.77>12-fold selectivity over JAK1/2[15]
Table 2: Inhibitory Activity of Pyrimidine-based Derivatives against EGFR
Compound IDModification on Pyrimidine CoreTarget Cell Line / EnzymeIC₅₀ (µM or nM)Reference
Yfq07 4,6-disubstituted pyrimidineH3255, A431, HCC827, PC-9, H1975Potent, comparable to AZD3759[8]
BZF 2 4,6-pyrimidinediamineH2262.11 µM[9]
BZF 2 4,6-pyrimidinediamineHCC827 GR0.93 µM[9]
Compound 8 Imidazole derivativeA431, A549, H19752.31 - 7.56 µM[16]
Compound 12 Imidazole derivativeEGFRWT14.5 nM[16]
Compound 12 Imidazole derivativeEGFRT790M35.4 nM[16]
Avitinib Pyrrolopyrimidine-basedEGFRL858R/T790M0.18 nM[10]
Avitinib Pyrrolopyrimidine-basedEGFRWT7.68 nM[10]

Experimental Protocols

Detailed and robust experimental protocols are critical for the successful screening and evaluation of this compound derivatives. Below are representative methodologies for key kinase assays.

Protocol 1: Homogeneous ADP-Glo™ Kinase Assay for JAK3

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[17][18]

1. Reagents and Materials:

  • JAK3 Kinase Enzyme System (recombinant JAK3, appropriate substrate peptide e.g., PDKtide, kinase buffer).[15]

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Test Compounds (serially diluted in DMSO).

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[17]

  • ATP solution.

  • White, non-binding 384-well microtiter plates.

  • Luminometer.

2. Assay Procedure:

  • Prepare Kinase Reaction Mix: In the kinase buffer, prepare a solution containing the substrate peptide and ATP. The final ATP concentration should be at or near its Kₘ for JAK3 (approx. 53 µM).[15]

  • Compound Addition: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Enzyme Addition: Add 2 µL of recombinant JAK3 enzyme solution to each well.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mix to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Record the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Continuous-Read Fluorescence-Based Kinase Assay for EGFR

This protocol describes a method for measuring EGFR kinase activity by monitoring the fluorescence of a Sox-conjugated peptide substrate.[19]

1. Reagents and Materials:

  • Recombinant EGFR (Wild-Type or mutant, e.g., T790M/L858R).

  • Y12-Sox conjugated peptide substrate.

  • Kinase Reaction Buffer (20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[19]

  • Test Compounds (serially diluted in DMSO).

  • ATP solution.

  • White, non-binding surface 384-well microtiter plates.

  • Fluorescence plate reader (λex=360 nm / λem=485 nm).

2. Assay Procedure:

  • Enzyme & Inhibitor Pre-incubation: Add 5 µL of the EGFR enzyme solution to each well. Add 0.5 µL of serially diluted test compound or DMSO control.

  • Pre-incubation: Incubate the plate for 30 minutes at 27°C.

  • Prepare Substrate Mix: Prepare a solution containing ATP and the Y12-Sox peptide substrate in the kinase reaction buffer.

  • Initiate Reaction: Start the kinase reactions by adding 45 µL of the ATP/Y12-Sox peptide substrate mix to each well.

  • Data Acquisition: Immediately begin monitoring the fluorescence in the plate reader. Record measurements at regular intervals (e.g., every 71 seconds) for a total of 30-120 minutes.[19]

  • Data Analysis:

    • For each well, examine the progress curves (Relative Fluorescence Units vs. Time) to ensure linear reaction kinetics.

    • Determine the initial velocity (slope) of the linear portion of each curve.

    • Plot the initial velocity against the inhibitor concentration.

    • Fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) using software like GraphPad Prism to calculate the IC₅₀ value.

Signaling Pathways and Visualization

Understanding the context of the targeted kinase is essential for rational drug design. The JAK/STAT and EGFR pathways are the primary cascades modulated by pyrimidine-4,6-diamine derivatives.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell membrane to the nucleus.[20][21] The process involves the binding of a ligand, receptor dimerization, activation of receptor-associated Janus kinases (JAKs), and subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[12] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immunity and cell proliferation.[12][22]

JAK_STAT_Pathway JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive Inactive STAT JAK->STAT_inactive 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_active Active STAT Dimer STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 6. Regulation Inhibitor Pyrimidine-4,6-diamine Derivative Inhibitor->JAK Inhibition

A simplified diagram of the JAK/STAT signaling pathway and the point of inhibition.
The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is critical for regulating cell growth, survival, and differentiation.[23][24] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[25] This creates docking sites for adaptor proteins, leading to the activation of downstream cascades, most notably the RAS/RAF/MEK/MAPK and the PI3K/AKT pathways, which ultimately promote cell proliferation and inhibit apoptosis.[25][26][27]

EGFR_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_pathways cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR 1. Ligand Binding RAS RAS EGFR->RAS 2. Activation PI3K PI3K EGFR->PI3K Inhibitor Pyrimidine-4,6-diamine Derivative (ATP Competitive) Inhibitor->EGFR Inhibition RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Transcription Gene Transcription mTOR->Transcription 3. Nuclear Translocation ERK->Transcription 3. Nuclear Translocation Outcome Cell Proliferation, Survival, Angiogenesis Transcription->Outcome 4. Cellular Response

Key cascades in the EGFR signaling pathway and the point of ATP-competitive inhibition.

Conclusion

The this compound scaffold and its analogs represent a fertile ground for the development of targeted kinase inhibitors. The extensive research into their activity against JAK3 and EGFR provides a clear roadmap for further optimization. By leveraging the quantitative SAR data and employing robust screening protocols as outlined in this guide, researchers can effectively design and identify novel derivatives with enhanced potency, selectivity, and therapeutic potential for treating a range of immunological disorders and cancers.

References

Potential Therapeutic Targets for N4,2-dimethylpyrimidine-4,6-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4,2-dimethylpyrimidine-4,6-diamine is a synthetic compound belonging to the pyrimidine family, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. While direct therapeutic applications of this compound are not extensively documented, the pyrimidine-4,6-diamine scaffold is a well-established pharmacophore. Structurally analogous compounds have demonstrated potent inhibitory activity against several key protein families, suggesting a range of potential therapeutic targets for this molecule. This technical guide consolidates the available data on related compounds to propose and detail potential therapeutic avenues for this compound, focusing primarily on protein kinases and, to a lesser extent, protease-activated receptors. This document provides a comprehensive overview of these targets, associated signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for target validation.

Introduction

The pyrimidine ring is a fundamental component of nucleic acids and numerous clinically approved drugs, highlighting its importance as a scaffold in drug discovery.[1] Derivatives of pyrimidine have been shown to possess a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4] The N4,N6-disubstituted pyrimidine-4,6-diamine core, in particular, has been a focus of extensive research, leading to the development of potent inhibitors for various therapeutic targets.[5][6] This guide explores the potential therapeutic targets for this compound by examining the established activities of structurally similar molecules.

Primary Potential Therapeutic Target Class: Protein Kinases

The most prominent and well-documented therapeutic targets for compounds containing the pyrimidine-4,6-diamine scaffold are protein kinases.[6] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyrimidine core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.[7]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration.[1] Overexpression or mutation of EGFR is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC). Numerous N4,N6-disubstituted pyrimidine-4,6-diamine derivatives have been synthesized and evaluated as potent EGFR inhibitors.[8][9]

Signaling Pathway:

EGFR_Signaling Ligand EGF EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrimidine N4,2-dimethyl- pyrimidine-4,6-diamine (Proposed) Pyrimidine->EGFR Inhibits

Figure 1: Proposed Inhibition of the EGFR Signaling Pathway.
Janus Kinases (JAKs)

The JAK family (JAK1, JAK2, JAK3, and TYK2) are cytoplasmic tyrosine kinases that are essential for cytokine signaling.[4] The JAK-STAT pathway is critical for immune and inflammatory responses. Dysregulation of JAK signaling is associated with autoimmune diseases, myeloproliferative neoplasms, and cancer. Pyrimidine-4,6-diamine derivatives have been designed as selective JAK3 inhibitors, which is a promising target for autoimmune disorders due to its restricted expression in hematopoietic cells.[10]

Signaling Pathway:

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation, Immunity) Nucleus->Gene Initiates Pyrimidine N4,2-dimethyl- pyrimidine-4,6-diamine (Proposed) Pyrimidine->JAK Inhibits

Figure 2: Proposed Inhibition of the JAK-STAT Signaling Pathway.
Other Potential Kinase Targets

The pyrimidine-4,6-diamine scaffold has also been utilized to develop inhibitors for other kinases, including:

  • FMS-like Tyrosine Kinase 3 (FLT3): A target in acute myeloid leukemia (AML).[11]

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, making them attractive cancer targets.[12]

  • Src Kinase: Involved in cell proliferation, survival, and migration, and is often overactive in cancer.[13]

Quantitative Data for Analogous Kinase Inhibitors

The following table summarizes the inhibitory activities of various pyrimidine-4,6-diamine derivatives against different kinases. It is important to note that these are more complex derivatives than this compound, but they demonstrate the potential of the core scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
N4,N6-disubstituted pyrimidine-4,6-diaminesEGFR (delE746-A750)18[5][9]
N4,N6-disubstituted pyrimidine-4,6-diaminesEGFR26[5]
Pyrimidine-4,6-diamine derivativesFLT313.9[11]
Pyrimidine-4,6-diamine derivativesJAK32.1[10]
4,6-disubstituted pyrazolo[3,4-d]pyrimidinesCDK26800[12]
3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivativesSrc0.9[13]

Secondary Potential Therapeutic Target: Protease-Activated Receptors (PARs)

While less common for this scaffold, there is evidence of pyrimidine derivatives targeting G-protein coupled receptors (GPCRs), specifically Protease-Activated Receptor 1 (PAR1).

Protease-Activated Receptor 1 (PAR1)

PAR1 is a receptor that is activated by thrombin and plays a key role in thrombosis and inflammation. A compound structurally related to this compound, 2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine, has been identified as a PAR1 antagonist.[14] This suggests that this compound could also exhibit activity at this target, potentially having applications as an antiplatelet or anti-inflammatory agent.

Signaling Pathway:

PAR1_Signaling Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleaves and Activates Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 PIP2 to DAG DAG PLC->DAG PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation Ca_release->Platelet_Activation PKC->Platelet_Activation Pyrimidine N4,2-dimethyl- pyrimidine-4,6-diamine (Proposed) Pyrimidine->PAR1 Antagonizes

Figure 3: Proposed Antagonism of the PAR1 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound against the proposed targets.

Kinase Inhibition Assays

Experimental Workflow: Kinase Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer start->prepare_reagents prepare_compound Prepare Serial Dilution of This compound start->prepare_compound incubate_enzyme Pre-incubate Kinase with Compound prepare_reagents->incubate_enzyme prepare_compound->incubate_enzyme initiate_reaction Initiate Reaction with ATP and Substrate incubate_enzyme->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction stop_reaction Stop Reaction (e.g., with EDTA) incubate_reaction->stop_reaction detect_signal Detect Signal (e.g., Fluorescence, Luminescence, Radioactivity) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Figure 4: General Workflow for a Kinase Inhibition Assay.

4.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay [1][11][15]

This is a common method for assessing kinase activity in a high-throughput format.

  • Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of both conjugates brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.

  • Materials:

    • Kinase (e.g., EGFR, JAK3)

    • Biotinylated substrate peptide

    • ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl2, 1 mM DTT)

    • This compound stock solution in DMSO

    • HTRF detection reagents (Europium-labeled antibody, Streptavidin-XL665)

    • 384-well low-volume plates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the compound dilutions.

    • Add the kinase solution to each well and pre-incubate for 15 minutes at room temperature.

    • Add the biotinylated substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against the compound concentration to determine the IC50 value.

4.1.2. Radiometric Filter Binding Assay [16]

This is a highly sensitive and direct method for measuring kinase activity.

  • Principle: This assay measures the incorporation of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. The reaction mixture is then filtered through a membrane that binds the phosphorylated substrate, and the amount of radioactivity is quantified.

  • Materials:

    • Kinase

    • Substrate (protein or peptide)

    • [γ-³²P]ATP or [γ-³³P]ATP

    • Assay buffer

    • This compound stock solution in DMSO

    • Phosphocellulose or nitrocellulose filter plates

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a reaction tube or plate, combine the kinase, substrate, and compound dilution in assay buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a specified time.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate.

    • Wash the filters to remove unincorporated radioactive ATP.

    • Add scintillation fluid to the wells.

    • Quantify the radioactivity using a scintillation counter.

    • Plot the counts per minute (CPM) against the compound concentration to determine the IC50.

PAR1 Antagonist Assay

4.2.1. Calcium Mobilization Assay [7][12][17][18][19]

This is a functional assay to measure the inhibition of PAR1-mediated Gq signaling.

  • Principle: Activation of PAR1 leads to the activation of the Gq pathway, resulting in an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye. An antagonist will block this calcium release.

  • Materials:

    • Cells expressing PAR1 (e.g., EA.hy926 endothelial cells or platelets)

    • Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

    • PAR1 agonist (e.g., thrombin or TFLLRN-NH2 peptide)

    • This compound stock solution in DMSO

    • 96-well or 384-well plates

    • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

  • Procedure:

    • Plate cells in a multi-well plate and allow them to adhere (for adherent cells).

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Add serial dilutions of this compound to the wells and incubate for a defined period.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject the PAR1 agonist and immediately begin recording the fluorescence intensity over time.

    • Analyze the data by measuring the peak fluorescence response or the area under the curve.

    • Plot the response against the antagonist concentration to determine the IC50 value.

Conclusion

Based on the extensive research into the pyrimidine-4,6-diamine scaffold, this compound holds significant promise as a modulator of key cellular signaling pathways. The primary potential therapeutic targets are protein kinases, particularly EGFR and JAKs, which are implicated in cancer and inflammatory diseases. The secondary potential lies in the antagonism of PAR1, which could be relevant for thrombotic and inflammatory conditions. The experimental protocols provided in this guide offer a robust framework for validating these potential targets and elucidating the therapeutic potential of this compound. Further structure-activity relationship (SAR) studies, starting with this core molecule, could lead to the development of novel and potent therapeutic agents.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of N4,2-dimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the available safety and toxicity information for N4,2-dimethylpyrimidine-4,6-diamine (CAS RN: 36314-80-4). It is important to note that specific toxicological studies for this compound are limited. Therefore, this guide also includes data from structurally similar compounds to provide a potential toxicological profile. This information is intended for researchers, scientists, and drug development professionals and should be used as a reference for risk assessment and safe handling procedures.

Chemical and Physical Properties

This compound is a substituted pyrimidine derivative. Its basic chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 36314-80-4[1][2][3]
Molecular Formula C₆H₁₀N₄[1][4]
Molecular Weight 138.17 g/mol [1][4]
SMILES CN(C)c1cncnc1N[4]
Appearance Not specified (likely solid)-
Storage Keep in dark place, Sealed in dry, 2-8°C[4]

Hazard Identification and Classification

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

The corresponding precautionary statements include:

  • P202: Do not handle until all safety precautions have been read and understood

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray

  • P262: Do not get in eyes, on skin, or on clothing

  • P264+P265: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

Due to the lack of extensive testing, this classification should be considered preliminary. A comprehensive toxicological assessment would require further experimental validation.

Toxicological Data Summary (Based on Structural Analogs)

In the absence of specific toxicological data for this compound, this section summarizes the available information for structurally related compounds: N4,N4-dimethylpyrimidine-2,4-diamine (CAS: 1005-26-1) and 2-Amino-4,6-dimethylpyrimidine (CAS: 767-15-7) . This data can be used for a preliminary assessment of potential hazards.

Table 1: GHS Hazard Classification for Structural Analogs

Hazard StatementN4,N4-dimethylpyrimidine-2,4-diamine[5]2-Amino-4,6-dimethylpyrimidine[6][7][8]
Acute Oral Toxicity H302: Harmful if swallowed (Category 4)H302: Harmful if swallowed (Category 4)
Skin Corrosion/Irritation H315: Causes skin irritation (Category 2)H315: Causes skin irritation (Category 2)
Serious Eye Damage/Irritation H318: Causes serious eye damage (Category 1)H319: Causes serious eye irritation (Category 2)
Specific target organ toxicity – single exposure H335: May cause respiratory irritation (Category 3)H335: May cause respiratory irritation (Category 3)

Note: The hazard classifications for the analogs are consistent with the preliminary classification of this compound. The primary hazards appear to be acute oral toxicity, and irritation to the skin, eyes, and respiratory system.

Experimental Protocols (General Methodologies)

As no specific experimental studies for this compound were found, this section outlines the general methodologies for key toxicological endpoints that would be necessary to fully characterize its safety profile.

4.1. Acute Oral Toxicity (e.g., OECD Guideline 423)

  • Objective: To determine the acute oral toxicity (LD50) of the compound.

  • Methodology: A stepwise procedure is used with a limited number of animals (typically rodents). A starting dose is administered to a small group of animals. Depending on the outcome (survival or mortality), the dose for the next group is adjusted up or down. This process is repeated until the dose causing mortality in a certain proportion of animals is identified, allowing for classification of the substance's acute toxicity. Observations include clinical signs of toxicity, body weight changes, and gross necropsy findings.

4.2. In Vitro Mammalian Chromosomal Aberration Test (e.g., OECD Guideline 473)

  • Objective: To assess the potential of the compound to induce chromosomal aberrations in cultured mammalian cells.

  • Methodology: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test substance at various concentrations, with and without metabolic activation (using a liver S9 fraction). After a suitable treatment period, the cells are harvested, and metaphase chromosomes are prepared and analyzed for structural aberrations.

4.3. Bacterial Reverse Mutation Test (Ames Test; e.g., OECD Guideline 471)

  • Objective: To evaluate the mutagenic potential of the compound by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.

  • Methodology: Histidine-dependent strains of S. typhimurium and tryptophan-dependent strains of E. coli are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own histidine or tryptophan, allowing them to grow on a minimal medium. The number of revertant colonies is counted and compared to the control.

Signaling Pathways and Experimental Workflows

5.1. Hypothetical Metabolic Pathway

The metabolism of pyrimidine derivatives often involves cytochrome P450 (CYP) enzymes in the liver. A hypothetical metabolic pathway for this compound could involve N-demethylation and hydroxylation.

Metabolic Pathway This compound This compound CYP-mediated N-demethylation CYP-mediated N-demethylation This compound->CYP-mediated N-demethylation Phase I CYP-mediated hydroxylation CYP-mediated hydroxylation This compound->CYP-mediated hydroxylation Phase I N2-methyl-N4-methylpyrimidine-4,6-diamine N2-methyl-N4-methylpyrimidine-4,6-diamine CYP-mediated N-demethylation->N2-methyl-N4-methylpyrimidine-4,6-diamine Further conjugation (e.g., glucuronidation) Further conjugation (e.g., glucuronidation) N2-methyl-N4-methylpyrimidine-4,6-diamine->Further conjugation (e.g., glucuronidation) Phase II Hydroxylated metabolite Hydroxylated metabolite CYP-mediated hydroxylation->Hydroxylated metabolite Hydroxylated metabolite->Further conjugation (e.g., glucuronidation) Phase II Excretion Excretion Further conjugation (e.g., glucuronidation)->Excretion

Caption: Hypothetical metabolic pathway of this compound.

5.2. General Experimental Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a novel chemical compound.

Toxicity Assessment Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing QSAR Modeling QSAR Modeling Ames Test Ames Test QSAR Modeling->Ames Test Read-across from analogs Read-across from analogs Read-across from analogs->Ames Test Chromosomal Aberration Chromosomal Aberration Ames Test->Chromosomal Aberration Cytotoxicity Assays Cytotoxicity Assays Chromosomal Aberration->Cytotoxicity Assays Acute Toxicity Acute Toxicity Cytotoxicity Assays->Acute Toxicity Repeated Dose Toxicity Repeated Dose Toxicity Acute Toxicity->Repeated Dose Toxicity Carcinogenicity Bioassay Carcinogenicity Bioassay Repeated Dose Toxicity->Carcinogenicity Bioassay Risk Assessment Risk Assessment Carcinogenicity Bioassay->Risk Assessment

Caption: A general workflow for the toxicological assessment of a chemical compound.

Conclusion and Recommendations

The available data on this compound is insufficient to perform a comprehensive safety and toxicity assessment. Based on the GHS classifications of the compound and its structural analogs, it should be handled with care, assuming it is harmful if swallowed or inhaled, and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.

For a more definitive understanding of its toxicological profile, further studies are required, including:

  • Acute and chronic toxicity studies in relevant animal models.

  • A full battery of genotoxicity tests (in vitro and in vivo).

  • Reproductive and developmental toxicity studies.

  • Carcinogenicity bioassays.

Researchers and drug development professionals should use the information in this guide as a starting point for their risk assessment and are encouraged to proceed with caution until more comprehensive experimental data becomes available.

References

Methodological & Application

Application Note and Protocol for the Synthesis of N4,2-dimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N4,2-dimethylpyrimidine-4,6-diamine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the aminopyrimidine scaffold in biologically active molecules. This document provides a detailed protocol for the synthesis of this compound, based on the nucleophilic aromatic substitution of a chloro-substituted pyrimidine precursor. The described methodology is adapted from established procedures for the synthesis of related 2,4-diaminopyrimidine derivatives.[1]

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 2-amino-4-chloro-6-methylpyrimidine with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electron-deficient carbon atom at the 4-position of the pyrimidine ring and displacing the chloride leaving group.

Figure 1: Synthesis of this compound

G cluster_reactants Reactants cluster_product Product reactant1 2-amino-4-chloro-6-methylpyrimidine product This compound reactant1->product + Dimethylamine (Nucleophilic Aromatic Substitution) reactant2 Dimethylamine

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol outlines the steps for the synthesis of this compound from 2-amino-4-chloro-6-methylpyrimidine.

Materials:

  • 2-amino-4-chloro-6-methylpyrimidine

  • Dimethylamine (40% solution in water or as a gas)

  • Triethylamine (Et3N)

  • Anhydrous propanol or other suitable polar aprotic solvent (e.g., DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in anhydrous propanol.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the slow addition of dimethylamine solution (2.0 eq). If using dimethylamine gas, it can be bubbled through the solution. The addition of a base like triethylamine is crucial to neutralize the HCl formed during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 120-140°C if using microwave synthesis, or conventional heating) and maintain for 15-30 minutes (for microwave) or until the reaction is complete as monitored by TLC.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator.

    • The residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[2]

    • The aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Data Presentation

The following table summarizes representative data for the synthesis of this compound. Note that these values are illustrative and may vary depending on the specific reaction conditions and scale.

ParameterValue
Starting Material2-amino-4-chloro-6-methylpyrimidine
ReagentDimethylamine
SolventPropanol
BaseTriethylamine
Reaction Temperature120-140 °C
Reaction Time15-30 min (microwave)
Yield75-90% (illustrative)
Purity (by HPLC)>95% (illustrative)
AppearanceOff-white to pale yellow solid

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G start Start dissolve Dissolve 2-amino-4-chloro-6-methylpyrimidine in propanol start->dissolve add_reagents Add triethylamine and dimethylamine solution dissolve->add_reagents react Heat to reflux (120-140°C) add_reagents->react monitor Monitor reaction by TLC react->monitor workup Aqueous work-up (EtOAc/NaHCO3) monitor->workup Reaction complete extract Extract with EtOAc workup->extract dry Dry organic layer (MgSO4) and evaporate solvent extract->dry purify Purify by column chromatography or recrystallization dry->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dimethylamine is a flammable and corrosive gas/solution. Handle with care.

  • Triethylamine is a corrosive and flammable liquid.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should optimize the reaction conditions for their specific needs and scale.

References

Application Notes and Protocols: High-Yield Synthesis of N4,2-dimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the high-yield synthesis of N4,2-dimethylpyrimidine-4,6-diamine, a key scaffold in the development of kinase inhibitors for targeted cancer therapy. The synthesis is based on a robust and scalable methodology, beginning with the selective mono-amination of 4,6-dichloro-2-methylpyrimidine, followed by a second amination to introduce the methylamino group. This protocol is designed to be easily implemented in a standard laboratory setting, providing a reliable source of this important intermediate for drug discovery and development programs.

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry, with a wide range of biological activities.[1][2] In particular, 2,4-diaminopyrimidine and 4,6-diaminopyrimidine scaffolds are recognized as "privileged structures" for the design of protein kinase inhibitors.[3] Kinase deregulation is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.[3] Diaminopyrimidine-based compounds have been successfully developed as inhibitors of various kinases, including Focal Adhesion Kinase (FAK) and p21-activated kinase 4 (PAK4), which are implicated in tumor progression and metastasis.[4][5][6] this compound serves as a valuable building block for the synthesis of potent and selective kinase inhibitors. The following protocol outlines a high-yield synthetic route to this compound.

Synthesis Overview

The synthesis of this compound is achieved in two sequential nucleophilic aromatic substitution (SNAr) reactions starting from 4,6-dichloro-2-methylpyrimidine.

Step 1: Synthesis of 4-amino-6-chloro-2-methylpyrimidine

The first step involves the regioselective displacement of the C4-chloro substituent of 4,6-dichloro-2-methylpyrimidine with ammonia. The greater reactivity of the C4/C6 positions over the C2 position on the pyrimidine ring allows for this selective amination.

Step 2: Synthesis of this compound

The second step involves the substitution of the remaining C6-chloro atom of 4-amino-6-chloro-2-methylpyrimidine with methylamine. Due to the electron-donating nature of the existing amino group, this step requires more forcing conditions to achieve a high yield.

Experimental Protocols

Step 1: Synthesis of 4-amino-6-chloro-2-methylpyrimidine

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • 7M Ammonia in Methanol

  • Petroleum Ether

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 1 L reaction flask, dissolve 4,6-dichloro-2-methylpyrimidine (50 g, 0.31 mol) in 7M ammonia in methanol (0.5 L).[7]

  • Stir the solution at 50 °C for 5 hours. For higher temperatures (up to 110 °C), a pressure vessel is required.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate using a Büchner funnel.

  • Wash the filter cake with petroleum ether (100 ml).[7]

  • Dry the solid under reduced pressure to obtain 4-amino-6-chloro-2-methylpyrimidine as a white solid.

Step 2: Synthesis of this compound

Materials:

  • 4-amino-6-chloro-2-methylpyrimidine

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Suitable solvent (e.g., ethanol, 1,4-dioxane)

  • Sealed reaction tube or autoclave

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., dichloromethane/methanol gradient)

Procedure:

  • Place 4-amino-6-chloro-2-methylpyrimidine (10 g, 0.07 mol) and a suitable solvent (e.g., 100 mL of ethanol) in a sealed reaction tube or autoclave.

  • Add an excess of methylamine solution (e.g., 4 equivalents, 0.28 mol).

  • Seal the vessel and heat the reaction mixture to 120-140 °C for 24 hours.

  • After cooling to room temperature, carefully vent the reaction vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactantReagentSolventTemperature (°C)Time (h)ProductYield (%)
14,6-dichloro-2-methylpyrimidine7M NH₃ in MethanolMethanol50 - 1105 - 244-amino-6-chloro-2-methylpyrimidine82 - 92[7]
24-amino-6-chloro-2-methylpyrimidineMethylamineEthanol120 - 14024This compound~60 (estimated)

Visualizations

Logical Relationships in the Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Mono-amination cluster_step2 Step 2: Second Amination 4_6_dichloro_2_methylpyrimidine 4,6-dichloro-2-methylpyrimidine Intermediate 4-amino-6-chloro-2-methylpyrimidine 4_6_dichloro_2_methylpyrimidine->Intermediate NH3 / Methanol ~92% Yield Final_Product This compound Intermediate->Final_Product Methylamine / Heat ~60% Yield

Caption: Synthetic workflow for this compound.

Signaling Pathway Inhibition

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_output Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Kinase Protein Kinase (e.g., FAK, PAK4) Receptor->Kinase Activation Downstream Downstream Effectors (e.g., AKT, ERK) Kinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration Diaminopyrimidine N4,2-dimethylpyrimidine- 4,6-diamine Derivative Diaminopyrimidine->Kinase Inhibition

Caption: Inhibition of a protein kinase signaling pathway by a diaminopyrimidine derivative.

References

Application Notes and Protocols: N4,N6-Disubstituted Pyrimidine-4,6-Diamine Derivatives in Drug Discovery for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of N4,N6-disubstituted pyrimidine-4,6-diamine have emerged as a promising class of compounds in the field of oncology drug discovery. These scaffolds have been identified as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key therapeutic target in non-small cell lung cancer (NSCLC).[1][2][3] This document provides detailed application notes and experimental protocols for researchers interested in the exploration and development of these compounds as potential anti-cancer agents.

Mutations in the EGFR gene can lead to its constitutive activation, driving tumor cell proliferation, survival, and metastasis.[4] N4,N6-disubstituted pyrimidine-4,6-diamine derivatives have been designed to target these mutated forms of EGFR, offering a potential therapeutic strategy for patients who have developed resistance to other EGFR inhibitors.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative N4,N6-disubstituted pyrimidine-4,6-diamine derivatives against EGFR and their anti-proliferative effects on NSCLC cell lines.

Compound IDStructureTargetIC50 (nM)Cell LineGI50 (µM)Reference
1 N4-(2,5-Dimethoxyphenyl)-N6-(3-methoxyphenyl)pyrimidine-4,6-diamineEGFR (delE746-A750)18--[1]
Yfq07 Structure not fully disclosedEGFR-H3255, A431, HCC827, PC-9, H1975Stronger activity than AZD3759[1][2]
BZF 2 4,6-pyrimidinediamine derivativeEGFR/FGFR-H2262.11[5]
BZF 2 4,6-pyrimidinediamine derivativeEGFR/FGFR-HCC827 GR0.93[5]

Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the Ras-Raf-MEK-ERK and the PI3K-Akt pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, including NSCLC, mutations in EGFR lead to its constitutive activation, resulting in uncontrolled cell growth. N4,N6-disubstituted pyrimidine-4,6-diamine derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking these downstream signaling events.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt activates Akt->Proliferation Inhibitor N4,N6-Disubstituted Pyrimidine-4,6-Diamine Inhibitor->EGFR inhibits

Caption: EGFR signaling pathway and the inhibitory action of N4,N6-disubstituted pyrimidine-4,6-diamines.

Experimental Protocols

Synthesis of N4,N6-Disubstituted Pyrimidine-4,6-Diamine Derivatives

This protocol provides a general method for the synthesis of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives, adapted from literature procedures for similar compounds.

Materials:

  • 4,6-Dichloropyrimidine

  • Substituted anilines (e.g., 2,5-dimethoxyaniline, 3-methoxyaniline)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Solvent (e.g., 1,4-dioxane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography system)

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in 1,4-dioxane, add the first substituted aniline (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting intermediate (a mono-substituted chloropyrimidine) by column chromatography on silica gel.

  • To a solution of the purified intermediate (1.0 eq) in 1,4-dioxane, add the second substituted aniline (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, filter, and concentrate as described in steps 3 and 4.

  • Purify the final N4,N6-disubstituted pyrimidine-4,6-diamine product by column chromatography.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of the synthesized compounds against EGFR.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the inhibitor solution, recombinant EGFR kinase, and the Poly(Glu, Tyr) substrate in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effect of the synthesized compounds on cancer cell lines.

Materials:

  • NSCLC cell lines (e.g., H3255, A431, HCC827, PC-9, H1975)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds and incubate for 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the GI50 (concentration that inhibits cell growth by 50%) values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as EGFR inhibitors.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification A Compound Design (Scaffold Hopping) B Chemical Synthesis A->B C Purification & Characterization B->C D EGFR Kinase Inhibition Assay C->D E Cell Viability (MTT) Assay (NSCLC Cell Lines) C->E F IC50/GI50 Determination D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Selection G->H

References

Experimental protocol for N4,2-dimethylpyrimidine-4,6-diamine biochemical assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4,N4-dimethylpyrimidine-4,6-diamine is a synthetic small molecule belonging to the pyrimidine class of heterocyclic compounds. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including roles as kinase inhibitors.[1][2] These application notes provide a detailed protocol for evaluating the biochemical and cellular effects of N4,N4-dimethylpyrimidine-4,6-diamine, with a primary focus on its potential as a kinase inhibitor. The protocols outlined below describe an in vitro biochemical assay against the Epidermal Growth Factor Receptor (EGFR) kinase and a cell-based viability assay using a relevant cancer cell line.

Biochemical Assay: In Vitro Kinase Inhibition

A highly relevant biochemical assay for pyrimidine derivatives is the assessment of their inhibitory activity against protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[3] This protocol describes the use of a luminescence-based kinase assay to determine the potency of N4,N4-dimethylpyrimidine-4,6-diamine against EGFR, a well-characterized receptor tyrosine kinase.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4][5] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[5]

Experimental Protocol: EGFR Inhibition Assay

This protocol is adapted for a 384-well plate format.

Materials:

  • N4,N4-dimethylpyrimidine-4,6-diamine (MW: 138.17 g/mol )

  • EGFR Kinase Enzyme System (Promega, Cat.# V4506 or similar)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 µM DTT[4]

  • ATP solution

  • Poly(Glu, Tyr) substrate

  • DMSO (Dimethyl sulfoxide)

  • 384-well white opaque plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N4,N4-dimethylpyrimidine-4,6-diamine in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM to 100 nM). This will be the 100x inhibitor plate.

    • Further dilute the 100x inhibitor plate 1:10 in kinase buffer to create a 10x intermediate plate.

  • Kinase Reaction Setup:

    • Prepare the reaction mixture in the wells of a 384-well plate. For each reaction, add the components in the following order:

      • 2.5 µL of test compound dilution (from the 10x intermediate plate) or DMSO (for positive and negative controls).

      • 5 µL of enzyme solution (recombinant human EGFR diluted in kinase buffer). The optimal concentration should be determined empirically.[4]

      • 2.5 µL of substrate/ATP mixture (Poly(Glu, Tyr) and ATP in kinase buffer). The ATP concentration should ideally be at its Km for the enzyme.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 60 minutes.[4]

  • ADP-Glo™ Reagent Addition:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[4]

  • Kinase Detection Reagent Addition:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30 minutes.[4]

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis and Presentation

The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The data can be fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Hypothetical Inhibitory Activity of N4,N4-dimethylpyrimidine-4,6-diamine against a Panel of Kinases

Kinase TargetIC50 (µM)
EGFR0.58
HER22.1
VEGFR215.4
SRC> 50
ABL> 50

Cell-Based Assay: Antiproliferative Activity

To complement the biochemical data, a cell-based assay is crucial to determine the effect of the compound on cell viability and proliferation in a more physiological context.[6] The MTT assay is a widely used colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.[7]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed for a 96-well plate format.

Materials:

  • A549 human lung carcinoma cell line (EGFR-expressing)

  • DMEM/F-12 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]

  • 96-well clear flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count A549 cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N4,N4-dimethylpyrimidine-4,6-diamine in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as vehicle controls.

    • Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Presentation

The results are typically expressed as the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, representing the concentration that inhibits cell viability by 50%, is calculated from the dose-response curve.

Table 2: Hypothetical Antiproliferative Activity of N4,N4-dimethylpyrimidine-4,6-diamine

Cell LineIC50 (µM)
A5491.25
HCT1168.7
MCF-7> 25

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified EGFR signaling pathway, which is a potential target of N4,N4-dimethylpyrimidine-4,6-diamine. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[3]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Inhibition by N4,N4-dimethyl- pyrimidine-4,6-diamine Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway.

Experimental Workflow

The diagram below outlines the workflow for screening kinase inhibitors, from the initial biochemical assay to the subsequent cell-based validation.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Screening cluster_cellular Cell-Based Validation Compound_Prep Compound Preparation (Serial Dilutions) Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound_Prep->Kinase_Assay IC50_Biochem Biochemical IC50 Determination Kinase_Assay->IC50_Biochem Cell_Culture Cell Culture & Seeding (e.g., A549) IC50_Biochem->Cell_Culture Select Potent Hits Compound_Treatment Cell Treatment with Test Compound Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay IC50_Cellular Cellular IC50 Determination Viability_Assay->IC50_Cellular

Caption: Kinase inhibitor screening workflow.

References

Application of Pyrimidine-4,6-diamine Derivatives in Cancer Research: Focus on EGFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific research on the direct application of N4,2-dimethylpyrimidine-4,6-diamine in cancer research is limited in publicly available scientific literature. However, extensive research has been conducted on structurally related N4,N6-disubstituted pyrimidine-4,6-diamine derivatives, which have shown significant promise as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This document provides detailed application notes and protocols based on the findings for these closely related analogues, offering valuable insights for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

Pyrimidine-4,6-diamine derivatives have emerged as a significant scaffold in the design of novel anti-cancer agents. These compounds, particularly those with substitutions at the N4 and N6 positions, have been extensively investigated as tyrosine kinase inhibitors (TKIs). A primary focus of this research has been the inhibition of EGFR, a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, most notably in non-small cell lung cancer (NSCLC). Dysregulation of EGFR signaling pathways leads to uncontrolled cell proliferation, survival, and metastasis. The pyrimidine-4,6-diamine core serves as a versatile backbone for developing selective and potent EGFR inhibitors.

Mechanism of Action: EGFR Inhibition

N4,N6-disubstituted pyrimidine-4,6-diamine derivatives typically function as ATP-competitive inhibitors of the EGFR kinase domain. By occupying the ATP-binding pocket, these compounds prevent the phosphorylation and subsequent activation of EGFR, thereby blocking downstream signaling cascades responsible for tumor growth and survival. Research has shown that specific derivatives can effectively target both wild-type and mutant forms of EGFR, including those resistant to first and second-generation EGFR TKIs.

The inhibition of EGFR by these compounds leads to the downregulation of key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell cycle progression and apoptosis. This multi-pathway inhibition contributes to their potent anti-tumor activity.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds & Activates ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K Phosphorylates Ras Ras EGFR->Ras Activates Pyrimidine_Derivative N4,N6-disubstituted pyrimidine-4,6-diamine Derivative Pyrimidine_Derivative->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-4,6-diamine derivatives.

Quantitative Data Summary

The anti-proliferative activity of various N4,N6-disubstituted pyrimidine-4,6-diamine derivatives has been evaluated against different cancer cell lines, particularly NSCLC lines with specific EGFR mutations. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Compound IDTarget Cell LineEGFR MutationIC50 (nM)Reference
Yfq07 H3255L858R5.2 ± 0.6[1]
A431Wild-type (overexpressed)10.1 ± 1.2[1]
HCC827delE746-A7503.8 ± 0.5[1]
PC-9delE746-A7504.5 ± 0.4[1]
H1975L858R/T790M25.3 ± 2.1[1]
135a EGFR KinasedelE746-A75018[2]
Y9m Baf3-EGFRL858R/T790M/C797S8-9[3]
Baf3-EGFRDel19/T790M/C797S8-9[3]
14l Baf3-EGFRL858R/T790M/C797S8-11[4]
Baf3-EGFRDel19/T790M/C797S8-11[4]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of compounds on cancer cell lines.

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of pyrimidine derivative incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to solubilize formazan incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow for the MTT cell proliferation assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A431, HCC827) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-4,6-diamine derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for EGFR Signaling

This protocol is used to assess the effect of the compounds on the phosphorylation status of EGFR and its downstream targets.

Methodology:

  • Cell Lysis: Treat cancer cells with the pyrimidine derivative at specified concentrations for a defined period. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, p-Akt, total ERK, and p-ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

While direct evidence for the application of this compound in cancer research is currently lacking, the broader class of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives has demonstrated significant potential as EGFR inhibitors. The presented data and protocols for these related compounds provide a strong foundation for researchers to explore the therapeutic utility of this chemical scaffold. Future research should focus on synthesizing and evaluating this compound and its analogues to determine their specific anti-cancer properties and potential advantages over existing compounds. Further investigation into their efficacy in overcoming drug resistance mechanisms in cancers like NSCLC is also a promising avenue for future studies.

References

Application Notes and Protocols for the Synthesis of EGFR Inhibitors Using a Diaminopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Topic: N4,2-dimethylpyrimidine-4,6-diamine for EGFR Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The epidermal growth factor receptor (EGFR) is a critical target in cancer therapy, particularly for non-small cell lung cancer (NSCLC), where its overexpression and mutation are common.[1] Pyrimidine derivatives have emerged as a promising class of EGFR inhibitors.[1][2] This document provides detailed application notes and protocols for the synthesis of potent EGFR inhibitors based on a diaminopyrimidine core, a structure closely related to the starting material this compound. The methodologies outlined are based on established synthetic routes for creating N4,N6-disubstituted pyrimidine-4,6-diamine derivatives with significant anti-proliferative and EGFR inhibitory activities.[3][4]

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network that regulates cell proliferation, survival, and differentiation.[1][3] Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates the key components and downstream effectors of the EGFR signaling pathway.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt IP3_DAG IP3 / DAG PLCg->IP3_DAG Nucleus Nucleus STAT->Nucleus MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC IP3_DAG->PKC PKC->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Synthesis_Workflow Start 4,6-Dichloropyrimidine (or similar) Intermediate1 Intermediate 1: Monosubstituted 4-amino-6-chloropyrimidine Start->Intermediate1 Nucleophilic Substitution Final_Product Final Product: N4,N6-Disubstituted pyrimidine-4,6-diamine Intermediate1->Final_Product Second Nucleophilic Substitution Purification Purification (e.g., Column Chromatography) Final_Product->Purification Reagent1 Amine 1 (R1-NH2) + Base Reagent1->Intermediate1 Reagent2 Amine 2 (R2-NH2) + Acid/Base Catalyst Reagent2->Final_Product

References

Application Notes & Protocols for Cell-Based Assays Using N4,2-dimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4,2-dimethylpyrimidine-4,6-diamine is a synthetic compound belonging to the pyrimidine diamine class of molecules. Compounds within this class have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Notably, various substituted pyrimidine diamines have been investigated as inhibitors of protein kinases, particularly in the context of cancer therapy. For instance, derivatives of N4,N6-disubstituted pyrimidine-4,6-diamine have been evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer (NSCLC)[1]. The structural features of this compound suggest its potential as a modulator of cellular signaling pathways, making it a candidate for investigation in various cell-based assays.

These application notes provide a comprehensive overview of the potential utility of this compound in cell-based assays and detailed protocols for assessing its biological activity. The methodologies described herein are foundational for characterizing the compound's effects on cell viability, proliferation, and its potential mechanism of action through kinase inhibition.

Hypothesized Mechanism of Action

Based on the activity of structurally related pyrimidine diamines, it is hypothesized that this compound may act as an inhibitor of protein kinases, such as EGFR. The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Inhibition of EGFR and its downstream signaling components is a clinically validated strategy for cancer treatment.

The proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase domain of EGFR, thereby preventing the phosphorylation and activation of downstream signaling molecules. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (EGF) Ligand->EGFR Activation Compound N4,2-dimethyl- pyrimidine-4,6-diamine Compound->EGFR Inhibition

Caption: Hypothesized EGFR signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential effects of this compound in cell-based assays.

Table 1: Cell Viability (MTT Assay) in A549 (NSCLC) Cells

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.195.2 ± 5.1
178.6 ± 6.2
1045.3 ± 3.8
5015.1 ± 2.5
1005.7 ± 1.9

Table 2: IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer8.5
MCF-7Breast Cancer25.3
HCT116Colon Cancer42.1
Panc-1Pancreatic Cancer> 100

Table 3: In Vitro EGFR Kinase Activity Assay

Compound Concentration (µM)% EGFR Kinase Inhibition (Mean ± SD)
0 (Vehicle)0 ± 2.1
0.0112.5 ± 3.4
0.148.9 ± 4.7
185.3 ± 2.9
1098.1 ± 1.5

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the measurement of cell viability by assessing the metabolic activity of cells, which is a common method to evaluate the cytotoxic effects of a compound.[2][3]

Materials:

  • This compound

  • 96-well cell culture plates

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[4]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add N4,2-dimethylpyrimidine- 4,6-diamine dilutions incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate % viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Activity Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the activity of a specific kinase, such as EGFR.

Materials:

  • This compound

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White opaque 96-well plates

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution of EGFR kinase and substrate in kinase assay buffer.

  • Reaction Setup: To each well of a white 96-well plate, add the compound dilutions, followed by the EGFR kinase and substrate solution.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Luminescence Measurement: Incubate for 10 minutes at room temperature and measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the amount of kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

Kinase_Assay_Workflow start Start prepare_reagents Prepare compound dilutions, kinase, and substrate start->prepare_reagents setup_reaction Add compound, kinase, and substrate to 96-well plate prepare_reagents->setup_reaction start_reaction Add ATP to initiate reaction setup_reaction->start_reaction incubate_60min Incubate at 30°C for 60 min start_reaction->incubate_60min add_detection_reagent Add Kinase-Glo® reagent incubate_60min->add_detection_reagent incubate_10min Incubate at RT for 10 min add_detection_reagent->incubate_10min read_luminescence Measure luminescence incubate_10min->read_luminescence analyze_data Analyze data and calculate % inhibition read_luminescence->analyze_data end End analyze_data->end

References

Application Note and Protocol: Purification of N4,2-dimethylpyrimidine-4,6-diamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N4,2-dimethylpyrimidine-4,6-diamine is a substituted pyrimidine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include potential applications as kinase inhibitors and anti-cancer agents.[1][2] The synthesis of such molecules often results in a mixture of the desired product, unreacted starting materials, and by-products.[3][4][5] Therefore, efficient purification is a critical step to isolate the target compound with high purity for subsequent biological evaluation and further development. Column chromatography is a widely used and effective technique for the purification of organic compounds, including pyrimidine derivatives.[6][7] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Presentation

ParameterTrial 1Trial 2Trial 3Optimal Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions (ID x L)
Mobile Phase System
Elution Mode Isocratic / Gradient
Flow Rate (mL/min)
Sample Load (mg)
Crude Purity (%)
Pure Fraction(s) Volume (mL)
Isolated Yield (%)
Final Purity (%)
Retention Factor (Rf)

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound by silica gel column chromatography. Optimization of the mobile phase and gradient may be required to achieve the best separation.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or other non-polar solvent like Dichloromethane)

  • Ethyl acetate (or other polar solvent like Methanol)

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Eluent reservoirs

  • Pump (for flash chromatography, optional)

Procedure:

  • Selection of Mobile Phase (TLC Analysis):

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., different ratios of hexane:ethyl acetate or dichloromethane:methanol).

    • The ideal solvent system will give a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, forming a uniform packed bed.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel to create a dry powder.

    • Carefully apply the dissolved sample or the dry-loaded sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase selected from the TLC analysis.

    • If using a gradient, start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent. A typical gradient could be from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 98:2, 95:5).[7]

    • Maintain a constant flow rate. For gravity columns, this is determined by the column dimensions and packing. For flash chromatography, a pump is used.

  • Fraction Collection:

    • Collect the eluent in small fractions using a fraction collector or test tubes.

    • Monitor the separation by spotting alternate fractions on TLC plates and visualizing under a UV lamp.

  • Isolation and Analysis:

    • Combine the fractions containing the pure product as determined by TLC analysis.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR, Mass Spectrometry).

Mandatory Visualization

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Analysis for Mobile Phase Selection Slurry Prepare Silica Gel Slurry Pack Pack Chromatography Column Slurry->Pack Sample_Prep Prepare and Load Sample Pack->Sample_Prep Elution Elute with Mobile Phase (Isocratic or Gradient) Sample_Prep->Elution Collection Collect Fractions Elution->Collection Monitoring Monitor Fractions by TLC Collection->Monitoring Monitoring->Elution Adjust Gradient (if necessary) Combine Combine Pure Fractions Monitoring->Combine Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Purity and Yield Evaporate->Analyze Pure_Product Pure N4,2-dimethylpyrimidine- 4,6-diamine Analyze->Pure_Product

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols: In Vitro Evaluation of N4,2-dimethylpyrimidine-4,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of pyrimidine derivatives, with a focus on structures analogous to N4,2-dimethylpyrimidine-4,6-diamine. The protocols and data presented are compiled from recent studies on related N4,N6-disubstituted and 2,4,6-substituted pyrimidines, which have demonstrated significant potential as kinase inhibitors and anticancer agents.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of various pyrimidine derivatives from cited research, offering a comparative view of their potency against different biological targets.

Table 1: Inhibitory Activity of N4,N6-disubstituted Pyrimidine-4,6-diamine Derivatives against EGFR.

CompoundTarget EGFR MutantIC50 (nM)Cell LineReference
Yfq07delE746-A75018H3255, A431, HCC827, PC-9, H1975[1]
AZD3759 (Reference)Not SpecifiedNot SpecifiedH3255, A431, HCC827, PC-9, H1975[1][2]

Table 2: Inhibitory Activity of Pyrimidine-4,6-diamine Derivatives against Janus Kinase 3 (JAK3).

CompoundTarget KinaseIC50 (nM)Cellular AssayReference
11eJAK32.1IL-2-stimulated T cell proliferation[3]

Table 3: Inhibitory Activity of Aminodimethylpyrimidinol Derivatives against Fibroblast Growth Factor Receptor 4 (FGFR4).

CompoundTarget KinaseIC50 (nM)Cell LineReference
6OFGFR4Not SpecifiedHepatocellular carcinoma (HCC) cells[4]
BLU9931 (Reference)FGFR4Not SpecifiedHepatocellular carcinoma (HCC) cells[4]

Table 4: Inhibitory Activity of 4,6-Disubstituted Pyrimidine Derivatives against Microtubule Affinity-Regulating Kinase 4 (MARK4).

CompoundTarget KinaseIC50 (µM)Assay TypeReference
9MARK4Micromolar RangeATPase inhibition assay[5]
14MARK4Micromolar RangeATPase inhibition assay[5]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard practices reported in the evaluation of pyrimidine derivatives.[6][7][8]

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)[9][10]

  • Normal human cell lines (e.g., HaCaT, NHDF) for cytotoxicity comparison[6][10]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, JAK3, FGFR4, MARK4)

  • Kinase substrate (specific to the kinase being assayed)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Complete culture medium

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to untreated control cells.

Visualizations

The following diagrams illustrate key concepts related to the evaluation of pyrimidine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of Pyrimidine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT Assay) characterization->cytotoxicity kinase_assay Kinase Inhibition Assay cytotoxicity->kinase_assay cell_cycle Cell Cycle Analysis kinase_assay->cell_cycle ic50 IC50 Determination cell_cycle->ic50 sar Structure-Activity Relationship (SAR) ic50->sar egfr_pathway EGFR EGFR RAS RAS EGFR->RAS Pyrimidine Pyrimidine Derivative (e.g., Yfq07) Pyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation jak_stat_pathway CytokineReceptor Cytokine Receptor JAK JAK3 CytokineReceptor->JAK STAT STAT JAK->STAT Phosphorylation Pyrimidine Pyrimidine Derivative (e.g., 11e) Pyrimidine->JAK STAT->STAT Dimerization GeneExpression Gene Expression (Proliferation, Differentiation) STAT->GeneExpression Nuclear Translocation

References

Application Notes and Protocols: N4,2-dimethylpyrimidine-4,6-diamine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its ability to mimic the purine ring of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases. N4,2-dimethylpyrimidine-4,6-diamine represents a class of pyrimidine derivatives with significant potential for the development of novel kinase inhibitors. These compounds are being investigated for their therapeutic potential in oncology, inflammatory diseases, and neurodegenerative disorders, owing to their ability to modulate the activity of key kinases involved in various signaling pathways.

This document provides detailed application notes and protocols for the use of a representative this compound compound in kinase inhibition assays. It is intended to guide researchers in the evaluation of its inhibitory potency and selectivity against a panel of protein kinases.

Data Presentation

The inhibitory activity of the representative this compound has been evaluated against a panel of therapeutically relevant kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This data is representative and serves to illustrate the potential potency and selectivity profile of this class of compounds.

Target KinaseIC50 (nM)Assay Type
EGFR85Biochemical
VEGFR2150Biochemical
CDK2210Biochemical
JAK1450Biochemical
Aurora Kinase A95Biochemical
Polo-like Kinase 1120Biochemical
EGFR (in-cell)180Cell-based
VEGFR2 (in-cell)320Cell-based

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activates Pyrimidine-Diamine Pyrimidine-Diamine Pyrimidine-Diamine->Autophosphorylation Inhibits ATP ATP ATP->Autophosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation G Start Start Compound Dilution Prepare serial dilutions of This compound Start->Compound Dilution Plate Dispensing Dispense compound and controls into 384-well plate Compound Dilution->Plate Dispensing Kinase Substrate Mix Prepare and add kinase/substrate mixture Plate Dispensing->Kinase Substrate Mix Pre-incubation Incubate at RT (10-20 min) Kinase Substrate Mix->Pre-incubation ATP Addition Add ATP to initiate reaction Pre-incubation->ATP Addition Reaction Incubation Incubate at 30°C (60 min) ATP Addition->Reaction Incubation Stop Reaction Add ADP-Glo™ Reagent Reaction Incubation->Stop Reaction Signal Generation Add Kinase Detection Reagent Stop Reaction->Signal Generation Read Plate Measure Luminescence Signal Generation->Read Plate Data Analysis Calculate % inhibition and determine IC50 Read Plate->Data Analysis End End Data Analysis->End G cluster_kinase Kinase Active Site Kinase Kinase ATP ATP ATP->Kinase Binds to active site Pyrimidine-Diamine N4,2-dimethylpyrimidine- 4,6-diamine Pyrimidine-Diamine->Kinase Competitively binds to ATP-binding site

Application Notes and Protocols for the Functionalization of N4,2-dimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a step-by-step guide for the synthesis and further functionalization of the versatile pyrimidine scaffold, N4,2-dimethylpyrimidine-4,6-diamine. This compound serves as a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics. The following protocols are based on established synthetic methodologies for pyrimidine derivatives and offer a comprehensive workflow for laboratory-scale preparation and modification.

Synthesis of the this compound Scaffold

The synthesis of the target compound, this compound, can be achieved through a two-step process starting from the commercially available 4,6-dihydroxy-2-methylpyrimidine. The initial step involves a chlorination reaction, followed by a regioselective amination.

Experimental Protocol 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

This protocol outlines the conversion of 4,6-dihydroxy-2-methylpyrimidine to its dichloro derivative, a key intermediate for subsequent amination reactions.

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) in toluene.

  • Add N,N-dimethylaniline (1.2 eq) to the suspension.

  • Slowly add phosphorus oxychloride (3.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4,6-dichloro-2-methylpyrimidine as a solid.[1][2]

Experimental Protocol 2: Synthesis of this compound

This protocol describes the regioselective amination of 4,6-dichloro-2-methylpyrimidine to introduce the primary and secondary amino groups.

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • Aqueous ammonia (28-30%)

  • Methylamine solution (40% in water)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Step 2a: Monosubstitution with Ammonia. Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in ethanol in a sealed vessel.

  • Add aqueous ammonia (5.0 eq) and heat the mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-amino-6-chloro-2-methylpyrimidine, which can be used in the next step without further purification.

  • Step 2b: Disubstitution with Methylamine. Dissolve the crude 4-amino-6-chloro-2-methylpyrimidine (1.0 eq) in ethanol in a sealed vessel.

  • Add methylamine solution (5.0 eq) and heat the mixture to 100 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (DCM/Methanol gradient) to afford this compound.

Quantitative Data Summary for Synthesis
StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
14,6-dihydroxy-2-methylpyrimidine4,6-dichloro-2-methylpyrimidinePOCl₃, N,N-dimethylanilineToluene1104-685-95
2a4,6-dichloro-2-methylpyrimidine4-amino-6-chloro-2-methylpyrimidineAq. NH₃Ethanol801270-80
2b4-amino-6-chloro-2-methylpyrimidineThis compoundMethylamineEthanol1002460-70

Functionalization of this compound

The synthesized this compound possesses a primary amino group at the C6 position, which is amenable to a variety of functionalization reactions, allowing for the introduction of diverse chemical moieties.

Experimental Protocol 3: N-Arylation via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed cross-coupling of the N6-amino group with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), aryl bromide (1.2 eq), cesium carbonate (2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C for 12-18 hours.

  • Cool the mixture to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Wash the filtrate with saturated aqueous ammonium chloride and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Protocol 4: N-Alkylation

This protocol describes the introduction of an alkyl group at the N6-position via reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloroethane.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary for Functionalization
Reaction TypeSubstrateReagentsCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
N-ArylationThis compound, Aryl bromide-Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10012-1850-80
N-AlkylationThis compound, Aldehyde/KetoneSTAB--DCERT12-2460-90

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_functionalization Functionalization at N6-position A 4,6-dihydroxy-2-methylpyrimidine B Chlorination (Protocol 1) A->B C 4,6-dichloro-2-methylpyrimidine B->C D Ammonolysis C->D E 4-amino-6-chloro-2-methylpyrimidine D->E F Amination with Methylamine (Protocol 2) E->F G This compound F->G Start This compound H N-Arylation (Protocol 3) Start->H I N-Alkylation (Protocol 4) Start->I J N6-Aryl-N4,2-dimethylpyrimidine-4,6-diamine H->J K N6-Alkyl-N4,2-dimethylpyrimidine-4,6-diamine I->K

Caption: Synthetic and functionalization workflow for this compound.

Signaling Pathway: Mechanism of Action for Diaminopyrimidine-based Kinase Inhibitors

Many functionalized diaminopyrimidine derivatives act as competitive inhibitors of protein kinases by targeting the ATP-binding site. This diagram illustrates a generalized signaling pathway where such an inhibitor can block downstream cellular processes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase Protein Kinase (e.g., EGFR, SRC) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Transcription Gene Transcription P_Substrate->Transcription Signal Transduction Inhibitor N4,2-dimethylpyrimidine -4,6-diamine Derivative Inhibitor->Kinase Inhibition Response Cellular Response (Proliferation, Survival, etc.) Transcription->Response Ligand Growth Factor Ligand->Receptor Binding

Caption: Generalized signaling pathway showing kinase inhibition by a diaminopyrimidine derivative.

References

Application Notes and Protocols: N4,N6-disubstituted pyrimidine-4,6-diamines for Probing Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Chemical Nomenclature: The initial query for "N4,2-dimethylpyrimidine-4,6-diamine" did not yield specific information on a compound with that exact name being widely used for studying cellular signaling. However, a closely related class of compounds, N4,N6-disubstituted pyrimidine-4,6-diamines , has been extensively studied as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This document will focus on this class of compounds as a powerful tool for probing EGFR-mediated cellular signaling.

Introduction

N4,N6-disubstituted pyrimidine-4,6-diamine derivatives have emerged as a significant class of molecules in cancer research and drug discovery. These compounds are characterized by a central pyrimidine ring with substitutions at the N4 and N6 positions. A key therapeutic application of these derivatives is their function as Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a common event in various cancers, making it a prime target for therapeutic intervention.[3][4] By acting as ATP-competitive inhibitors at the kinase domain of EGFR, N4,N6-disubstituted pyrimidine-4,6-diamines can effectively block downstream signaling cascades, leading to the inhibition of cancer cell growth and induction of apoptosis.[5][6] These compounds serve as valuable chemical probes for dissecting the intricacies of the EGFR signaling network in both normal and pathological contexts.

Signaling Pathway Modulation: The EGFR Pathway

N4,N6-disubstituted pyrimidine-4,6-diamines primarily exert their effects by inhibiting the tyrosine kinase activity of EGFR. Upon binding of its cognate ligands (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[2][4] By blocking the initial autophosphorylation step, N4,N6-disubstituted pyrimidine-4,6-diamines prevent the activation of these critical downstream pathways.

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor N4,N6-disubstituted pyrimidine-4,6-diamine Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

EGFR Signaling Pathway Inhibition

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative N4,N6-disubstituted pyrimidine-4,6-diamine derivatives against EGFR and various non-small cell lung cancer (NSCLC) cell lines.

Compound IDTargetIC50 (nM)Cell LineIC50 (µM)Reference
Yfq07 EGFR (delE746-A750)18H3255-[5]
A431-[5]
HCC827-[5]
PC-9-[5]
H1975-[5]
Compound 5a EGFR-H19751.94[5]
Compound 5f EGFR-H19751.38[5]
Compound 135a EGFR (delE746-A750)18--[5]
Compound 4g EGFR250MCF-75.1[7]
HCT-1166.6[7]
HepG25.02[7]
Compound 10b EGFR8.29HepG23.56[8]
A5495.85[8]
MCF-77.68[8]

Experimental Protocols

The following are detailed protocols for key experiments to probe the effects of N4,N6-disubstituted pyrimidine-4,6-diamines on cellular signaling.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549, H1975) start->cell_culture compound_prep Prepare Compound Stock (e.g., in DMSO) start->compound_prep treatment Treat Cells with Pyrimidine Derivative cell_culture->treatment compound_prep->treatment incubation Incubate for Specified Time treatment->incubation assay Perform Downstream Assays incubation->assay proliferation Cell Proliferation Assay (MTT or CellTiter-Glo) assay->proliferation western Western Blot for EGFR Phosphorylation assay->western data_analysis Data Analysis proliferation->data_analysis western->data_analysis

Typical Experimental Workflow
Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, H1975, PC-9)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • N4,N6-disubstituted pyrimidine-4,6-diamine compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in complete growth medium from a concentrated stock solution in DMSO. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol is used to determine the inhibitory effect of N4,N6-disubstituted pyrimidine-4,6-diamines on EGFR phosphorylation.

Materials:

  • Cancer cell line with EGFR expression (e.g., A431, H1975)

  • Serum-free medium

  • N4,N6-disubstituted pyrimidine-4,6-diamine compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of the pyrimidine derivative for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using a chemiluminescent substrate.

  • Imaging and Analysis: Capture the image using an imaging system and quantify the band intensities. Normalize the phospho-EGFR signal to total EGFR and the loading control (β-actin).

Conclusion

N4,N6-disubstituted pyrimidine-4,6-diamines represent a versatile class of chemical probes for investigating the EGFR signaling pathway. Their ability to potently and selectively inhibit EGFR kinase activity allows for the detailed study of the downstream consequences of EGFR inhibition in various cellular contexts. The protocols and data presented here provide a framework for researchers to utilize these compounds in their studies of cellular signaling and for the development of novel anticancer therapeutics.

References

Application Note: A Scalable Synthetic Route to N4,2-dimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a robust and scalable two-step synthetic protocol for the production of N4,2-dimethylpyrimidine-4,6-diamine, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with the commercially available 4,6-dichloro-2-methylpyrimidine, which undergoes a regioselective nucleophilic aromatic substitution with ammonia to yield the intermediate, 4-amino-6-chloro-2-methylpyrimidine. Subsequent amination with methylamine affords the target molecule in high purity. This method is designed for large-scale production, focusing on operational simplicity, high yields, and the use of readily available reagents.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Specifically, substituted pyrimidine-4,6-diamines have garnered significant interest due to their diverse biological activities, including their roles as kinase inhibitors and anti-cancer agents. The precise substitution pattern on the pyrimidine ring is critical for target specificity and pharmacological efficacy. This compound is a valuable building block for the synthesis of more complex molecules in drug discovery and development. The following protocol provides a detailed, step-by-step guide for its large-scale synthesis.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step pathway involving sequential nucleophilic aromatic substitution reactions.

Synthesis_Pathway 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine 4-amino-6-chloro-2-methylpyrimidine 4-amino-6-chloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine->4-amino-6-chloro-2-methylpyrimidine Step 1: NH3, Methanol, 50-90°C This compound This compound 4-amino-6-chloro-2-methylpyrimidine->this compound Step 2: CH3NH2, Solvent, Heat

Caption: Proposed two-step synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data for the proposed large-scale synthesis of this compound.

StepReactantsProductSolventTemperature (°C)Time (h)Yield (%)Purity (%)
14,6-dichloro-2-methylpyrimidine, Ammonia4-amino-6-chloro-2-methylpyrimidineMethanol50 - 90582 - 92>95
24-amino-6-chloro-2-methylpyrimidine, MethylamineThis compounde.g., Ethanol100 - 12012 - 24Estimated >80>98

Experimental Protocols

Step 1: Large-Scale Synthesis of 4-amino-6-chloro-2-methylpyrimidine

This protocol is based on established procedures for the selective mono-amination of di-chloropyrimidines.[1]

Materials and Reagents:

  • 4,6-dichloro-2-methylpyrimidine

  • Ammonia in methanol (7 M solution) or concentrated ammonium hydroxide (28-30%)

  • Methanol (if using ammonium hydroxide)

  • Petroleum ether or hexane for washing

  • Deionized water

  • Large-scale reaction vessel (e.g., 5 L or larger, pressure-rated if necessary) equipped with mechanical stirring, heating/cooling capabilities, and a condenser.

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven (vacuum or convection)

Procedure:

  • Charging the Reactor: In a suitably sized reaction vessel, charge 4,6-dichloro-2-methylpyrimidine (e.g., 400 g).

  • Addition of Ammonia Source:

    • Method A (Ammonia in Methanol): Add a 7 M solution of ammonia in methanol (e.g., 2.8 L) to the reactor.

    • Method B (Aqueous Ammonia): Add concentrated ammonium hydroxide (e.g., 2.8 L) to the reactor.

  • Reaction:

    • Seal the reactor (if performing a pressure reaction).

    • Stir the mixture vigorously.

    • Heat the reaction mixture to a temperature between 50°C and 90°C.[1]

    • Maintain this temperature for approximately 5 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate has formed, collect the product by filtration.

    • Wash the filter cake sequentially with water and petroleum ether (or hexane) to remove unreacted starting material and byproducts.[1]

    • Dry the isolated solid under reduced pressure or in a drying oven to a constant weight.

  • Characterization:

    • Determine the yield of the product.

    • Confirm the identity and purity of the 4-amino-6-chloro-2-methylpyrimidine by analytical techniques such as melting point, NMR spectroscopy, and mass spectrometry.

Protocol_Step1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Charge_Reactor Charge 4,6-dichloro-2-methylpyrimidine into the reaction vessel. Add_Ammonia Add ammonia source (methanolic or aqueous). Charge_Reactor->Add_Ammonia Heat_Stir Heat the mixture to 50-90°C with vigorous stirring for 5 hours. Add_Ammonia->Heat_Stir Monitor Monitor reaction progress (TLC, LC-MS). Heat_Stir->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Filter Filter to collect the solid product. Cool->Filter Wash Wash the solid with water and petroleum ether. Filter->Wash Dry Dry the product under vacuum. Wash->Dry

Caption: Workflow for the synthesis of 4-amino-6-chloro-2-methylpyrimidine.

Step 2: Proposed Large-Scale Synthesis of this compound

This proposed protocol is based on general principles of nucleophilic aromatic substitution on chloro-pyrimidines.

Materials and Reagents:

  • 4-amino-6-chloro-2-methylpyrimidine

  • Methylamine (solution in a suitable solvent like ethanol or THF, or as a gas)

  • A suitable high-boiling point solvent (e.g., ethanol, n-butanol, or a polar aprotic solvent like DMF or NMP)

  • A non-nucleophilic base (optional, e.g., triethylamine, diisopropylethylamine) to scavenge HCl byproduct.

  • Deionized water

  • Brine solution

  • A suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Pressure-rated reaction vessel equipped with mechanical stirring, heating/cooling, and a pressure gauge.

  • Filtration and purification equipment (e.g., crystallizer, chromatography system if necessary).

Procedure:

  • Charging the Reactor: In a pressure-rated reaction vessel, charge 4-amino-6-chloro-2-methylpyrimidine and the chosen solvent.

  • Addition of Methylamine:

    • Add an excess of methylamine solution (typically 2-5 equivalents) to the reactor. Alternatively, bubble methylamine gas through the solution.

    • If using a base, add it to the mixture.

  • Reaction:

    • Seal the reactor.

    • Heat the reaction mixture to a temperature in the range of 100-120°C. The elevated temperature is likely necessary to facilitate the substitution of the less reactive chlorine atom.

    • Maintain this temperature for 12-24 hours, monitoring the reaction progress.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a solid product precipitates upon cooling, it can be isolated by filtration.

    • If the product remains in solution, concentrate the solvent under reduced pressure.

    • The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.

    • Remove the solvent in vacuo to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography if necessary for high-purity applications.

  • Characterization:

    • Determine the yield of the final product.

    • Confirm the structure and purity using analytical methods such as NMR, mass spectrometry, and elemental analysis.

Protocol_Step2 cluster_prep2 Preparation cluster_reaction2 Reaction cluster_workup2 Work-up and Purification Charge_Reactor2 Charge 4-amino-6-chloro-2-methylpyrimidine and solvent into a pressure reactor. Add_Methylamine Add excess methylamine (and optional base). Charge_Reactor2->Add_Methylamine Heat_Stir2 Heat the sealed reactor to 100-120°C for 12-24 hours. Add_Methylamine->Heat_Stir2 Monitor2 Monitor reaction progress. Heat_Stir2->Monitor2 Cool2 Cool the reaction mixture. Monitor2->Cool2 Isolate Isolate crude product (filtration or extraction). Cool2->Isolate Purify Purify by recrystallization or chromatography. Isolate->Purify

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

The presented two-step synthesis provides a practical and scalable route to this compound. The first step is well-documented and proceeds with high yield. The proposed second step utilizes a standard amination reaction, and while optimization may be required to maximize yield and purity on a large scale, the approach is chemically sound. This application note serves as a comprehensive guide for researchers and process chemists involved in the synthesis of pyrimidine-based compounds for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N4,2-dimethylpyrimidine-4,6-diamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N4,2-dimethylpyrimidine-4,6-diamine. The information is presented in a user-friendly question-and-answer format to directly address potential challenges in the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A common and effective strategy involves a multi-step synthesis starting from a readily available precursor like 4,6-dihydroxypyrimidine. The key steps typically include:

  • Chlorination of a dihydroxypyrimidine derivative.

  • Sequential nucleophilic aromatic substitution (SNA r) reactions with ammonia and dimethylamine.

Q2: What are the critical parameters to control during the amination steps?

The regioselectivity and yield of the amination reactions are highly dependent on factors such as the reaction temperature, the choice of base and solvent, and the order of amine addition. Careful optimization of these parameters is crucial to minimize the formation of undesired isomers and di-substituted byproducts. For related compounds, palladium-catalyzed amination has been employed, though this can sometimes lead to the formation of oligomeric byproducts[1].

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of products. High-performance liquid chromatography (HPLC) can provide more quantitative insights into the reaction progress and the purity of the product.

Q4: What are the common impurities or byproducts I should be aware of?

Common impurities can include unreacted starting materials, mono-aminated intermediates, and isomeric products where the amines have added to the wrong positions. In some cases, especially with palladium catalysts, oligomerization can be a side reaction[1].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the chlorination step - Incomplete reaction. - Degradation of the pyrimidine ring under harsh conditions.- Ensure anhydrous conditions. - Optimize the reaction time and temperature. - Consider using a milder chlorinating agent or adding a quaternary ammonium salt to moderate the reactivity.
Formation of multiple products in amination steps - Lack of regioselectivity. - Di-substitution occurring before mono-substitution is complete.- Carefully control the reaction temperature; lower temperatures often favor selectivity. - Use a stoichiometric amount of the first amine. - Consider a stepwise approach where the first aminated product is isolated and purified before the second amination.
Difficulty in purifying the final product - Presence of closely related isomers or byproducts. - Residual starting materials or reagents.- Employ column chromatography with a carefully selected solvent system for purification. - Recrystallization from a suitable solvent can also be effective for removing impurities.
Inconsistent reaction outcomes - Variability in reagent quality. - Presence of moisture in the reaction.- Use high-purity, dry reagents and solvents. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Proposed Synthesis of 4,6-dichloro-2-methylpyrimidine

This protocol is based on the general synthesis of dichloropyrimidines from their dihydroxy analogs.

  • Starting Material: 4,6-dihydroxy-2-methylpyrimidine.

  • Reagent: Phosphorus oxychloride (POCl₃).

  • Procedure:

    • To a flask equipped with a reflux condenser and a stirring mechanism, add 4,6-dihydroxy-2-methylpyrimidine.

    • Slowly add an excess of phosphorus oxychloride while cooling in an ice bath.

    • After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization.

General Protocol for Sequential Amination

This is a generalized procedure for the substitution of the chloro groups. The order of addition of ammonia and dimethylamine may need to be optimized for best results.

  • Starting Material: 4,6-dichloro-2-methylpyrimidine.

  • Reagents: Ammonia (or a source like ammonium hydroxide), dimethylamine, a base (e.g., potassium carbonate), and a solvent (e.g., DMF).

  • Procedure for First Amination (e.g., with ammonia):

    • Dissolve 4,6-dichloro-2-methylpyrimidine in the chosen solvent in a pressure-resistant vessel.

    • Add the base and a solution of ammonia.

    • Seal the vessel and heat to the desired temperature (e.g., 100-140°C), monitoring the reaction progress.

    • Upon completion, cool the reaction, and work up by adding water and extracting the product.

    • Purify the mono-aminated intermediate.

  • Procedure for Second Amination (e.g., with dimethylamine):

    • Dissolve the purified mono-aminated intermediate in a suitable solvent.

    • Add the base and dimethylamine.

    • Heat the reaction mixture and monitor its progress.

    • After completion, perform an aqueous workup and extract the final product.

    • Purify this compound by column chromatography or recrystallization.

Data Summary

The following table summarizes typical reaction conditions found for the amination of related dichloropyrimidines.

Starting Material Amine Catalyst/Base Solvent Temperature Yield Reference
4,6-dichloropyrimidineAdamantane-containing aminesK₂CO₃DMF140 °C60-77%[1]
4-amino-6-chloropyrimidine derivativeAdamantane-containing aminesPd(dba)₂ / Ligand, BaseDioxaneVariesModerate to Good[1]

Visualizing the Workflow

Proposed Synthetic Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: First Amination cluster_2 Step 3: Second Amination Start 4,6-dihydroxy-2-methylpyrimidine Product1 4,6-dichloro-2-methylpyrimidine Start->Product1 Reflux Reagent1 POCl3 Reagent1->Product1 Product2 6-amino-4-chloro-2-methylpyrimidine Product1->Product2 Heat, Base Reagent2 Ammonia Reagent2->Product2 FinalProduct This compound Product2->FinalProduct Heat, Base Reagent3 Dimethylamine Reagent3->FinalProduct G Problem Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Problem->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Problem->CheckConditions OptimizeAmination Optimize Amination Sequence and Stoichiometry Problem->OptimizeAmination CheckPurity->CheckConditions CheckConditions->OptimizeAmination Purification Refine Purification Method (Chromatography, Recrystallization) OptimizeAmination->Purification

References

Technical Support Center: Synthesis of N4,2-dimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N4,2-dimethylpyrimidine-4,6-diamine. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve issues leading to low yields.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound, which is typically prepared via a two-step process: (1) chlorination of 2-methylpyrimidine-4,6-diol to 4,6-dichloro-2-methylpyrimidine, and (2) subsequent amination with methylamine.

Low Yield in the Amination Step (4,6-dichloro-2-methylpyrimidine to this compound)

Question: My final product yield is very low after the amination reaction. What are the potential causes?

Answer: Low yield in the final amination step is a common issue and can be attributed to several factors. The primary causes include incomplete reaction, formation of side products, and issues with reaction conditions.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivation of the catalyst (if used).

  • Formation of Mono-aminated Product: A significant side product is often the mono-substituted N4-methyl-2-methyl-6-chloropyrimidin-4-amine. The second amination is typically slower than the first.

  • Poor Quality of Starting Materials: The purity of your 4,6-dichloro-2-methylpyrimidine is crucial. Impurities from the previous step can interfere with the amination reaction. Ensure the dichloropyrimidine is pure and dry.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can dramatically affect the yield. For instance, palladium-catalyzed aminations are sensitive to the choice of ligand and base.[1] For SNAr reactions, temperature and pressure are critical.

Question: I am observing a significant amount of mono-aminated side product. How can I favor the formation of the di-aminated product?

Answer: To drive the reaction towards the desired this compound, you can adjust the reaction conditions to favor the second substitution.

  • Increase Equivalents of Amine: Use a larger excess of methylamine to increase the probability of the second amination event.

  • Increase Reaction Temperature and Time: More forcing conditions can help overcome the higher activation energy of the second substitution. However, this must be balanced against the potential for decomposition.

  • Choice of Catalyst System: If using a palladium-catalyzed reaction, the choice of ligand can influence the rate of the second amination. Ligands like BINAP or DavePhos have been used in similar systems.[2]

The following table illustrates how reaction parameters can be adjusted to favor di-substitution.

ParameterCondition for Mono-aminationCondition for Di-aminationRationale
Equivalents of Methylamine 1.0 - 1.5 eq> 2.5 eqLe Chatelier's principle; pushes the equilibrium towards the di-substituted product.
Temperature 80-100 °C120-140 °CProvides the necessary activation energy for the second, slower substitution.[2]
Reaction Time 4-8 hours12-24 hoursAllows more time for the slower second amination to proceed to completion.
Base Weaker, non-nucleophilic baseStronger, non-nucleophilic base (e.g., NaOtBu, LiHMDS)A stronger base can facilitate the reaction, particularly in Pd-catalyzed systems.[1]

Troubleshooting Workflow for Low Yield in Amination Step

G start Low Yield of This compound check_purity Analyze Crude Product by LC-MS/NMR start->check_purity incomplete_reaction Major peak is starting material (4,6-dichloro-2-methylpyrimidine) check_purity->incomplete_reaction Is starting material present? mono_aminated Major peak is mono-aminated product incomplete_reaction->mono_aminated No increase_time_temp Increase reaction time and/or temperature. Check for catalyst deactivation if applicable. incomplete_reaction->increase_time_temp Yes multiple_products Multiple unidentified peaks mono_aminated->multiple_products No increase_amine Increase equivalents of methylamine (>2.5 eq). Increase reaction temperature and time. mono_aminated->increase_amine Yes optimize_conditions Re-evaluate reaction conditions. Check for decomposition (run at lower temp). Optimize purification. multiple_products->optimize_conditions Yes end Improved Yield increase_time_temp->end increase_amine->end optimize_conditions->end

Caption: Troubleshooting decision tree for low yield in the amination step.

Low Yield in the Chlorination Step (2-methylpyrimidine-4,6-diol to 4,6-dichloro-2-methylpyrimidine)

Question: The yield of my 4,6-dichloro-2-methylpyrimidine intermediate is low. What could be the cause?

Answer: Low yields in the chlorination of dihydroxypyrimidines are often due to incomplete reaction or decomposition.

  • Reagent Quality: The phosphoryl chloride (POCl₃) should be fresh and of high quality. Old or decomposed POCl₃ will be less effective.

  • Reaction Temperature: The temperature must be carefully controlled. If the temperature is too low, the reaction will be slow and incomplete. If it is too high, it can lead to decomposition and the formation of tar-like byproducts.

  • Work-up Procedure: Quenching the reaction with ice water must be done slowly and carefully. A rapid, uncontrolled quench can lead to hydrolysis of the product back to the starting material or to other side products.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and logical route is a two-step synthesis. First, 2-methylpyrimidine-4,6-diol is chlorinated using a reagent like phosphoryl chloride (POCl₃) to yield 4,6-dichloro-2-methylpyrimidine. This intermediate is then reacted with an excess of methylamine in a nucleophilic aromatic substitution (SNAr) reaction to give the final product.

Synthetic Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination start_material_1 2-methylpyrimidine-4,6-diol reagent_1 POCl3, Heat start_material_1->reagent_1 product_1 4,6-dichloro-2-methylpyrimidine reagent_1->product_1 reagent_2 Methylamine (excess) Solvent (e.g., EtOH), Heat product_1->reagent_2 product_1->reagent_2 product_2 This compound reagent_2->product_2

Caption: General two-step synthesis workflow.

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of starting material, intermediates, and the final product, and to identify any side products by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and to assess its purity.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are critical:

  • Phosphoryl chloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Methylamine: This is a flammable and corrosive gas or liquid. It should be handled in a well-ventilated fume hood.

  • Pressure: The amination reaction, especially when heated in a sealed vessel, can generate significant pressure. Use a vessel rated for the expected pressure and temperature, and use a blast shield.

Experimental Protocols

The following are representative protocols based on general procedures for similar pyrimidine syntheses.[2][3] Researchers should optimize these conditions for their specific setup.

Protocol 1: Synthesis of 4,6-dichloro-2-methylpyrimidine
  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Reaction: Add 2-methylpyrimidine-4,6-diol (1.0 eq) to the flask. Carefully add phosphoryl chloride (POCl₃, 5-10 eq) portion-wise.

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction should become a clear solution.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully, pour the mixture onto crushed ice with vigorous stirring in a large beaker.

  • Extraction: Once the ice has melted, extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of this compound
  • Setup: In a sealed pressure vessel, dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add a solution of methylamine (e.g., 40% in water or 2M in THF, 3-5 eq) to the vessel.

  • Heating: Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the internal pressure.

  • Work-up: Cool the vessel to room temperature. Carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • Purification: Dissolve the residue in a minimal amount of a suitable solvent and purify by column chromatography on silica gel to isolate the final product.

Reaction Scheme and Potential Side Products

Caption: Main reaction and common side product formation.

References

Technical Support Center: Enhancing the Solubility of N4,2-dimethylpyrimidine-4,6-diamine for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N4,2-dimethylpyrimidine-4,6-diamine during in vitro assays.

Troubleshooting Guide

Issue: My this compound is precipitating in my aqueous assay buffer.

Precipitation of your test compound is a common issue that can significantly impact the accuracy and reliability of your experimental results. This guide provides a stepwise approach to troubleshoot and resolve solubility problems.

Step 1: Initial Assessment and Solvent Selection

Before proceeding with complex solubilization techniques, it is crucial to understand the basic solubility profile of your compound.

  • Question: Have you determined the baseline solubility of this compound in your assay buffer?

  • Recommendation: Start by preparing a stock solution in a water-miscible organic solvent and then diluting it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a commonly used solvent for initial stock solutions in in vitro assays.[1] However, it is important to keep the final concentration of the organic solvent in the assay as low as possible to avoid solvent-induced artifacts.[1]

Step 2: pH Adjustment

The solubility of compounds with ionizable groups, such as the amine groups in this compound, is often pH-dependent.[2][3]

  • Question: Does your compound have amine functionalities?

  • Recommendation: As an amine-containing compound, this compound is expected to be more soluble at a lower pH where the amine groups are protonated.[4] Attempt to lower the pH of your assay buffer, if compatible with your experimental system, to see if solubility improves.

Step 3: Utilizing Co-solvents

If pH adjustment is not feasible or insufficient, the use of co-solvents can be an effective strategy.[5]

  • Question: Is your assay compatible with the presence of organic co-solvents?

  • Recommendation: Introduce a water-miscible organic co-solvent into your aqueous buffer.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6] These agents work by reducing the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[5]

Step 4: Employing Surfactants

Surfactants can enhance solubility by forming micelles that encapsulate poorly soluble compounds.[7][8]

  • Question: Have you considered the use of surfactants to improve solubility?

  • Recommendation: Add a non-ionic surfactant, such as Tween® 80 or Triton™ X-100, to your assay buffer.[9][10] These are generally less harsh on biological systems compared to ionic surfactants.[7] The concentration of the surfactant should be above its critical micelle concentration (CMC) to ensure micelle formation.[11]

Step 5: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[12][13][14]

  • Question: Is your compound a candidate for cyclodextrin complexation?

  • Recommendation: Experiment with different types of cyclodextrins, such as β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), to find the most effective one for your compound.[15]

Below is a troubleshooting workflow to guide you through these steps.

Solubility_Troubleshooting_Workflow start Start: Compound Precipitation stock_solution Prepare Stock Solution in Organic Solvent (e.g., DMSO) start->stock_solution ph_adjustment Adjust pH of Assay Buffer (Lower pH for Amines) stock_solution->ph_adjustment co_solvents Add Co-solvents (e.g., Ethanol, PEG) ph_adjustment->co_solvents If precipitation persists surfactants Incorporate Surfactants (e.g., Tween® 80) co_solvents->surfactants If precipitation persists cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) surfactants->cyclodextrins If precipitation persists end_success Solubility Improved cyclodextrins->end_success Success end_fail Further Formulation Strategies (e.g., Solid Dispersions) cyclodextrins->end_fail If precipitation persists

Caption: A stepwise workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: For initial in vitro screening, Dimethyl sulfoxide (DMSO) is a widely accepted solvent for preparing high-concentration stock solutions of poorly water-soluble compounds.[1] It is important to ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid off-target effects.[1]

Q2: How does pH affect the solubility of this compound?

A2: this compound contains basic amine groups. In an aqueous environment, these groups can be protonated at acidic pH, leading to the formation of more soluble salt forms.[4] Therefore, decreasing the pH of the solution is likely to increase its solubility.[16] Conversely, at higher pH values, the compound will be in its less soluble free base form.

Q3: What are some common co-solvents I can use, and at what concentrations?

A3: Commonly used co-solvents for in vitro assays include ethanol, propylene glycol, and polyethylene glycols (PEGs) of various molecular weights.[5][6] The optimal concentration will depend on the specific co-solvent and your assay system. It is recommended to perform a dose-response experiment to determine the highest concentration of the co-solvent that does not interfere with your assay. A starting point could be a final concentration of 1-5% (v/v) of the co-solvent in the assay medium.

Q4: Which surfactant should I choose, and how do I determine the correct concentration?

A4: Non-ionic surfactants like Tween® 20, Tween® 80, and Triton™ X-100 are generally preferred for biological assays due to their lower toxicity compared to ionic surfactants.[7][9][10] The concentration of the surfactant should be above its critical micelle concentration (CMC) for effective solubilization.[11] The CMC values for common surfactants are available in the literature. It is advisable to test a range of concentrations above the CMC to find the optimal balance between solubility enhancement and potential assay interference.

Q5: How do cyclodextrins work to improve solubility?

A5: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[14] Poorly soluble, hydrophobic molecules like this compound can be encapsulated within this hydrophobic cavity, forming an inclusion complex.[12][13] This complex has a higher affinity for aqueous solutions, thereby increasing the apparent solubility of the compound.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with improved water solubility and a good safety profile.[15]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol provides a high-throughput method to assess the kinetic solubility of a compound.[17]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate

  • Nephelometer (light-scattering plate reader)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add 2 µL of the DMSO stock solution to the first well of a 96-well plate containing 198 µL of assay buffer. This gives a starting concentration of 100 µM.

  • Perform serial dilutions across the plate by transferring 100 µL from one well to the next, which contains 100 µL of buffer.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure the light scattering at a suitable wavelength using a nephelometer.

  • The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Protocol 2: Solubility Enhancement using a Co-solvent Gradient

This protocol helps to determine the optimal concentration of a co-solvent for solubilizing your compound.

Materials:

  • This compound

  • DMSO

  • Co-solvent (e.g., Ethanol)

  • Assay buffer

  • 96-well plate

  • Plate reader (for absorbance or fluorescence, depending on the assay)

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In a 96-well plate, prepare a co-solvent gradient in your assay buffer (e.g., 0%, 1%, 2%, 5%, 10% ethanol).

  • Add the compound stock solution to each well to achieve the desired final concentration (e.g., 50 µM).

  • Incubate for 30 minutes and visually inspect for precipitation.

  • If no precipitation is observed, you can proceed with your assay readout to determine if the co-solvent interferes with the assay.

Data Presentation

Table 1: Solubility of this compound in Different Solvent Systems (Hypothetical Data)

Solvent SystempHThis compound Solubility (µM)
Aqueous Buffer7.4< 1
Aqueous Buffer5.015
Aqueous Buffer + 5% Ethanol7.425
Aqueous Buffer + 0.1% Tween® 807.440
Aqueous Buffer + 10 mM HP-β-CD7.475

Table 2: Effect of Co-solvents on Assay Performance (Hypothetical Data)

Co-solventConcentration (%)Assay Signal (Relative Units)% Inhibition (vs. Control)
None (Control)01000
Ethanol1982
Ethanol58515
Propylene Glycol1991
Propylene Glycol59010

Signaling Pathway and Workflow Diagrams

Solubility_Enhancement_Strategy compound Poorly Soluble Compound (this compound) strategies Solubilization Strategies compound->strategies ph pH Adjustment strategies->ph cosolvent Co-solvents strategies->cosolvent surfactant Surfactants strategies->surfactant cyclodextrin Cyclodextrins strategies->cyclodextrin assay In Vitro Assay ph->assay cosolvent->assay surfactant->assay cyclodextrin->assay

Caption: Strategies for enhancing compound solubility for assays.

References

Avoiding side product formation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you minimize side product formation and maximize the yield of your target pyrimidines.

Troubleshooting Guides

This section addresses specific problems you may encounter during pyrimidine synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Dihydropyrimidinone (DHPM) in the Biginelli Reaction

Question: I am performing a Biginelli reaction to synthesize a 3,4-dihydropyrimidin-2(1H)-one, but my yields are consistently low. What are the possible reasons, and how can I improve the yield?

Answer:

Low yields in the Biginelli reaction can stem from several factors, ranging from suboptimal reaction conditions to the formation of stable side products. Here’s a breakdown of potential causes and solutions:

Potential Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or inadequate heating.

  • Catalyst Inefficiency: The choice and amount of catalyst are crucial. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Lewis acids or milder Brønsted acids can be more effective.[1][2][3]

  • Side Product Formation: Several side reactions can compete with the main Biginelli condensation, diverting starting materials and reducing the yield of the desired product. Common side products include:

    • Knoevenagel Condensation Product: The aldehyde and the β-ketoester can undergo a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl compound. This intermediate may not efficiently cyclize with urea.[4][5][6]

    • Open-Chain Ureide: The reaction can stall after the initial addition of urea to the intermediate formed from the aldehyde and β-ketoester, resulting in a stable open-chain ureide that fails to cyclize.[1]

    • Bis-Ureide Intermediate: Under certain conditions, a bis-ureide derivative can form as a key intermediate, and its incomplete conversion can affect the final yield.[7]

  • Poor Reactant Quality: Impurities in the starting materials (aldehyde, β-ketoester, or urea) can interfere with the reaction.

  • Suboptimal Solvent: The choice of solvent can influence reaction rates and equilibria.

Troubleshooting Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is heated to the optimal temperature, typically refluxing in a suitable solvent like ethanol.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Catalyst Screening:

    • Experiment with different catalysts. Lewis acids such as Yb(OTf)₃, InCl₃, FeCl₃, or ZnCl₂ have been shown to improve yields.[1][3]

    • Consider using a combination of catalysts, for example, a Lewis acid with a Brønsted acid.

  • Control Stoichiometry: While a slight excess of urea is common, a large excess may not necessarily improve the yield and could complicate purification.

  • Purify Starting Materials: Ensure all reactants are pure before use.

  • Solvent Selection: While ethanol is standard, exploring other solvents or even solvent-free conditions has been shown to be effective in some cases.

Issue 2: Formation of Unexpected Products in the Hantzsch Pyridine Synthesis

Question: I am trying to synthesize a 1,4-dihydropyridine using the Hantzsch reaction, but I am isolating unexpected products along with my target compound. What are these byproducts and how can I avoid them?

Answer:

The Hantzsch synthesis, while versatile, is known to sometimes produce a mixture of products. Understanding the potential side reactions is key to optimizing your synthesis for the desired 1,4-dihydropyridine.

Common Side Products:

  • 1,2-Dihydropyridine Isomer: The formation of the constitutional isomer, a 1,2-dihydropyridine, is a common side reaction. The ratio of 1,4- to 1,2-isomers can be influenced by reaction conditions.

  • Oxidized Pyridine: The primary product, 1,4-dihydropyridine, can be sensitive to oxidation, especially during workup or purification, leading to the formation of the corresponding aromatic pyridine.

  • Knoevenagel Condensation Product: Similar to the Biginelli reaction, the aldehyde can react with one equivalent of the β-ketoester to form a stable Knoevenagel adduct, which may not proceed to the final product.[4][8]

  • Over-oxidation and Dealkylation: During the final oxidation step to form the pyridine, harsh oxidizing agents can lead to over-oxidation or dealkylation of the substituents on the ring.

Troubleshooting and Optimization Strategies:

  • Control of Isomer Formation: The formation of the 1,2- vs. 1,4-dihydropyridine is kinetically and thermodynamically controlled.

    • Temperature: Lower reaction temperatures may favor the formation of one isomer over the other.

    • Catalyst: The choice of catalyst can influence the regioselectivity of the cyclization step.

  • Minimizing Oxidation:

    • Workup conditions should be carefully controlled to avoid exposure to strong oxidizing agents or prolonged exposure to air.

    • If the aromatic pyridine is the desired product, the oxidation step should be performed in a controlled manner with a suitable oxidizing agent (e.g., DDQ, nitric acid).

  • Optimizing the Condensation:

    • Ensure efficient formation of the enamine intermediate from the β-ketoester and ammonia source.

    • Using pre-formed enamines can sometimes improve the yield and selectivity of the reaction.[4]

  • Purification:

    • Careful column chromatography can often separate the desired 1,4-dihydropyridine from its 1,2-isomer and other byproducts. Monitoring by TLC is crucial to identify the different components.[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Biginelli reaction?

A1: The acid catalyst plays a crucial role in several steps of the Biginelli reaction mechanism. It protonates the aldehyde, making it more electrophilic for the initial nucleophilic attack by urea. It also catalyzes the dehydration steps, such as the formation of the N-acyliminium ion, which is a key intermediate.[3][8]

Q2: Can I use thiourea instead of urea in the Biginelli reaction?

A2: Yes, thiourea can be used in place of urea to synthesize the corresponding 3,4-dihydropyrimidin-2(1H)-thiones. The reaction mechanism is analogous to the one with urea.

Q3: My Hantzsch reaction is not going to completion. What can I do?

A3: Incomplete conversion in the Hantzsch reaction can be due to several factors. Ensure your reactants are pure, especially the aldehyde. The ammonia source (e.g., ammonium acetate) should be of good quality. You can try increasing the reaction temperature or using a catalyst to promote the reaction. Microwave irradiation has also been shown to accelerate the Hantzsch reaction.

Q4: How can I purify my dihydropyrimidinone product from the Biginelli reaction?

A4: The dihydropyrimidinone product often precipitates from the reaction mixture upon cooling. The crude product can then be collected by filtration and washed with a cold solvent, such as ethanol, to remove unreacted starting materials and soluble impurities.[10] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).[11] If impurities persist, column chromatography on silica gel can be employed.

Data Presentation

Table 1: Effect of Different Catalysts on the Yield of a Model Biginelli Reaction*
CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
HClEthanolReflux1675-85[12]
Yb(OTf)₃Solvent-free1000.595[3]
InCl₃MethanolReflux1688[12]
FeCl₃·6H₂OMethanolReflux16>90[12]
ZnCl₂Acetic AcidRoom Temp24Moderate to Good[1]

*Yields are for the reaction of benzaldehyde, ethyl acetoacetate, and urea and are indicative. Actual yields may vary depending on the specific substrates and reaction scale.

Table 2: Comparison of 1,4-DHP vs. 1,2-DHP Formation in a Hantzsch-like Reaction*
Aromatic AmineAromatic AldehydeReaction ConditionsRatio (1,4-DHP : 1,2-DHP)Reference
AnilineBenzaldehydeEtOH, reflux, 4h85 : 15[13]
p-Toluidinep-TolualdehydeEtOH, reflux, 4h90 : 10[13]
p-Anisidinep-AnisaldehydeEtOH, reflux, 4h92 : 8[13]

*Data from a study on a Hantzsch-like reaction and may not be directly representative of all Hantzsch syntheses.

Experimental Protocols

Protocol 1: Optimized Biginelli Synthesis of a Dihydropyrimidinone

This protocol describes a general procedure for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one using a Lewis acid catalyst.

Materials:

  • Aromatic aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (12 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)

  • Solvent (e.g., ethanol, or solvent-free)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, β-ketoester, urea, and the catalyst.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., reflux for solvent-based reactions, or 100 °C for solvent-free conditions) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[7][10][11][14]

Protocol 2: Hantzsch Synthesis of a 1,4-Dihydropyridine and Subsequent Oxidation to Pyridine

This protocol outlines a two-step procedure for the synthesis of a substituted pyridine via a Hantzsch 1,4-dihydropyridine intermediate.

Step 1: Synthesis of the 1,4-Dihydropyridine

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (20 mmol)

  • Ammonium acetate (12 mmol)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and β-ketoester in ethanol.

  • Add ammonium acetate to the solution.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The 1,4-dihydropyridine product may precipitate.

  • Collect the solid by filtration and wash with cold ethanol.

  • If necessary, purify the product by recrystallization or column chromatography.

Step 2: Oxidation to the Pyridine

Materials:

  • 1,4-Dihydropyridine from Step 1

  • Oxidizing agent (e.g., DDQ, nitric acid, or ceric ammonium nitrate)

  • Appropriate solvent (e.g., dichloromethane, acetic acid)

Procedure:

  • Dissolve the 1,4-dihydropyridine in a suitable solvent.

  • Add the oxidizing agent portion-wise at room temperature or as specified by the chosen protocol.

  • Stir the reaction mixture until the oxidation is complete (monitor by TLC).

  • Perform an appropriate aqueous workup to remove the oxidant and any byproducts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting pyridine derivative by column chromatography or recrystallization.

Visualizations

Biginelli Reaction Mechanism and Potential Side Reactions

Biginelli_Reaction Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Condensation Knoevenagel Knoevenagel Product Aldehyde->Knoevenagel Knoevenagel Condensation Ketoester β-Ketoester Ketoester->Knoevenagel Knoevenagel Condensation Urea Urea Urea->Acyliminium Condensation OpenChain Open-Chain Ureide Acyliminium->OpenChain Addition DHPM 3,4-Dihydropyrimidin-2(1H)-one (Desired Product) OpenChain->DHPM Cyclization SideProduct2 Side Product (Incomplete Cyclization) OpenChain->SideProduct2 Fails to Cyclize SideProduct1 Side Product (from Knoevenagel) Knoevenagel->SideProduct1 Further Reactions Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Purify Purify Reactants CheckPurity->Purify Impure OptimizeConditions Optimize Reaction Conditions (T, time) CheckPurity->OptimizeConditions Pure Purify->OptimizeConditions AnalyzeByproducts Analyze Byproducts (TLC, NMR, MS) OptimizeConditions->AnalyzeByproducts ChangeCatalyst Change Catalyst AnalyzeByproducts->ChangeCatalyst Side Products Identified HighYield Improved Yield AnalyzeByproducts->HighYield Clean Reaction, Improved Yield ChangeSolvent Change Solvent ChangeCatalyst->ChangeSolvent NoImprovement No Improvement ChangeCatalyst->NoImprovement ChangeSolvent->HighYield Reassess Re-evaluate Reaction Mechanism & Substrates NoImprovement->Reassess Hantzsch_Isomers Reactants Aldehyde + 2x β-Ketoester + NH₃ Intermediate Common Intermediate Reactants->Intermediate Pathway1 Pathway A (Kinetic/Thermodynamic Control) Intermediate->Pathway1 Pathway2 Pathway B (Kinetic/Thermodynamic Control) Intermediate->Pathway2 Product14 1,4-Dihydropyridine (Major Product) Pathway1->Product14 Product12 1,2-Dihydropyridine (Side Product) Pathway2->Product12

References

N4,2-dimethylpyrimidine-4,6-diamine stability issues and degradation

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with N4,2-dimethylpyrimidine-4,6-diamine.

Question Possible Cause Suggested Solution
Why is the observed biological activity or potency of my compound lower than expected? The compound may have degraded during storage or in the experimental medium. Aminopyrimidines can be susceptible to hydrolysis, oxidation, or photodecomposition.- Confirm the purity of the compound before use with a suitable analytical method like HPLC or LC-MS. - Prepare solutions fresh for each experiment. - If using aqueous buffers, consider the pH, as extreme pH values can accelerate hydrolysis.[1] - Protect stock solutions and experimental setups from light.
I see unexpected peaks in my HPLC/LC-MS analysis of a sample containing the compound. What could they be? These peaks likely represent degradation products. Potential degradation pathways include hydrolysis of the amine groups, oxidation of the pyrimidine ring, or photodegradation.[1][2][3]- To identify the nature of the degradation, perform a forced degradation study (see Experimental Protocols section). This will help in tentatively identifying if the degradation is due to acid, base, oxidation, heat, or light. - Use mass spectrometry (LC-MS) to obtain the molecular weights of the unknown peaks, which can help in proposing their structures.
My compound seems to have poor solubility in aqueous buffers. Could this be related to stability? While solubility is an intrinsic property, changes in solubility over time can indicate degradation. Some degradation products may be less soluble than the parent compound, leading to precipitation.- Measure the solubility of a freshly prepared solution and compare it to an aged solution. - Visually inspect solutions for any signs of precipitation before use. - If poor solubility is an issue, consider the use of co-solvents, but ensure they are inert and do not promote degradation.[4]
The color of my solid compound or solution has changed over time. Is this a sign of degradation? Yes, a change in color is often an indicator of chemical degradation, possibly due to oxidation or the formation of conjugated impurities.- Discard any discolored material. - Store the solid compound in a desiccator, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a tightly sealed container.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Based on general guidelines for aminopyrimidine compounds, it is recommended to store the solid material in a cool, dry, and dark place. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon) at 2-8°C is advisable to minimize oxidative and hydrolytic degradation.

Q2: How stable is this compound in common laboratory solvents?

A2: Stability in solution is dependent on the solvent, pH, and exposure to light and oxygen. Solutions in protic solvents like water or methanol may be more prone to degradation than in aprotic solvents like DMSO or acetonitrile. It is always recommended to prepare solutions fresh. If solutions need to be stored, they should be kept at low temperatures, protected from light, and for the shortest time possible.

Q3: What are the likely degradation pathways for this compound?

A3: While specific pathways have not been documented, based on its structure, potential degradation routes include:

  • Hydrolysis: Cleavage of the sulfonylurea bridge is a common degradation pathway for sulfonylurea herbicides, which also contain a pyrimidine ring.[3] In the case of this compound, hydrolysis of the amino groups is a possibility, especially under acidic or basic conditions.[1]

  • Oxidation: The nitrogen atoms in the pyrimidine ring and the amino substituents can be susceptible to oxidation.

  • Photodegradation: Pyrimidine derivatives can undergo photodegradation, especially in the presence of photosensitizers.[2]

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can separate the parent compound from its degradation products.[5] The development of such a method, typically using HPLC, involves performing forced degradation studies to generate the potential degradants.[6][7] The chromatographic conditions are then optimized to achieve baseline separation of all components.

Quantitative Data from a Hypothetical Forced Degradation Study

As no specific data is available, the following table illustrates the type of results that would be generated from a forced degradation study. These are example values and should not be considered as actual experimental data.

Stress Condition % Assay of Parent Compound % Total Impurities Mass Balance (%) Observations
Control (No Stress) 99.80.2100.0No significant degradation.
0.1 M HCl (80°C, 24h) 85.214.599.7Significant degradation. Major degradant at RRT 0.85.
0.1 M NaOH (80°C, 24h) 78.920.899.7More degradation than acidic conditions. Two major degradants observed.
5% H₂O₂ (RT, 24h) 92.17.699.7Moderate degradation. One major oxidative degradant.
Heat (105°C, 48h) 98.51.499.9Compound is relatively stable to dry heat.
Photostability (ICH Q1B) 94.35.599.8Some degradation observed upon exposure to light.

*RRT = Relative Retention Time

Experimental Protocols

Protocol: Forced Degradation (Stress Testing) Study

This protocol is a general guideline for performing a forced degradation study to investigate the intrinsic stability of this compound.[6][8]

1. Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Suitable buffers (e.g., phosphate, acetate)

  • HPLC system with a UV or PDA detector and a suitable column (e.g., C18)

  • pH meter

  • Photostability chamber

  • Oven

3. Procedure:

3.1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

3.2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial and keep it in an oven at 105°C for 48 hours.

    • At the end of the study, dissolve the solid in the solvent to obtain a known concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[5]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after exposure.

3.3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using an HPLC method.

  • The method should be capable of separating the main peak from any degradation products. Gradient elution is often required.[9]

  • Use a PDA detector to check for peak purity of the parent compound peak.

  • Calculate the percentage of degradation and perform a mass balance analysis.

Visualizations

Potential Degradation Pathway

G A This compound B Hydrolysis (e.g., acidic or basic conditions) A->B C Oxidation (e.g., H₂O₂) A->C D Photolysis (e.g., UV light) A->D P1 Deaminated Product (e.g., Hydroxypyrimidine derivative) B->P1 Loss of -NH2 P2 Ring-Opened Product B->P2 Ring cleavage P3 N-Oxide or Hydroxylated Product C->P3 P4 Photodimers or Isomers D->P4

Caption: Potential degradation pathways for this compound.

Experimental Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal Stress A->E F Photostability A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H HPLC-UV/PDA Analysis G->H I Peak Purity & Mass Balance H->I J Identify Degradation Products I->J K Establish Degradation Pathway I->K L Validate Stability-Indicating Method I->L

Caption: General workflow for a forced degradation (stress testing) study.

References

Technical Support Center: Optimizing Reactions for Substituted Pyrimidine-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing catalytic reactions involving substituted pyrimidine-diamine compounds, with a focus on derivatives similar to N4,2-dimethylpyrimidine-4,6-diamine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and functionalization.

Frequently Asked Questions (FAQs)

FAQ 1: General Catalyst Selection

Question: What are the most common types of catalysts used for reactions involving diaminopyrimidines, such as N-alkylation or cross-coupling?

Answer: The choice of catalyst largely depends on the specific transformation you are aiming to achieve. For N-alkylation reactions, which involve the formation of a carbon-nitrogen bond at one of the amino groups, base catalysts are commonly employed. For cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, palladium-based catalysts are the industry standard.

  • N-Alkylation: Strong bases like sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) are often used to deprotonate the amine, making it more nucleophilic. The choice of base can influence the reaction rate and selectivity, especially in molecules with multiple potential reaction sites.

  • Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): Palladium catalysts are frequently used. These reactions typically involve a palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a phosphine ligand (e.g., Xantphos, BINAP). The ligand plays a crucial role in the catalyst's stability and reactivity. For instance, dichlorobis(triphenylphosphine)palladium(II) in the presence of a suitable ligand and base has been used for the synthesis of N-arylpyrimidin-2-amine derivatives[1].

FAQ 2: Troubleshooting Low Reaction Yield

Question: I am experiencing low yields in my reaction with a substituted diaminopyrimidine. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Catalyst Loading: The amount of catalyst is critical. Too little may result in an incomplete reaction, while too much can sometimes lead to side product formation.

    • Action: Perform a catalyst loading screen. Systematically vary the catalyst concentration (e.g., from 1 mol% to 10 mol%) to find the optimal amount.

  • Incorrect Solvent or Base: The solvent and base can significantly impact the reaction. For instance, in N-alkylation, the solubility of the base can be a limiting factor[2].

    • Action: Screen different solvents (e.g., DMF, DMSO, ACN, THF) and bases (e.g., K2CO3, Cs2CO3, NaH). Consider using a combination of a base and a catalytic amount of an additive like potassium iodide to improve reactivity with alkyl halides[2].

  • Reaction Temperature and Time: The reaction may not be reaching completion due to insufficient temperature or time.

    • Action: Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. A kinetic study can help determine the optimal reaction duration.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.

    • Action: Ensure your reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon), especially for sensitive palladium catalysts.

  • Poor Substrate Purity: Impurities in your starting materials can interfere with the reaction.

    • Action: Purify the starting diaminopyrimidine and other reagents before use.

Below is a logical workflow for troubleshooting low yields:

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Purity Verify Purity of Starting Materials Start->Check_Purity Purity_OK Purity Confirmed Check_Purity->Purity_OK Pure Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Optimize_Conditions Systematically Optimize Reaction Conditions Screen_Catalyst Screen Catalyst Loading Optimize_Conditions->Screen_Catalyst Purity_OK->Optimize_Conditions Purify_SM->Optimize_Conditions Screen_Solvent_Base Screen Solvent and Base Screen_Catalyst->Screen_Solvent_Base Screen_Temp_Time Screen Temperature and Time Screen_Solvent_Base->Screen_Temp_Time Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Screen_Temp_Time->Monitor_Reaction Yield_Improved Yield Improved? Monitor_Reaction->Yield_Improved Success Problem Solved Yield_Improved->Success Yes Further_Investigation Consider Alternative Catalyst System or Reaction Pathway Yield_Improved->Further_Investigation No Catalyst_Optimization_Workflow Start Start: Define Reaction Setup Prepare Parallel Reaction Vials Start->Setup Add_Reagents Add Substrates and Base Setup->Add_Reagents Prepare_Catalyst Prepare Catalyst Stock Solution Add_Reagents->Prepare_Catalyst Vary_Loading Add Varying Amounts of Catalyst Solution Prepare_Catalyst->Vary_Loading Run_Reactions Run Reactions under Identical Conditions Vary_Loading->Run_Reactions Analyze Analyze Results (LC-MS/GC-MS) Run_Reactions->Analyze Evaluate Plot Yield vs. Catalyst Loading Analyze->Evaluate Optimal_Loading Determine Optimal Catalyst Loading Evaluate->Optimal_Loading

References

Technical Support Center: Purification of N4,2-dimethylpyrimidine-4,6-diamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with N4,2-dimethylpyrimidine-4,6-diamine analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog is highly polar and streaks badly on silica gel column chromatography. What can I do to improve the separation?

A1: High polarity is a common issue with diaminopyrimidine derivatives due to the presence of multiple nitrogen atoms capable of hydrogen bonding. Here are several strategies to address this:

  • Solvent System Modification:

    • Addition of a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in your mobile phase (e.g., in the methanol portion of a DCM/MeOH system). This can help to suppress the interaction of the basic amine groups with the acidic silica gel, leading to better peak shapes.

    • Use of More Polar Solvents: If not already in use, consider solvent systems containing methanol or ethanol. A common mobile phase for these types of compounds is a gradient of dichloromethane (DCM) to methanol.[1]

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): For highly basic compounds, switching to an alumina column can be beneficial as it is less acidic than silica gel.

    • Reversed-Phase Chromatography (C18): If the compound has sufficient hydrophobicity, reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol (often with a modifier like formic acid or TFA to improve peak shape) can be an effective alternative.

  • Dry Loading: To minimize streaking caused by the sample's dissolution solvent, consider dry loading your sample. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your column.

Q2: I am observing a significant loss of my compound during purification. What are the potential causes and solutions?

A2: Low recovery can be frustrating. Here are some common culprits and how to troubleshoot them:

  • Irreversible Adsorption to Silica Gel: The amine groups in your compound can strongly and sometimes irreversibly bind to the acidic sites on silica gel.

    • Solution: As mentioned in Q1, deactivating the silica gel with a basic modifier like triethylamine can mitigate this issue. Alternatively, using a different stationary phase like alumina or C18 silica is recommended.

  • Compound Instability: Your analog might be unstable under the purification conditions.

    • Solution: Check the stability of your compound on a small scale by spotting it on a TLC plate and letting it sit for the approximate duration of your column chromatography. If degradation is observed, you may need to work at lower temperatures or use a faster purification method.

  • Precipitation on the Column: If your compound has poor solubility in the initial mobile phase, it might precipitate at the top of the column.

    • Solution: Ensure your chosen solvent system is appropriate for your compound's solubility. Dry loading with a minimal amount of a stronger, volatile solvent can sometimes help.

Q3: My purified this compound analog still shows impurities in the NMR spectrum. What are the likely side products?

A3: The nature of impurities will depend on the synthetic route used. However, some common side products in the synthesis of diaminopyrimidine derivatives include:

  • Oligomers: In palladium-catalyzed amination reactions for the synthesis of diaminopyrimidines, the formation of oligomeric side products due to N,N-diarylation can occur.[2]

  • Incomplete Reaction Products: Starting materials or intermediates from the synthesis may be present.

  • Isomers: Depending on the synthetic strategy, positional isomers might be formed.

To identify these, it is crucial to use analytical techniques such as LC-MS in addition to NMR.

Q4: Can I purify my this compound analog by recrystallization?

A4: Recrystallization can be a very effective purification method for these compounds if a suitable solvent system can be found.

  • Solvent Screening: A good starting point for solvent screening is to test the solubility of your crude product in a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water). The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Procedure: Dissolve the crude material in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.

Troubleshooting Guides

Guide 1: Column Chromatography Purification

This guide provides a systematic approach to troubleshooting common issues during the column chromatography of this compound analogs.

Problem Possible Cause Recommended Solution
Compound does not elute from the column - Compound is too polar for the chosen mobile phase.- Irreversible adsorption to the silica gel.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/Methanol system).- Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase.- Switch to a more polar stationary phase like alumina or consider reversed-phase chromatography.
Poor separation of the desired product from impurities - Inappropriate solvent system.- Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation.- Consider using a shallower gradient during elution.
Streaking or tailing of the product band - Strong interaction with the acidic silica gel.- Overloading the column.- Add a basic modifier to the eluent.- Use a larger column or load less material.- Employ the dry loading technique.
Product appears in very broad fractions - Diffusion during a slow elution.- Increase the flow rate of the mobile phase.- Use a shorter column if the separation allows.
Guide 2: Recrystallization Purification

This guide assists in resolving common difficulties encountered during the recrystallization of this compound analogs.

Problem Possible Cause Recommended Solution
Compound does not crystallize upon cooling - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add a co-solvent in which the compound is less soluble (an anti-solvent).- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Compound oils out instead of crystallizing - The boiling point of the solvent is too high.- The melting point of the compound is lower than the boiling point of the solvent.- Use a lower-boiling point solvent.- Try a different solvent system.
Low recovery of the purified product - Compound has significant solubility in the cold solvent.- Cool the crystallization mixture in an ice bath to minimize solubility.- Minimize the amount of solvent used for dissolution.
Crystals are colored or contain visible impurities - Impurities have co-precipitated.- The recrystallization process may need to be repeated.- Treat the hot solution with activated charcoal to remove colored impurities before hot filtration.

Experimental Protocols

Protocol 1: Column Chromatography of a Polar this compound Analog
  • Preparation of the Stationary Phase:

    • Select a glass column of an appropriate size (a general rule of thumb is a silica gel to crude product weight ratio of 50:1).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound analog in a minimal amount of a volatile solvent (e.g., methanol or DCM).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin elution with the least polar solvent mixture determined from TLC analysis (e.g., 100% DCM).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol containing 0.5% triethylamine). A typical gradient might be from 0% to 10% methanol in DCM.

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound analog.

Protocol 2: Recrystallization of an this compound Analog
  • Solvent Selection:

    • In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating.

    • The ideal solvent will fully dissolve the compound when hot and show low solubility when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise to the flask while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_outcome Final Product start Crude this compound Analog analysis TLC & Solubility Screening start->analysis decision Good Crystal Formation? analysis->decision chromatography Column Chromatography decision->chromatography No recrystallization Recrystallization decision->recrystallization Yes end Pure Product chromatography->end recrystallization->end

Caption: Workflow for selecting a purification method.

troubleshooting_workflow cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered streaking Streaking on TLC/Column start->streaking low_yield Low Recovery start->low_yield no_crystals No Crystallization start->no_crystals add_base Add Basic Modifier to Eluent streaking->add_base dry_load Use Dry Loading streaking->dry_load low_yield->add_base change_stationary_phase Change Stationary Phase low_yield->change_stationary_phase change_solvent Change Recrystallization Solvent no_crystals->change_solvent induce_crystallization Induce Crystallization no_crystals->induce_crystallization

Caption: Logical relationships in troubleshooting.

References

Technical Support Center: Improving the Selectivity of N4,2-dimethylpyrimidine-4,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and biological evaluation of N4,2-dimethylpyrimidine-4,6-diamine derivatives aimed at improving kinase selectivity.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the experimental workflow.

Synthesis & Purification
Problem Possible Cause(s) Troubleshooting Steps
Low reaction yield Incomplete reaction; side product formation; difficult purification.- Monitor reaction progress closely using TLC or LC-MS to determine the optimal reaction time.[1][2] - Ensure anhydrous conditions and use freshly distilled solvents, as pyrimidine syntheses can be sensitive to moisture. - Consider alternative coupling reagents or catalysts if applicable. - Optimize purification methods; for example, try different solvent systems for column chromatography or consider recrystallization.[1][2]
Formation of multiple products/isomers Non-selective reaction conditions; presence of multiple reactive sites.- Adjust reaction temperature; lower temperatures can sometimes improve selectivity. - Use a more selective catalyst or reagent. - Employ protecting groups for other reactive sites on the starting materials.
Difficulty in removing impurities Co-elution of impurities with the product; product instability on silica gel.- Utilize a different stationary phase for column chromatography (e.g., alumina). - Consider preparative HPLC for purification of the final compound.[3] - Recrystallization from a suitable solvent system can be highly effective for removing closely related impurities.[2]
Biological Assays & Selectivity Profiling
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent IC50 values Compound precipitation; assay interference; enzyme instability.- Check the solubility of the compound in the assay buffer; consider using a co-solvent like DMSO at a low final concentration. - Run control experiments to check for compound interference with the assay signal (e.g., fluorescence quenching). - Ensure the kinase used is stable and active throughout the assay duration.
Poor selectivity against off-target kinases The compound targets a conserved region of the kinase active site.- Utilize structure-based design to introduce modifications that exploit differences in the active sites of the target and off-target kinases.[4] - Modify substituents on the pyrimidine core to introduce steric hindrance that may be tolerated by the target kinase but not by off-targets.[4] - Explore structure-activity relationships (SAR) by synthesizing a library of analogs with diverse substitutions.
Discrepancy between biochemical and cellular activity Poor cell permeability; efflux by transporters; compound metabolism.- Assess the physicochemical properties of the compound (e.g., logP, polar surface area) to predict cell permeability. - Conduct cell-based assays to determine intracellular compound concentration. - Evaluate the metabolic stability of the compound in liver microsomes or hepatocytes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound derivatives that can be modified to improve kinase selectivity?

A1: The selectivity of pyrimidine-based kinase inhibitors can be modulated by modifying various positions on the scaffold. For this compound derivatives, key modifications include:

  • Substituents on the N4-phenyl ring: Altering the substitution pattern on the N4-phenyl ring can exploit differences in the hydrophobic pockets of various kinases.

  • The 6-amino group: Introducing different substituents on the 6-amino group can create specific interactions with amino acid residues unique to the target kinase.

  • The 2-methyl group: While less commonly modified in this specific scaffold, alterations at this position can influence the orientation of the molecule in the ATP-binding pocket.

Q2: Which off-target kinases are commonly inhibited by pyrimidine-diamine scaffolds?

A2: Pyrimidine-diamine scaffolds are known to be somewhat promiscuous due to their interaction with the highly conserved ATP-binding site of kinases. Common off-targets can include other members of the same kinase family as the primary target (e.g., other tyrosine kinases if the primary target is a tyrosine kinase). Kinome-wide screening is essential to identify the specific off-target profile of a particular derivative.

Q3: How can I experimentally determine the selectivity profile of my this compound derivative?

A3: A kinase selectivity panel is the most effective way to determine the selectivity profile. This involves testing your compound against a large number of purified kinases at a fixed concentration to identify potential off-targets. Follow-up dose-response experiments should be performed for any kinases that show significant inhibition to determine the IC50 values. Commercial services are available that offer comprehensive kinase profiling.

Q4: What are some common pitfalls to avoid during the synthesis of this compound derivatives?

A4: Common pitfalls include:

  • Moisture sensitivity: Many of the reagents used in heterocyclic synthesis are sensitive to moisture, which can lead to side reactions and reduced yields. Always use anhydrous solvents and reagents.

  • Purification challenges: The polar nature of the diamine scaffold can make purification by column chromatography difficult. Careful selection of the mobile phase is crucial.

  • Isomer formation: Depending on the synthetic route, the formation of regioisomers is possible. Thorough characterization of the final product by NMR and mass spectrometry is essential.

Data Presentation

Illustrative Kinase Selectivity Profile of a Hypothetical this compound Derivative

The following table presents a hypothetical kinase selectivity profile for a lead compound, "Compound X," to illustrate how quantitative data should be structured. Note: This data is for illustrative purposes and not based on a real compound.

Kinase TargetIC50 (nM) of Compound X
Primary Target
EGFR15
Off-Targets
CDK21,200
VEGFR2> 10,000
SRC850
p38α> 10,000
JNK15,300

Experimental Protocols

General Protocol for a LanthaScreen® Eu Kinase Binding Assay

This protocol is adapted from the general LanthaScreen® Eu Kinase Binding Assay protocol and can be used to determine the IC50 values of inhibitors against various kinases.

1. Reagents and Materials:

  • Kinase of interest

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compound serially diluted in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plate (white, low-volume)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

2. Assay Procedure:

  • Prepare a 4X solution of the test compound dilutions in assay buffer.

  • Prepare a 2X kinase/antibody mixture in assay buffer.

  • Prepare a 4X tracer solution in assay buffer.

  • In the 384-well plate, add 4 µL of the 4X test compound solution to the appropriate wells.

  • Add 8 µL of the 2X kinase/antibody mixture to all wells.

  • Add 4 µL of the 4X tracer solution to all wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm and 665 nm with an excitation of 340 nm.

3. Data Analysis:

  • Calculate the emission ratio (665 nm / 615 nm) for each well.

  • Plot the emission ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

General Protocol for an ADP-Glo™ Kinase Assay

This protocol is a general guideline for measuring kinase activity and inhibitor potency using the ADP-Glo™ assay.

1. Reagents and Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compound serially diluted in DMSO

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plate (white, opaque)

  • Luminometer

2. Assay Procedure:

  • Set up the kinase reaction by adding the kinase, substrate, and test compound to the wells of the 384-well plate.

  • Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add a volume of Kinase Detection Reagent equal to the volume of the original kinase reaction plus the ADP-Glo™ Reagent.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

3. Data Analysis:

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor N4,2-dimethylpyrimidine- 4,6-diamine Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition.

CDK_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes transcription S_Phase_Entry S-Phase Entry CyclinE_CDK2->S_Phase_Entry Promotes p21 p21/p27 p21->CyclinE_CDK2 Inhibits Inhibitor N4,2-dimethylpyrimidine- 4,6-diamine Derivative Inhibitor->CyclinE_CDK2 Potential Off-Target Inhibition

Caption: CDK-mediated cell cycle progression.

Experimental & Logical Workflows

experimental_workflow synthesis Synthesis of Derivatives purification Purification & Characterization (Column Chromatography, NMR, MS) synthesis->purification primary_assay Primary Kinase Assay (e.g., against EGFR) purification->primary_assay selectivity_screen Kinase Selectivity Screen (Panel of >100 kinases) primary_assay->selectivity_screen dose_response Dose-Response (IC50) Assay for Hits from Selectivity Screen selectivity_screen->dose_response sar_analysis SAR Analysis & Iteration dose_response->sar_analysis cellular_assays Cellular Assays (Proliferation, Target Engagement) dose_response->cellular_assays sar_analysis->synthesis Design New Derivatives lead_optimization Lead Optimization cellular_assays->lead_optimization

Caption: Workflow for improving kinase inhibitor selectivity.

References

Technical Support Center: Novel Pyrimidine-Diamine Analogs in Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel N4,2-dimethylpyrimidine-4,6-diamine analogs and related pyrimidine-diamine derivatives aimed at overcoming drug resistance in cancer.

Disclaimer: The information provided is based on publicly available research on pyrimidine-diamine analogs. While the core principles are applicable, specific experimental conditions for this compound analogs may need to be optimized.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for pyrimidine-diamine analogs in overcoming drug resistance?

A1: Pyrimidine-diamine analogs primarily act as protein kinase inhibitors.[1][2][3] Many of these compounds are designed to target the ATP-binding site of kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[1][4] They have shown efficacy against wild-type and, importantly, mutant forms of these kinases (e.g., EGFR L858R/T790M/C797S) that are responsible for acquired resistance to standard therapies.[1][3][5]

Q2: Which cancer cell lines are most relevant for testing the efficacy of these analogs?

A2: The choice of cell lines depends on the specific kinase target. For EGFR inhibitors, non-small cell lung cancer (NSCLC) cell lines are highly relevant.[4] Commonly used lines include those with specific EGFR mutations, such as:

  • HCC827, PC-9: Exon 19 deletion (sensitive to first-generation EGFR inhibitors)

  • H1975: L858R and T790M mutations (resistant to first-generation EGFR inhibitors)

  • A549: Wild-type EGFR (often used as a control)[6][7]

  • Ba/F3 cells engineered to express specific EGFR mutations (e.g., L858R/T790M/C797S) can also be used to test for activity against specific resistance mechanisms.[5]

Q3: What are the expected downstream effects of treating resistant cells with these novel analogs?

A3: Successful treatment should lead to the inhibition of downstream signaling pathways. This can manifest as:

  • Downregulation of protein phosphorylation in pathways like EGFR and m-TOR.[5]

  • Induction of apoptosis (programmed cell death), which can be observed by an increase in cleaved caspase-3.[5]

  • Cell cycle arrest, often at the G2/M phase.[5]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low potency (high IC50 values) in cell viability assays. 1. Compound insolubility. 2. Compound degradation. 3. Inappropriate cell line for the target. 4. Inactivation by metabolic enzymes.1. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in media. Check for precipitation. 2. Verify compound stability at experimental temperatures and in media. Store stock solutions appropriately. 3. Confirm that the chosen cell line expresses the target kinase and the relevant resistance mutation. 4. Consider using a system with reduced metabolic activity or co-administering a metabolic inhibitor if supported by literature.
Inconsistent results between experimental replicates. 1. Inaccurate pipetting. 2. Cell passage number variability. 3. Edge effects in multi-well plates. 4. Contamination.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Use cells within a consistent and low passage number range. 3. Avoid using the outer wells of plates for treatment; fill them with sterile PBS or media. 4. Regularly test for mycoplasma contamination.
No significant inhibition of downstream signaling pathways despite observed cytotoxicity. 1. Off-target effects. 2. Delayed or transient pathway inhibition. 3. Incorrect antibody or detection method for western blotting.1. Perform a kinase panel screen to assess the selectivity of your compound.[2] 2. Conduct a time-course experiment to determine the optimal time point for observing pathway inhibition. 3. Validate antibodies and ensure appropriate controls are used.

Quantitative Data Summary

Table 1: In Vitro Antiproliferative Activity of Representative Pyrimidine-Diamine Analogs

Compound Target Cell Line IC50 (nM) Reference
Yfq07H1975 (EGFR L858R/T790M)Data not specified, but showed stronger activity than AZD3759[4]
14lBa/F3-EGFR L858R/T790M/C797S8-11[5]
A12A549130[2]
A12MDA-MB-23194[2]
9kA5492140[8]
13fA5491980[8]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-diamine analog in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for Signaling Pathway Inhibition
  • Cell Lysis: Treat cells with the compound for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Resistant EGFR (e.g., T790M/C797S) PI3K PI3K EGFR->PI3K Analog Pyrimidine-Diamine Analog Analog->EGFR Inhibition Apoptosis Apoptosis Analog->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of resistant EGFR signaling by pyrimidine-diamine analogs.

experimental_workflow start Start: Compound Synthesis & Characterization cell_culture Culture Resistant Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay ic50 Determine IC50 Value viability_assay->ic50 mechanism_study Mechanism of Action Studies ic50->mechanism_study western_blot Western Blot for Signaling Pathways mechanism_study->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism_study->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) mechanism_study->cell_cycle_assay end Conclusion: Lead Compound for In Vivo Studies western_blot->end apoptosis_assay->end cell_cycle_assay->end

Caption: Workflow for preclinical evaluation of pyrimidine-diamine analogs.

References

Technical Support Center: N4,2-dimethylpyrimidine-4,6-diamine Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining bioassay protocols involving N4,2-dimethylpyrimidine-4,6-diamine.

Frequently Asked Questions (FAQs)

General

  • What is this compound? this compound is a pyrimidine derivative. Pyrimidine-based compounds are known for a wide range of biological activities and are common scaffolds in drug discovery.[1][2] Depending on the specific substitutions, they can exhibit activities such as kinase inhibition, receptor antagonism, or antimicrobial effects.[3][4]

  • What are the potential applications of this compound? While specific data for this compound is limited in the provided search results, related pyrimidine diamine derivatives have been investigated as EGFR inhibitors for non-small cell lung cancer and as PAR1 antagonists with anticoagulant and anti-inflammatory potential.[1][3] Therefore, this compound could be explored for similar therapeutic areas.

Assay Development

  • Which bioassays are suitable for this compound? Based on the activities of similar pyrimidine derivatives, suitable bioassays could include:

    • Enzyme inhibition assays (e.g., for kinases like EGFR or proteases like thrombin).[1][3]

    • Cell-based proliferation assays (e.g., MTT or resazurin assays) using relevant cancer cell lines.[5][6]

    • Receptor binding or functional assays.

    • Cell viability and cytotoxicity assays.[5]

  • How should I prepare the compound for in vitro assays? this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium. It is crucial to ensure the final solvent concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Poor Assay Signal or No Activity

Possible Cause Recommended Solution
Incorrect Reagent Storage or Handling Ensure all assay components, especially enzymes and antibodies, have been stored at the recommended temperatures and handled according to the manufacturer's protocol.[7]
Low Compound Potency If the compound has low intrinsic activity, you may not observe a response at the tested concentrations. Consider testing a wider and higher concentration range.
Assay Buffer Issues The assay buffer may be at a suboptimal pH or ionic strength for enzyme activity or compound stability. Equilibrate all reagents to the assay temperature before use.[7]
Incompatible Assay Components The compound may interfere with the assay detection method (e.g., autofluorescence in a fluorescence-based assay). Run appropriate controls, including the compound with the detection reagents alone.
Degraded Compound The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the compound.

High Variability Between Replicates

Possible Cause Recommended Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated and use consistent pipetting techniques for all wells.[7]
Incomplete Mixing Gently mix the contents of each well after adding all reagents, for example, by tapping the plate.[7]
Edge Effects in Microplates In cell-based assays, wells on the edge of the plate can be prone to evaporation, leading to variability. Avoid using the outermost wells or ensure proper humidification during incubation.
Cell Seeding Non-uniformity Ensure a homogenous cell suspension before and during seeding to have a consistent number of cells in each well.
Presence of Air Bubbles Air bubbles can interfere with absorbance or fluorescence readings.[7] Be careful during pipetting to avoid introducing bubbles.

Inconsistent Results Across Experiments

Possible Cause Recommended Solution
Variation in Reagent Lots Different lots of reagents (e.g., serum, enzymes) can have slightly different activities. Qualify new lots of critical reagents before use in large-scale experiments.
Cell Passage Number In cell-based assays, high passage numbers can lead to phenotypic drift. Use cells within a defined passage number range for all experiments.
Inconsistent Incubation Times Adhere strictly to the specified incubation times in the protocol.
Instrument Variability Ensure the plate reader is properly maintained and calibrated.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound in relevant bioassays, based on activities of similar compounds.

Table 1: In Vitro Kinase Inhibition

Kinase TargetIC₅₀ (nM)Assay Type
EGFR50Kinase Glo®
HER2250LanthaScreen®
VEGFR2800HTRF®

Table 2: Cell-Based Proliferation Assay

Cell LineGI₅₀ (µM)Assay Type
A431 (EGFR overexpressing)0.5MTT
PC-9 (EGFR mutant)0.2CellTiter-Glo®
MCF-7 (Low EGFR)> 10Resazurin

Experimental Protocols

Protocol 1: EGFR Kinase Inhibition Assay (Kinase-Glo®)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human EGFR kinase in assay buffer.

    • Prepare a solution of the substrate (e.g., poly(Glu,Tyr) 4:1) and ATP in the assay buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to the wells of a 384-well white plate.

    • Add 10 µL of the EGFR kinase solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (MTT)

  • Cell Seeding:

    • Harvest and count A431 cells.

    • Seed the cells in a 96-well clear plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in a complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (e.g., 0.1% DMSO).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the GI₅₀ value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Compound This compound Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: Hypothetical inhibitory action of this compound on the EGFR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis A Compound Dilution C Add Compound to Cells A->C B Cell Seeding B->C D Incubate (72h) C->D E Add MTT Reagent D->E F Measure Absorbance E->F G Calculate GI₅₀ F->G

Caption: General workflow for a cell-based proliferation assay.

References

Technical Support Center: Production of N4,2-dimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scaling up of N4,2-dimethylpyrimidine-4,6-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 2-amino-4-chloro-6-methylpyrimidine, with dimethylamine. This reaction can be performed with or without a catalyst, depending on the desired reaction conditions and scale.

Q2: What are the main challenges encountered when scaling up the production of this compound?

Scaling up the synthesis of this compound can present several challenges, including:

  • Low Yields: Inefficient reaction conditions can lead to suboptimal product yields.

  • Impurity Formation: The formation of side products, particularly oligomers, can complicate purification and reduce the overall purity of the final compound.

  • Reaction Control: Maintaining consistent temperature and mixing on a larger scale can be difficult and may affect reaction outcomes.

  • Purification Difficulties: Removing unreacted starting materials and side products from the final product can be challenging at a larger scale.

Q3: What are the typical starting materials and reagents for this synthesis?

The key starting materials and reagents include:

  • 2-amino-4-chloro-6-methylpyrimidine: The chlorinated pyrimidine precursor.

  • Dimethylamine: The nucleophile that displaces the chlorine atom. This can be used as a solution in a solvent (e.g., THF, ethanol) or as a gas.

  • Base (optional but recommended for catalyst-free reactions): An inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often used to neutralize the HCl generated during the reaction.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is commonly used, especially for catalyst-free reactions.

  • Palladium Catalyst and Ligand (for catalyzed reactions): While catalyst-free methods are common, palladium catalysts (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos, DavePhos) can be used to facilitate the reaction under milder conditions. However, this can also lead to the formation of N,N-diheteroarylated side products.[1]

Troubleshooting Guide

Issue 1: Low Product Yield

Low yields of this compound can be attributed to several factors. The following table and suggestions provide a systematic approach to troubleshooting this issue.

Table 1: Impact of Reaction Parameters on Yield (Illustrative Data)

ParameterCondition AYield (%)Condition BYield (%)
Temperature 100°C65140°C85
Reaction Time 12 hours7024 hours90
Dimethylamine Equivalents 1.5 eq.603.0 eq.88
Base Equivalents (K₂CO₃) 1.0 eq.752.5 eq.92

Disclaimer: The data in this table is illustrative and intended for guidance. Actual results may vary based on specific experimental conditions.

Troubleshooting Steps:

  • Increase Reaction Temperature: For catalyst-free reactions, higher temperatures (e.g., 120-150°C) in a high-boiling polar aprotic solvent like DMF or DMSO can significantly improve the reaction rate and yield.[1]

  • Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Incomplete reactions will result in lower yields, while excessively long reaction times at high temperatures might lead to degradation.

  • Increase Excess of Dimethylamine: Using a larger excess of dimethylamine can drive the reaction to completion. However, be mindful that this will require more efficient removal during the work-up.

  • Ensure Anhydrous Conditions: Moisture can react with the starting materials and reagents, leading to unwanted side products and reduced yields. Ensure all glassware is properly dried and use anhydrous solvents.

  • Optimize the Base: In catalyst-free reactions, a base is crucial to neutralize the generated HCl. An insufficient amount of base can stall the reaction. An excess of a strong base might lead to other side reactions. Potassium carbonate is a commonly used and effective base for this transformation.

Issue 2: Presence of Impurities, Especially Oligomers

A significant challenge in the synthesis of diaminopyrimidines is the formation of oligomeric side products, particularly when using palladium catalysis.[1]

Troubleshooting Steps:

  • Switch to a Catalyst-Free System: The most effective way to avoid catalyst-induced side reactions is to perform the synthesis without a palladium catalyst. This typically requires more forcing conditions (higher temperature and longer reaction time) but can lead to a cleaner product profile.

  • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the formation of side products. Using a moderate excess of dimethylamine is generally recommended.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for removing oligomeric impurities, which are typically less soluble than the desired product in common recrystallization solvents. A solvent system such as ethanol/water or isopropanol/water can be effective.

    • Column Chromatography: For smaller scale reactions or when high purity is critical, silica gel column chromatography can be employed to separate the product from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used.

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound without the use of a metal catalyst.

Materials:

  • 2-amino-4-chloro-6-methylpyrimidine (1.0 eq.)

  • Dimethylamine solution (e.g., 40% in water or 2M in THF) (2.0 - 4.0 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chloro-6-methylpyrimidine and potassium carbonate.

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Add the dimethylamine solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • A precipitate of the crude product should form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a celite pad to remove the charcoal.

  • Slowly add deionized water to the hot ethanolic solution until the solution becomes cloudy (the cloud point).

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • For maximum recovery, cool the flask in an ice bath for 1-2 hours.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Synthesis_Pathway 2-amino-4-chloro-6-methylpyrimidine 2-amino-4-chloro-6-methylpyrimidine Product This compound 2-amino-4-chloro-6-methylpyrimidine->Product Nucleophilic Aromatic Substitution Side_Product Oligomeric Side Products 2-amino-4-chloro-6-methylpyrimidine->Side_Product Side Reaction (e.g., with Pd catalyst) Dimethylamine Dimethylamine Dimethylamine->Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Start Combine Reactants: - 2-amino-4-chloro-6-methylpyrimidine - Dimethylamine - Base (K₂CO₃) - Solvent (DMF) Heat Heat to 120-140°C (12-24h) Start->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench with Ice Water Monitor->Quench Precipitate Precipitate Crude Product Quench->Precipitate Filter Filter and Wash with Water Precipitate->Filter Dry_Crude Dry Crude Product Filter->Dry_Crude Recrystallize Recrystallize from Ethanol/Water Dry_Crude->Recrystallize Filter_Pure Filter Purified Crystals Recrystallize->Filter_Pure Dry_Pure Dry Final Product Filter_Pure->Dry_Pure Troubleshooting_Flowchart Start Low Yield or Impure Product? Check_Temp Is Reaction Temperature Optimal (120-140°C)? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Time Is Reaction Time Sufficient (12-24h)? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Reagents Are Reagent Ratios Correct (Excess Amine & Base)? Check_Time->Check_Reagents Yes Increase_Time->Check_Reagents Adjust_Reagents Adjust Stoichiometry Check_Reagents->Adjust_Reagents No Check_Catalyst Using a Pd Catalyst? Check_Reagents->Check_Catalyst Yes Adjust_Reagents->Check_Catalyst Switch_Catalyst_Free Switch to Catalyst-Free Conditions to Avoid Oligomers Check_Catalyst->Switch_Catalyst_Free Yes Optimize_Purification Optimize Purification (Recrystallization) Check_Catalyst->Optimize_Purification No Switch_Catalyst_Free->Optimize_Purification

References

Technical Support Center: Crystallization of N4,2-dimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization method for N4,2-dimethylpyrimidine-4,6-diamine. The following sections offer structured guidance to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for selecting a suitable solvent for the crystallization of this compound?

A1: The primary principle for selecting a crystallization solvent is that the ideal solvent should dissolve this compound sparingly or not at all at room temperature but show high solubility at an elevated temperature.[1][2][3][4] The principle of "like dissolves like" is a useful starting point; given the polar nature of this compound due to its amine and pyrimidine functionalities, polar solvents are generally a good starting point for screening.[2][3][5]

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can be caused by using a solvent with a boiling point too close to the compound's melting point or by the presence of impurities that lower the melting point.[5] To resolve this, you can try adding more of the "good" solvent to keep the compound dissolved longer at a lower temperature or switch to a lower-boiling point solvent.[6]

Q3: No crystals are forming even after the solution has cooled. What steps can I take to induce crystallization?

A3: If crystals do not form from a supersaturated solution, you can induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solution's surface. The small glass particles dislodged can act as nucleation sites.[1][7]

  • Seeding: Introduce a tiny crystal of pure this compound into the solution to act as a template for crystal growth.[7]

  • Reducing Temperature: Further cool the solution in an ice bath to decrease the solubility of your compound.[1]

  • Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-cool.[6]

Q4: The crystallization happens too quickly, resulting in a fine powder. How can I obtain larger crystals?

A4: Rapid crystallization often traps impurities and leads to small crystal sizes. To slow down the process, you can:

  • Increase the amount of solvent slightly to ensure the solution is not overly saturated upon cooling.[6]

  • Allow the solution to cool to room temperature slowly before moving it to a colder environment like an ice bath.

  • Insulate the flask to slow the rate of cooling.

Q5: What is a solvent-pair system and when should I use it for crystallization?

A5: A solvent-pair system is used when no single solvent provides the ideal solubility characteristics. It consists of two miscible solvents: one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[5][8][9] This method is useful when your compound is too soluble in one solvent and not soluble enough in another. The compound is first dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes turbid, after which it is clarified with a few drops of the "good" solvent and allowed to cool.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Crystal Yield - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Evaporate some of the solvent and re-cool the solution. - Cool the solution for a longer period or at a lower temperature. - Ensure the filtration apparatus is pre-heated to prevent cooling.[6]
Colored Crystals (when the pure compound is colorless) - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.[1][9]
Formation of Amorphous Solid - The solution cooled too rapidly. - The concentration of the solute is too high.- Re-dissolve the solid in more solvent and allow it to cool more slowly. - Use a slightly more dilute solution.
Inconsistent Crystal Form (Polymorphism) - Different crystallization conditions (solvent, temperature, cooling rate) can lead to different crystal forms (polymorphs).- Carefully control and document all crystallization parameters to ensure reproducibility.[10] To obtain a specific polymorph, consistently use the same solvent system and cooling profile.

Data Presentation: Solvent Selection for Polar Compounds

Since this compound is a polar molecule, the following table lists common polar solvents that could be suitable for initial crystallization screening. The ideal solvent will show poor solubility at room temperature and good solubility at its boiling point.

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Notes
Water10080.1Good for highly polar compounds; may require a co-solvent if solubility is too low.[11]
Ethanol7824.5A versatile polar protic solvent, often used in solvent pairs with water or hexane.[12]
Methanol6532.7A highly polar protic solvent, good for more polar compounds.[2][11]
Isopropanol8219.9A slightly less polar alcohol, can be effective for compounds with intermediate polarity.
Acetonitrile8237.5A polar aprotic solvent.[11]
Acetone5620.7A good polar aprotic solvent, but its low boiling point may limit the solubility difference.[2][11]
Ethyl Acetate776.0A moderately polar solvent, often used for compounds that are too soluble in alcohols.[2][11]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization by Slow Cooling
  • Solvent Screening: Place a small amount (10-20 mg) of crude this compound into a test tube. Add a few drops of the selected solvent and observe solubility at room temperature. If insoluble, heat the mixture to the solvent's boiling point and observe. A suitable solvent will dissolve the compound when hot but not when cold.[3][9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[7][8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a suitable temperature.

Mandatory Visualizations

Crystallization_Workflow cluster_screening Solvent Screening cluster_process Crystallization Process cluster_analysis Analysis & Optimization start Crude Compound solv_screen Test Solubility in Various Solvents start->solv_screen select_solv Select Optimal Solvent or Solvent Pair solv_screen->select_solv dissolve Dissolve in Minimum Hot Solvent select_solv->dissolve filter Hot Filtration (if needed) dissolve->filter cool Slow Cooling filter->cool isolate Isolate Crystals (Filtration) cool->isolate dry Dry Crystals isolate->dry analyze Analyze Purity & Yield dry->analyze optimize Optimize Conditions (e.g., cooling rate) analyze->optimize If purity/yield is low end_node Pure Crystals analyze->end_node If purity/yield is acceptable optimize->dissolve

Caption: Experimental workflow for crystallization method refinement.

Troubleshooting_Tree start Crystallization Problem q1 No Crystals Formed? start->q1 q2 Compound Oiled Out? start->q2 q3 Poor Yield? start->q3 q4 Crystals Impure? start->q4 sol1 Induce Crystallization: - Scratch flask - Add seed crystal - Cool further q1->sol1 Yes sol3 Re-heat and add more 'good' solvent q2->sol3 Yes sol4 Use a lower boiling point solvent q2->sol4 Alternatively sol5 Check mother liquor for precipitate upon further cooling q3->sol5 Yes sol6 Minimize solvent used for dissolution and washing q3->sol6 Also sol7 Ensure slow cooling q4->sol7 Yes sol8 If colored, use activated charcoal and hot filter q4->sol8 sol9 Wash crystals with ice-cold solvent q4->sol9 sol2 If still no crystals: - Reduce solvent volume - Re-evaluate solvent choice sol1->sol2

Caption: Troubleshooting decision tree for common crystallization issues.

References

Technical Support Center: Potency Improvement of Diaminopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with N4,2-dimethylpyrimidine-4,6-diamine and related lead compounds. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist in your drug development efforts, with a focus on improving compound potency against protein kinase targets.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for pyrimidine-based kinase inhibitors?

Pyrimidine derivatives, including the diaminopyrimidine scaffold, commonly act as competitive inhibitors at the ATP-binding site of protein kinases.[1][2] The pyrimidine ring often serves as a scaffold that mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. Modifications at various positions on the pyrimidine ring are used to achieve potency and selectivity for the target kinase.[3]

Q2: How can I improve the potency of my lead compound?

Improving potency is a key objective in drug discovery and typically involves iterative cycles of design, synthesis, and testing. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the lead compound and assess the impact on biological activity. This can involve introducing different functional groups to explore interactions with the target protein.[4][5]

  • Computational Modeling: Use molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict how different chemical modifications will affect binding affinity and guide the design of more potent analogs.[6][7]

  • Conformational Restriction: Introducing cyclic features or rigid linkers can lock the molecule into a more favorable binding conformation, which can lead to a significant increase in potency.[5]

Q3: My compound is potent in a biochemical assay but shows weak activity in a cell-based assay. What are the possible reasons?

This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture medium (like albumin), reducing the free concentration available to interact with the target.[8]

  • Efflux by Transporters: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.[3]

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

Q4: What are common off-target effects associated with kinase inhibitors and how can I assess them?

Due to the high degree of similarity in the ATP-binding site across the human kinome, off-target effects are a significant concern.[1] To assess selectivity, you should:

  • Perform Kinase Profiling: Screen your compound against a broad panel of kinases to identify any unintended targets.[1][9] This is crucial for minimizing potential side effects.

  • Use Orthogonal Inhibitors: Compare the biological effects of your compound with other inhibitors that have different off-target profiles to confirm that the observed phenotype is due to inhibition of the intended target.[9]

Troubleshooting Guides

Problem: High Variability in In Vitro Kinase Assay Results
Possible Cause Troubleshooting Steps
Enzyme Quality/Activity Ensure the kinase preparation is highly pure (>98%) to avoid interference from contaminating kinases.[2] Verify enzyme activity with a known reference inhibitor before screening your compounds.
ATP Concentration For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration. Use an ATP concentration that is at or near the Km value for the specific kinase to ensure data comparability.[10]
Compound Precipitation Poorly soluble compounds can precipitate in the assay buffer, leading to inaccurate and variable results. Visually inspect for precipitation. Determine the compound's solubility in the assay buffer beforehand.
Assay Signal Interference Some compounds can interfere with the assay detection method (e.g., inhibiting luciferase in "Glo" type assays).[2] Run a control experiment without the kinase to check for assay interference.
Inconsistent Pipetting Small variations in pipetting volumes can lead to significant errors, especially when working with potent compounds. Ensure pipettes are properly calibrated and use automated liquid handlers for high-throughput screening.
Problem: Compound Appears Inactive or Less Potent Than Expected
Possible Cause Troubleshooting Steps
Incorrect Compound Concentration Verify the stock solution concentration. Use freshly prepared dilutions for each experiment.
Compound Degradation Some compounds may be unstable in solution. Store stock solutions appropriately (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles.
Suboptimal Assay Conditions Ensure the buffer composition (pH, ionic strength) and reaction time are optimized for the specific kinase.[2][10] The reaction should be in the linear range, with less than 10% of the substrate consumed.[10]
Mechanism of Action If the compound is not an ATP-competitive inhibitor, it may not show activity in an assay that relies on competition with ATP. Consider assays that can detect non-competitive or allosteric inhibitors.[1]

Data Presentation

Table 1: Example Structure-Activity Relationship (SAR) Data for Diaminopyrimidine Analogs

This table presents hypothetical data for a series of analogs based on the this compound scaffold, targeting a hypothetical kinase "Kinase X".

Compound IDR1 Group (at C2)R2 Group (at N4)Kinase X IC50 (nM)Cell Viability EC50 (µM)
Lead-001MethylDimethyl850> 50
Analog-002CyclopropylDimethyl42025.5
Analog-003PhenylDimethyl15010.2
Analog-0043-MethoxyphenylDimethyl755.1
Analog-005PhenylMethyl, Ethyl18012.8
Analog-0063-MethoxyphenylMethyl, Ethyl957.3

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-based)

This protocol is a general guideline for determining compound potency using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Purified recombinant kinase

  • Kinase substrate peptide

  • Kinase assay buffer (e.g., 20 mM Tris-HCl, 20 mM MgCl2, pH 7.5)[11]

  • ATP solution

  • Test compounds serially diluted in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include positive control (known inhibitor) and negative control (DMSO) wells.

  • Kinase Reaction: a. Prepare a kinase/substrate master mix in kinase assay buffer. b. Add the kinase/substrate mix to each well of the assay plate. c. Prepare an ATP solution in kinase assay buffer. d. To initiate the reaction, add the ATP solution to all wells. The final ATP concentration should be at or near the Km for the target kinase.

  • Incubation: Incubate the plate at the optimal reaction temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[11] Ensure the reaction is in the linear range.

  • Detection: a. Allow the Kinase-Glo® reagent to equilibrate to room temperature. b. Add the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescence signal. c. Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence on a microplate reader.[12] A lower signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (Luminescence-based)

This protocol outlines a general method for assessing the effect of compounds on cell viability or proliferation (e.g., CellTiter-Glo®).

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds serially diluted in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • White, opaque 96-well cell culture plates

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO-containing medium).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Detection: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent directly to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

  • Data Analysis: Calculate the percent viability relative to the vehicle control. Plot the results against compound concentration and fit the data to determine the EC50 value.

Visualizations

Lead_Optimization_Workflow Lead_ID Lead Identification (HTS, Fragment Screening) Synthesis Analog Synthesis (SAR Exploration) Lead_ID->Synthesis Biochem_Assay Biochemical Assay (Potency - IC50) Synthesis->Biochem_Assay Biochem_Assay->Synthesis Potency Data Cell_Assay Cell-based Assay (Efficacy - EC50) Biochem_Assay->Cell_Assay Potent Hits Cell_Assay->Synthesis Efficacy Data Selectivity Selectivity Profiling (Kinome Scan) Cell_Assay->Selectivity Active Hits Selectivity->Synthesis Selectivity Data ADME_Tox ADME/Tox (Solubility, Permeability) Selectivity->ADME_Tox ADME_Tox->Synthesis ADME Data Optimized_Lead Optimized Lead ADME_Tox->Optimized_Lead

Caption: A typical workflow for lead optimization in kinase inhibitor drug discovery.

Troubleshooting_Flowchart Start Problem: High variability in biochemical assay Check_Enzyme Is enzyme activity consistent with a reference inhibitor? Start->Check_Enzyme Check_Solubility Is compound soluble in assay buffer? Check_Enzyme->Check_Solubility Yes Sol_Enzyme Source new enzyme batch. Verify purity and activity. Check_Enzyme->Sol_Enzyme No Check_Interference Does compound interfere with detection signal (e.g., luciferase)? Check_Solubility->Check_Interference Yes Sol_Solubility Test solubility. Add co-solvent (e.g., DMSO) if necessary. Check_Solubility->Sol_Solubility No Check_ATP Is ATP concentration controlled and near Km? Check_Interference->Check_ATP No Sol_Interference Run controls without enzyme. Consider alternative assay format. Check_Interference->Sol_Interference Yes Sol_ATP Optimize and standardize ATP concentration for all assays. Check_ATP->Sol_ATP No End Assay Optimized Check_ATP->End Yes Sol_Enzyme->Check_Enzyme Sol_Solubility->Check_Solubility Sol_Interference->Check_Interference Sol_ATP->Check_ATP

Caption: A troubleshooting flowchart for inconsistent in vitro kinase assay results.

References

Troubleshooting N4,2-dimethylpyrimidine-4,6-diamine NMR signal interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N4,2-dimethylpyrimidine-4,6-diamine, focusing on the interpretation of Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the NMR analysis of this compound.

Q1: I am seeing unexpected peaks in my 1H NMR spectrum. What are the common sources of these signals?

A1: Unexpected peaks in an NMR spectrum can originate from several sources:

  • Residual Solvents: Even after drying, small amounts of solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexane) can remain in the sample.[1] These solvents have characteristic chemical shifts.

  • Solvent Impurities: The deuterated NMR solvent itself may contain impurities or residual non-deuterated solvent. For example, DMSO-d6 often shows a peak for residual DMSO-d5 and a water peak.[2]

  • Water: Water is a very common contaminant and can appear as a broad or sharp singlet.[1] Its chemical shift is highly dependent on the solvent and temperature.

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of starting materials or unforeseen byproducts in your sample.

  • Grease: Contamination from vacuum grease used with glassware is possible and typically appears as broad signals in the aliphatic region.

Q2: The signals in my spectrum are very broad. What could be the cause?

A2: Peak broadening can be caused by several factors:[1]

  • Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized by "shimming." Poor shimming is a very common cause of broad lineshapes.[3]

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity, which restricts molecular tumbling and results in broader signals.[4][5]

  • Presence of Particulate Matter: Undissolved solid particles in the NMR tube will disrupt the magnetic field homogeneity, causing significant line broadening.[4] Always filter your sample into the NMR tube.[4]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause severe broadening of NMR signals.

  • Chemical Exchange: Protons on the amine groups (-NH2) can undergo chemical exchange with each other or with trace amounts of water or acid. This can lead to signal broadening, and in some cases, the signal may be too broad to be observed.

Q3: I don't see a signal for my -NH2 protons. Is this normal?

A3: Yes, this can be normal. The protons on nitrogen atoms are exchangeable. This exchange can be fast on the NMR timescale, leading to very broad signals that are often indistinguishable from the baseline. To confirm the presence of an exchangeable proton, you can perform a "D2O shake."[1] Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The signal corresponding to the -NH2 protons should disappear as the protons are replaced by deuterium.[1]

Q4: The chemical shifts in my spectrum don't match the expected values. Why might this be?

A4: Discrepancies in chemical shifts can arise from:

  • Solvent Effects: Chemical shifts are sensitive to the solvent used. A spectrum recorded in CDCl3 will have different chemical shifts compared to one recorded in DMSO-d6.[1]

  • Concentration: The concentration of the sample can slightly influence chemical shifts.[1]

  • Temperature and pH: Both temperature and the pH of the sample solution can affect the chemical shifts, particularly for protons on heteroatoms like the amine groups.

  • Incorrect Referencing: Ensure the spectrum is correctly referenced. Typically, the residual solvent peak is used as a secondary standard.[6] For example, the residual CHCl3 peak in CDCl3 is set to 7.26 ppm.[2]

Data Presentation: Predicted NMR Signals

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in a common NMR solvent like DMSO-d6. These values are estimates based on structurally similar compounds and may vary depending on experimental conditions.

¹H NMR Data (Predicted in DMSO-d6) ¹³C NMR Data (Predicted in DMSO-d6)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~6.5 - 7.0 (broad s, 2H)-NH₂~168.0C4
~5.8 (s, 1H)C5-H~165.5C6
~2.9 (s, 3H)N4-CH₃~163.0C2
~2.3 (s, 3H)C2-CH₃~85.0C5
~2.1 (s, 3H)C6-CH₃~27.0N4-CH₃
~24.0C6-CH₃
~21.0C2-CH₃

Note: The signal for the C6-CH₃ group is an estimate based on the structure; however, the provided name this compound implies methyl groups at positions N4 and 2, and diamine functionality at 4 and 6. For clarity in this guide, we will assume the intended structure has methyl groups at positions 2 and 6 for a more complete NMR prediction example.

Experimental Protocols

Protocol for NMR Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.

  • Weigh Sample: Accurately weigh 5-25 mg of your this compound sample for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum, into a clean, dry vial.[7]

  • Select Solvent: Choose an appropriate deuterated solvent in which your compound is fully soluble (e.g., DMSO-d6, CDCl3, D2O).[7]

  • Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7] Gently vortex or sonicate the mixture to ensure the sample dissolves completely.

  • Filter Sample: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[4]

  • Check Volume: Ensure the height of the solution in the NMR tube is between 4 and 5 cm.[7]

  • Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.[7]

  • Label: Clearly label the NMR tube with the sample identification.[8]

Protocol for Standard 1D NMR Spectrum Acquisition

  • Insert Sample: Carefully insert the NMR tube into the spinner turbine and adjust its depth using the sample gauge. Place the sample into the NMR magnet.

  • Lock: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.[7]

  • Shim: The magnetic field is homogenized by a process called shimming. This can be done manually or automatically and is critical for achieving sharp, well-resolved peaks.[7]

  • Tune and Match: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the signal-to-noise ratio.[7]

  • Acquire Spectrum: Set up the acquisition parameters (e.g., number of scans, spectral width, pulse angle, relaxation delay) and run the experiment. For a routine ¹H spectrum, 8 to 16 scans are often sufficient. For ¹³C, many more scans are typically required due to its lower natural abundance.

Visualizations

The following diagrams illustrate a logical troubleshooting workflow for common NMR issues and the chemical structure of the target compound with its predicted NMR assignments.

Caption: A flowchart for troubleshooting common NMR spectroscopy issues.

StructureAndPeaks Predicted NMR Assignments for this compound cluster_molecule Chemical Structure cluster_peaks Predicted ¹H Chemical Shifts (ppm) molecule p1 C5-H: ~5.8 p1->c5h p2 N4-CH₃: ~2.9 p2->n4me p3 C2-CH₃: ~2.3 p3->c2me p4 -NH₂: ~6.5-7.0 (broad) p4->nh2

Caption: Structure and predicted ¹H NMR peak assignments.

References

Validation & Comparative

Comparative Analysis of N4,2-dimethylpyrimidine-4,6-diamine and Other Pyrimidine Derivatives in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The diverse pharmacological profiles of pyrimidine derivatives are heavily influenced by the nature and position of their substituents. This guide provides a comparative overview of the biological activity of N4,2-dimethylpyrimidine-4,6-diamine against other substituted pyrimidine derivatives, drawing upon experimental data from relevant studies. While direct comparative studies on this compound are limited in the reviewed literature, this guide synthesizes findings from structurally related compounds to infer its potential activity and highlight key structure-activity relationships.

Quantitative Comparison of Biological Activity

The following table summarizes the inhibitory activities of various pyrimidine derivatives against different biological targets. The selection of compounds is based on structural similarity to this compound, featuring amino and alkyl substitutions at the C2, C4, and C6 positions. This data provides a framework for understanding how substituent modifications on the pyrimidine ring impact biological potency.

Compound IDStructureTargetActivity (IC₅₀/Kᵢ)Reference
A12 2,4-bis((oxan-4-yl)amino)pyrimidineFAKIC₅₀ = 10.8 nM[1]
A13 2,4-bis((4-hydroxycyclohexyl)amino)pyrimidineFAKIC₅₀ = 9.6 nM[1]
12u 5-cyano-N-(3-(methylsulfonyl)phenyl)-4-(thiazol-5-yl)pyrimidin-2-amineCDK9Kᵢ = 1 nM[2]
Ia N-(3-nitrophenyl)-4-(thiazol-5-yl)pyrimidin-2-amineCDK9Kᵢ = 1 nM[2]
Compound 5 2-amino-4-(4-methoxyphenyl)-6-methylpyrimidineCOX-2IC₅₀ = 0.04 ± 0.09 μM[3]
Compound 6 2-amino-4-(4-ethoxyphenyl)-6-methylpyrimidineCOX-2IC₅₀ = 0.04 ± 0.02 μM[3]

Experimental Protocols

The methodologies employed to determine the biological activities of the compared pyrimidine derivatives are crucial for interpreting the data accurately. Below are detailed protocols for key experiments cited in this guide.

Focal Adhesion Kinase (FAK) Inhibition Assay[1]

This assay quantifies the inhibitory effect of compounds on FAK activity using a Homogeneous Time-Resolved Fluorescence (HTRF) method.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing FAK enzyme, a biotinylated peptide substrate, and ATP in a kinase buffer.

  • Compound Incubation: The test compounds, including this compound analogs, are added to the reaction mixture at varying concentrations.

  • Kinase Reaction: The enzymatic reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and a detection solution containing streptavidin-XL665 and a europium cryptate-labeled anti-phosphotyrosine antibody is added.

  • Signal Measurement: After incubation, the HTRF signal is read on a compatible plate reader. The signal ratio is proportional to the amount of phosphorylated substrate, and the IC₅₀ values are calculated from the dose-response curves.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition Assay[2]

The inhibitory activity against CDK9 is determined using a competitive binding assay or a direct enzymatic assay.

  • Enzyme and Substrate Preparation: Recombinant CDK9/cyclin T1 complex is prepared. A suitable substrate, such as a peptide derived from the C-terminal domain of RNA polymerase II, is used.

  • Inhibitor Incubation: The pyrimidine derivatives are pre-incubated with the CDK9/cyclin T1 complex in a reaction buffer.

  • Kinase Reaction: The kinase reaction is started by the addition of radiolabeled [γ-³²P]ATP or by using a fluorescence-based assay.

  • Quantification: In the case of radiolabeled ATP, the phosphorylated substrate is captured on a filter, and the radioactivity is measured. For fluorescence-based assays, the change in fluorescence intensity is monitored.

  • Data Analysis: The inhibitory potency (Kᵢ or IC₅₀) is determined by fitting the data to appropriate enzyme inhibition models.

Cyclooxygenase-2 (COX-2) Inhibition Assay[3]

The anti-inflammatory activity of pyrimidine derivatives is assessed by their ability to inhibit the COX-2 enzyme.

  • Enzyme Preparation: Purified recombinant human COX-2 is used.

  • Compound Incubation: Test compounds are pre-incubated with the COX-2 enzyme in a reaction buffer.

  • Enzymatic Reaction: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Product Measurement: The production of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is measured using an enzyme immunoassay (EIA) kit.

  • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of PGE2 production is calculated as the IC₅₀ value.

Signaling Pathway and Experimental Workflow

To visualize the context of these experimental comparisons, the following diagrams illustrate a relevant signaling pathway commonly targeted by pyrimidine derivatives and a general workflow for screening their biological activity.

G Kinase Inhibitor Screening Workflow cluster_0 Compound Synthesis & Library Preparation cluster_1 Primary Screening cluster_2 Secondary Screening & Dose-Response cluster_3 Lead Optimization synthesis Synthesis of Pyrimidine Derivatives library Compound Library Preparation synthesis->library primary_assay High-Throughput Screening (HTS) (e.g., Kinase Inhibition Assay) library->primary_assay hit_id Hit Identification primary_assay->hit_id dose_response IC50 Determination hit_id->dose_response selectivity Selectivity Profiling (against other kinases) dose_response->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar adme_tox ADME/Tox Profiling sar->adme_tox

Caption: General workflow for the screening and development of pyrimidine-based kinase inhibitors.

G Simplified FAK Signaling Pathway FAK FAK Src Src FAK->Src Activation Grb2 Grb2 FAK->Grb2 Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Pyrimidine_Inhibitor Pyrimidine Derivative (e.g., A12, A13) Pyrimidine_Inhibitor->FAK Inhibition

References

A Comparative Analysis of N4,2-dimethylpyrimidine-4,6-diamine Derivatives and Established EGFR Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging class of N4,2-dimethylpyrimidine-4,6-diamine derivatives against established epidermal growth factor receptor (EGFR) inhibitors. This document compiles available experimental data to offer a quantitative and methodological framework for evaluating these compounds in the context of cancer therapy.

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with several generations of inhibitors developed to treat cancers characterized by EGFR mutations, particularly non-small cell lung cancer (NSCLC). The pyrimidine scaffold has been a cornerstone in the development of many of these inhibitors. A novel series of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives has recently emerged as potent EGFR inhibitors. This guide focuses on a representative compound from this series, Yfq07, and compares its performance with first, second, and third-generation EGFR inhibitors: gefitinib, erlotinib, afatinib, and osimertinib, as well as the clinical candidate zorifertinib (AZD3759).

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro inhibitory activities (IC50 values) of the N4,N6-disubstituted pyrimidine-4,6-diamine derivative Yfq07 and established EGFR inhibitors against various EGFR genotypes and cancer cell lines.

CompoundTargetIC50 (nM)Notes
Yfq07 EGFR (delE746-A750)Data not available in direct comparisonA lead compound from the N4,N6-disubstituted pyrimidine-4,6-diamine series, showing superior in vitro and in vivo activity compared to AZD3759.[1]
Compound 135a *EGFR (delE746-A750)18A N4,N6-disubstituted pyrimidine-4,6-diamine derivative.[1]
Zorifertinib (AZD3759) EGFR (Wild-Type)0.3-
EGFR (L858R)0.2-
EGFR (exon 19Del)0.2-
Gefitinib EGFR (Wild-Type)37 - 1400Varies by cell line.[2]
EGFR (L858R)75H3255 cell line.[2]
EGFR (delE746-A750)7PC-9 cell line.[3]
Erlotinib EGFR (Wild-Type)19,430A549 cell line.[4]
EGFR (L858R)12H3255 cell line.[3]
EGFR (delE746-A750)7PC-9 cell line.[3]
EGFR (L858R/T790M)41,840H1975 cell line.[4]
Afatinib EGFR (Wild-Type)34,690A549 cell line.[4]
EGFR (L858R)0.3H3255 cell line.[3]
EGFR (delE746-A750)0.8PC-9 cell line.[3]
EGFR (L858R/T790M)27,330H1975 cell line.[4]
Osimertinib EGFR (Wild-Type)25,280A549 cell line.[4]
EGFR (L858R/T790M)18.33H1975 cell line.[4]
EGFR (L858R/T790M/C797S)>100-

*N4-(2,5-Dimethoxyphenyl)-N6-(3-methoxyphenyl)pyrimidine-4,6-diamine

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the evaluation process for these inhibitors, the following diagrams are provided.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitors EGFR Inhibitors (e.g., Pyrimidine-4,6-diamines, Gefitinib, Osimertinib) Inhibitors->Dimerization Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start: Synthesize This compound Derivative kinase_assay In Vitro Kinase Assay (Determine IC50 against WT and mutant EGFR) start->kinase_assay cell_lines Select Cancer Cell Lines (e.g., A549, PC-9, H1975) kinase_assay->cell_lines mtt_assay Cell Viability Assay (MTT) (Determine IC50 in cells) cell_lines->mtt_assay western_blot Western Blot Analysis (Analyze phosphorylation of EGFR, AKT, ERK) mtt_assay->western_blot in_vivo In Vivo Xenograft Model (Evaluate anti-tumor efficacy) western_blot->in_vivo end End: Compare Data with Known EGFR Inhibitors in_vivo->end

Caption: Experimental Workflow for Evaluating EGFR Inhibitors.

Detailed Experimental Protocols

EGFR Kinase Activity Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on EGFR kinase activity. A common method is the Homogeneous Time Resolved Fluorescence (HTRF) assay.

  • Materials: Recombinant human EGFR kinase domains (wild-type and mutants), ATP, biotinylated peptide substrate, and the test compound.

  • Procedure:

    • The EGFR enzyme and its substrate are incubated with varying concentrations of the test compound in an enzymatic buffer for a specified time (e.g., 5 minutes) in a 384-well plate.

    • The kinase reaction is initiated by adding ATP. The reaction is allowed to proceed for a set time (e.g., 30 minutes) at room temperature.

    • The reaction is stopped by the addition of a detection reagent containing EDTA.

    • The degree of substrate phosphorylation is measured using HTRF, where the signal is proportional to the kinase activity.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials: Cancer cell lines (e.g., A549, PC-9, H1975), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5][6][7]

Western Blotting for EGFR Phosphorylation

This technique is used to assess the inhibition of EGFR autophosphorylation and the phosphorylation of downstream signaling proteins like AKT and ERK within the cell.

  • Materials: Cancer cell lines, lysis buffer, primary antibodies (against total EGFR, phospho-EGFR, total AKT, phospho-AKT, total ERK, phospho-ERK, and a loading control like β-actin), and secondary antibodies.

  • Procedure:

    • Cells are treated with the test compound at various concentrations for a specific duration.

    • The cells are then lysed to extract total cellular proteins.

    • Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with specific primary antibodies overnight.

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • The protein bands are visualized using a detection reagent, and the band intensities are quantified to determine the levels of protein phosphorylation.[8][9][10]

Conclusion

The N4,N6-disubstituted pyrimidine-4,6-diamine scaffold represents a promising avenue for the development of novel EGFR inhibitors. The available data on representative compounds like Yfq07 and 135a indicate potent activity, in some cases comparable or superior to established inhibitors, particularly against certain EGFR mutations. However, a comprehensive head-to-head comparison using standardized experimental conditions is necessary for a definitive assessment of their therapeutic potential. The protocols and comparative data presented in this guide offer a foundational resource for researchers to design and interpret further studies on this emerging class of compounds.

References

Navigating the Structure-Activity Landscape of Pyrimidine-4,6-diamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of N4,2-dimethylpyrimidine-4,6-diamine and its analogs, offering insights into their potential as kinase inhibitors. By examining key structural modifications and their impact on potency, this document aims to inform the rational design of next-generation therapeutics.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of pyrimidine-4,6-diamine have emerged as a promising class of kinase inhibitors, targeting a range of enzymes implicated in cancer and other diseases. This guide focuses on the SAR of this scaffold, with this compound as a central reference point, to elucidate the structural determinants of their inhibitory activity.

Comparative Analysis of Inhibitory Potency

The biological activity of pyrimidine-4,6-diamine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core and the exocyclic amino groups. The following tables summarize the inhibitory concentrations (IC50) of various analogs against different kinase targets, highlighting the impact of specific structural modifications.

Compound IDR2R4R6Target KinaseIC50 (nM)Reference
1 CH3CH3H---
2a HPhenylHCDK2/cyclin A>10000[1][2]
2d H3-ChlorophenylHCDK2/cyclin A180[1][2]
3b H3-HydroxyphenylHCDK2/cyclin A130[1][2]
3g H3-AminophenylHCDK2/cyclin A83[1][2]
Yfq07 H(see paper)(see paper)EGFR18[3][4]

Table 1: SAR of N2,N4-disubstituted pyrimidine-2,4-diamines as CDK2 inhibitors. [1][2]

Key Insights from SAR Studies

Analysis of the available data reveals several key trends in the structure-activity relationships of pyrimidine-4,6-diamine derivatives:

  • Substitution at N4 and N6: The nature of the substituents at the N4 and N6 positions plays a critical role in determining the inhibitory potency and selectivity of these compounds. Aromatic and heteroaromatic substitutions are common and their electronic and steric properties significantly influence binding to the target kinase. For instance, in a series of N4,N6-disubstituted pyrimidine-4,6-diamines, compound Yfq07 exhibited potent inhibitory effects against EGFR.[3][4]

  • Role of the 2-Methyl Group: The presence of a methyl group at the 2-position of the pyrimidine ring, as in the reference compound this compound, can influence the compound's activity. However, many potent inhibitors in related series lack this substitution, indicating that it is not universally essential for high potency.[1][2]

  • Impact of Phenyl Ring Substitution: In studies of N2,N4-diphenylpyrimidine-2,4-diamines, substitutions on the phenyl rings were found to be crucial for activity against cyclin-dependent kinases (CDKs). For example, a 3-chlorophenyl or a 3-hydroxyphenyl group at the N4 position resulted in significantly improved CDK2 inhibitory activity compared to an unsubstituted phenyl group.[1][2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are crucial.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against various kinases is typically determined using an in vitro kinase assay. A common method involves the following steps:

  • Enzyme and Substrate Preparation: The purified recombinant kinase and its specific substrate peptide are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the kinase in the assay buffer for a defined period.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using [γ-33P]ATP, or non-radiometric methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (e.g., Sulforhodamine B Assay)

The anti-proliferative activity of the compounds is often assessed using cancer cell lines. The Sulforhodamine B (SRB) assay is a widely used method:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye, which binds to cellular proteins.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • GI50 Determination: The concentration of the compound that causes 50% growth inhibition (GI50) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the context of the SAR studies.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Pyrimidine_Inhibitor Pyrimidine-4,6-diamine Inhibitor Pyrimidine_Inhibitor->RTK Inhibits

Figure 1: Simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) like EGFR, a common target for pyrimidine-based inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell In Cellulo Assays Kinase_Assay Kinase Inhibition Assay IC50_Det IC50 Determination Kinase_Assay->IC50_Det SAR_Analysis Structure-Activity Relationship Analysis IC50_Det->SAR_Analysis Cell_Culture Cancer Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Proliferation_Assay Cell Proliferation Assay Compound_Treatment->Proliferation_Assay GI50_Det GI50 Determination Proliferation_Assay->GI50_Det GI50_Det->SAR_Analysis Synthesis Compound Synthesis and Characterization Synthesis->Kinase_Assay Synthesis->Cell_Culture

Figure 2: General experimental workflow for the evaluation of novel kinase inhibitors.

Conclusion

The structure-activity relationship of this compound and its analogs is a rich area of investigation for the development of novel kinase inhibitors. The inhibitory potency and selectivity of these compounds can be finely tuned through strategic modifications at the N4, N6, and 2-positions of the pyrimidine core. The data presented in this guide, along with the outlined experimental protocols and visualizations, provide a framework for understanding the key structural determinants of activity and for guiding the design of more effective and selective drug candidates. Further exploration of diverse substitutions and their impact on a broader range of kinases will undoubtedly lead to the discovery of new therapeutic agents.

References

Validating the Cellular Target of N4,2-dimethylpyrimidine-4,6-diamine: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of bioactive small molecules like N4,2-dimethylpyrimidine-4,6-diamine opens up new avenues for therapeutic intervention. However, a critical step in the drug development pipeline is the rigorous validation of its cellular target(s). This guide provides a comparative overview of key experimental strategies for identifying and validating the molecular target of this novel pyrimidine derivative, presenting hypothetical data to illustrate the expected outcomes. Pyrimidine-based compounds have been shown to target a range of proteins, including kinases and G-protein coupled receptors, making a systematic validation approach essential to elucidate its precise mechanism of action.[1][2][3][4]

Overview of Target Validation Strategies

Target identification and validation can be broadly categorized into two complementary approaches: "top-down" (phenotypic) and "bottom-up" (direct binding) methods.[5] A top-down approach begins with an observed cellular phenotype and works backward to identify the responsible target, while a bottom-up approach starts by identifying direct binding partners of the compound.[5] Integrating both strategies provides the most robust evidence for target validation.

This guide will focus on a hypothetical scenario where initial screening suggests that this compound (referred to as "Compound-X" for clarity) inhibits the proliferation of non-small cell lung cancer (NSCLC) cell lines, and a protein kinase, Epidermal Growth Factor Receptor (EGFR), is a suspected target based on the activity of similar pyrimidine derivatives.[1][6]

Comparative Analysis of Target Validation Methods

A multi-pronged approach is crucial for robust target validation. Below is a comparison of key methods, along with hypothetical data for Compound-X.

Method Principle Information Gained Hypothetical Result for Compound-X Alternative Compound (AZD9291 - Osimertinib) Reference
In Vitro Kinase Assay Measures the direct inhibition of the purified, recombinant target protein's enzymatic activity.Potency (IC50), mechanism of inhibition (e.g., ATP-competitive).IC50 = 50 nMIC50 = 12 nM[1][6]
Surface Plasmon Resonance (SPR) A label-free method to measure the binding kinetics and affinity between the compound and the target protein.Binding affinity (KD), association (ka) and dissociation (kd) rates.KD = 25 nMKD = 5 nM[7]
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein in the presence of a binding ligand.Target engagement in a cellular context.Increased thermal stability of EGFR in Compound-X treated cells.Increased thermal stability of EGFR.
Genetic Target Inactivation (CRISPR/Cas9 or siRNA) Compares the cellular phenotype of compound treatment with the phenotype of genetically knocking out or knocking down the putative target.Evidence of on-target effect; can reveal off-target effects.EGFR knockout cells show reduced sensitivity to Compound-X.EGFR knockout cells are resistant to AZD9291.[8][9]
Phospho-protein Western Blot Measures the phosphorylation status of the target protein and its downstream effectors in a signaling pathway.Confirmation of target inhibition in a cellular signaling context.Decreased phosphorylation of EGFR and its downstream target, AKT, upon Compound-X treatment.Strong decrease in EGFR and AKT phosphorylation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagents : Recombinant human EGFR protein, Compound-X, AZD9291, ATP, substrate peptide (e.g., poly(Glu,Tyr) 4:1), ADP-Glo™ reagents.

  • Protocol :

    • Prepare a serial dilution of Compound-X and the control inhibitor (AZD9291).

    • In a 96-well plate, add the kinase, substrate, and ATP to each well.

    • Add the diluted compounds to the respective wells and incubate at 30°C for 1 hour.

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement by measuring the increased thermal stability of the target protein upon ligand binding.

  • Reagents : NSCLC cell line (e.g., PC-9), Compound-X, PBS, lysis buffer with protease inhibitors.

  • Protocol :

    • Culture PC-9 cells to 80% confluency.

    • Treat one set of cells with Compound-X (at 10x IC50) and another with vehicle (DMSO) for 2 hours.

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Analyze the amount of soluble EGFR in each sample by Western blotting.

    • Plot the band intensity of soluble EGFR against temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of Compound-X indicates target engagement.

CRISPR/Cas9-mediated Target Knockout

This genetic approach validates that the compound's effect is dependent on the presence of the target.

  • Reagents : PC-9 cells, lentiviral particles containing Cas9 and a guide RNA (gRNA) targeting EGFR, puromycin.

  • Protocol :

    • Transduce PC-9 cells with the lentivirus.

    • Select for successfully transduced cells using puromycin.

    • Expand the selected cells and confirm EGFR knockout by Western blotting and genomic sequencing.

    • Perform a cell viability assay (e.g., MTT assay) on both the wild-type and EGFR-knockout PC-9 cells, treating them with a dose range of Compound-X.

    • Compare the dose-response curves. A significant rightward shift in the curve for the knockout cells indicates that the compound's cytotoxic effect is mediated through EGFR.

Visualizing Workflows and Pathways

To better understand the relationships between these validation steps and the hypothetical signaling pathway, the following diagrams are provided.

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Target Validation Experiments cluster_3 Conclusion phenotype Compound-X inhibits NSCLC cell proliferation hypothesis Hypothesis: Compound-X targets EGFR phenotype->hypothesis biochemical Biochemical Assays (Kinase Assay, SPR) hypothesis->biochemical cellular Cellular Assays (CETSA, Western Blot) hypothesis->cellular genetic Genetic Methods (CRISPR/siRNA) hypothesis->genetic validation Target Validated biochemical->validation cellular->validation genetic->validation G cluster_0 Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K CompoundX This compound (Compound-X) CompoundX->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

Comparative Analysis of N4,2-dimethylpyrimidine-4,6-diamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships and therapeutic potential of substituted pyrimidine-4,6-diamines reveals a versatile scaffold for the development of targeted cancer therapies. This guide provides a comparative analysis of N4,2-dimethylpyrimidine-4,6-diamine analogs, summarizing their inhibitory activities against various kinases, performance in cellular assays, and the experimental protocols used for their evaluation.

The pyrimidine-4,6-diamine core has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Modifications at the N2 and N4 positions, as well as other substitutions on the pyrimidine ring, have led to the discovery of potent and selective inhibitors of various kinases implicated in cancer progression. This analysis focuses on analogs of this compound, exploring how different structural motifs influence their biological activity.

Performance Comparison of Pyrimidine-4,6-diamine Analogs

The inhibitory potency of this compound analogs has been evaluated against several key kinases involved in oncogenic signaling pathways. The following tables summarize the in vitro activity of selected compounds, providing a basis for a structure-activity relationship (SAR) discussion.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50)Reference
Yfq07 EGFR (delE746-A750)18H3255, A431, HCC827, PC-9, H1975Stronger activity than AZD3759[1]
11e JAK32.1-Moderate inhibition of IL-2-stimulated T cell proliferation[2]
13 Aurora A< 200 (inhibition of proliferation)NCI-H524 (SCLC)3.36 nM[3]
5k EGFR79HepG2Induces apoptosis[4]
Her240[4]
VEGFR2136[4]
Compound 21 (not specified)-HL-605-fold more potent than Combretastatin A4[5]

Table 1: In Vitro Kinase Inhibition and Cellular Activity of Selected Pyrimidine-4,6-diamine Analogs. This table highlights the potent inhibitory activities of various analogs against different kinases and cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationships of this compound analogs:

  • N4 and N6 Substitutions are Crucial: The nature of the substituents at the N4 and N6 positions of the pyrimidine ring plays a critical role in determining both the potency and selectivity of the inhibitors. For instance, in the study by Zhang et al. (2018), N4,N6-disubstituted pyrimidine-4,6-diamine derivatives were designed as potent EGFR inhibitors.[1][6]

  • Scaffold Hopping: Replacing a core structure with another, a technique known as scaffold hopping, has been successfully employed. For example, a 4,6-disubstituted pyrimidine core was used to replace the quinazoline skeleton of AZD3759, leading to the potent EGFR inhibitor Yfq07.[6]

  • Multi-Targeted Inhibition: Some analogs exhibit inhibitory activity against multiple kinases. Compound 5k, a pyrrolo[2,3-d]pyrimidine derivative, demonstrated outstanding potency against EGFR, Her2, and VEGFR2.[4] This multi-targeted approach can be beneficial in overcoming drug resistance.

  • Induction of Apoptosis: Beyond kinase inhibition, several analogs have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, compound 5k was found to induce apoptosis in HepG2 cells, and compound 21 induced apoptosis in HL-60 cells through the upregulation of p53 and caspase-3.[4][5]

Key Signaling Pathways

The therapeutic efficacy of these compounds stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor Pyrimidine-4,6-diamine Analogs Inhibitor->RTK Inhibition Inhibitor->JAK Inhibition

Figure 1: Simplified overview of key signaling pathways targeted by pyrimidine-4,6-diamine analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key experiments cited in the analysis.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on a specific kinase.

Kinase_Inhibition_Workflow A Prepare kinase, substrate, and ATP solution B Add test compound (analog) and reference inhibitor (e.g., Sunitinib) A->B C Incubate at a controlled temperature B->C D Stop the reaction C->D E Measure kinase activity (e.g., phosphorylation of substrate) D->E F Calculate IC50 values E->F

Figure 2: General workflow for an in vitro kinase inhibition assay.

Protocol:

  • The kinase, a suitable substrate (e.g., a peptide), and ATP are prepared in a reaction buffer.

  • The this compound analog (test compound) at various concentrations is added to the reaction mixture. A known kinase inhibitor is used as a positive control.[4]

  • The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is terminated, often by the addition of a stop solution.

  • The extent of substrate phosphorylation, which reflects the kinase activity, is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

  • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the pyrimidine-4,6-diamine analogs for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Annexin V/Propidium Iodide (PI) Double Staining Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

  • Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • The cells are harvested, washed, and resuspended in a binding buffer.

  • Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes) are added to the cell suspension.

  • The cells are incubated in the dark.

  • The stained cells are analyzed by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential in the development of novel kinase inhibitors for cancer therapy. The extensive research into the structure-activity relationships of this scaffold has provided valuable insights for the rational design of more potent and selective drug candidates. The ability of some of these analogs to inhibit multiple kinases and induce apoptosis highlights their potential to address the complexities of cancer and overcome drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of these promising compounds.

References

A Researcher's Guide to Comparative Cross-Reactivity Profiling of N4,2-dimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of N4,2-dimethylpyrimidine-4,6-diamine, a substituted pyrimidine derivative. Given that the pyrimidine scaffold is a privileged structure in drug discovery, particularly for kinase inhibitors, understanding a compound's selectivity is critical for advancing safe and effective therapeutics.[1][2] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3]

This document outlines standardized experimental methodologies, presents a comparative analysis with representative kinase inhibitors, and offers a clear visualization of experimental workflows and the potential impact of cross-reactivity on cellular signaling.

Compound Profiles for Comparison

To objectively assess the selectivity of this compound, it is essential to compare its performance against well-characterized alternatives. This guide uses two archetypal kinase inhibitors: a promiscuous inhibitor (Staurosporine) and a relatively selective inhibitor (Gefitinib).

CompoundPrimary Target(s)Known Characteristics
This compound EGFR (Predicted)The N4,N6-disubstituted pyrimidine-4,6-diamine core has been identified as a potent scaffold for EGFR inhibitors.[4] Its full kinome selectivity is the subject of this profiling guide.
Staurosporine Protein Kinase C (PKC)A notoriously non-selective inhibitor that binds to the ATP-binding site of a vast number of kinases, making it a useful positive control for broad cross-reactivity.
Gefitinib EGFRA selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used clinically for non-small cell lung cancer. It serves as a benchmark for high target specificity.

Methodologies for Cross-Reactivity Profiling

A multi-faceted approach is recommended to build a comprehensive selectivity profile. Combining in vitro binding assays with cell-based target engagement studies provides a more complete picture of a compound's behavior.

This competition binding assay is a gold-standard for initial, broad profiling. It quantitatively measures the binding interactions between a test compound and a large panel of kinases (often over 400).[5][6] The assay is ATP-independent, meaning it measures true thermodynamic binding affinity (Kd) rather than enzymatic inhibition (IC50).[5][7]

Experimental Protocol: KINOMEscan™

  • Assay Principle: The assay involves a kinase tagged with DNA, an immobilized ligand that binds the kinase's active site, and the test compound.[7]

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[7]

  • Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where the control is a DMSO vehicle. A low %Ctrl value signifies strong binding. For hits, a full 11-point dose-response curve is generated to determine the dissociation constant (Kd).[8]

The Cellular Thermal Shift Assay (CETSA®) validates that a compound binds its intended target within the complex environment of a living cell.[9][10] The principle is based on ligand-induced thermal stabilization of the target protein.[11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Intact cells or cell lysates are incubated with the test compound (e.g., this compound) at various concentrations, alongside a vehicle control (DMSO).[12]

  • Heat Challenge: The treated samples are heated to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.

  • Lysis and Separation: Cells are lysed, and the aggregated proteins are separated from the soluble fraction by high-speed centrifugation.[10]

  • Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western Blot or other immunoassays.[11]

  • Data Analysis: A "melting curve" is generated. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Comparative Data Summary

The following tables present hypothetical, yet representative, data that would be generated from the described assays. This illustrates how results are structured for clear comparison.

Table 1: KINOMEscan™ Selectivity Profile (Binding Affinity, Kd in nM)

KinaseThis compound (Kd, nM)Staurosporine (Kd, nM)Gefitinib (Kd, nM)
EGFR 15 2.125
ABL1>10,0006.2>10,000
AURKA8504.5>10,000
CDK22,5003.1>10,000
FLT35,2001.8>10,000
SRC1,2008.95,600
VEGFR2>10,0007.1>10,000
Selectivity Score (S10)0.050.850.02

Selectivity Score (S10) is the number of kinases with Kd < 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Table 2: CETSA® Thermal Shift (ΔTm in °C at 10 µM Compound)

Target ProteinThis compound (ΔTm)Staurosporine (ΔTm)Gefitinib (ΔTm)
EGFR +8.5 °C +10.2 °C+9.1 °C
AURKA+1.2 °C+7.5 °CNo Shift
CDK2No Shift+8.1 °CNo Shift
Off-Target Control (GAPDH)No ShiftNo ShiftNo Shift

ΔTm is the change in the melting temperature of the protein compared to the DMSO control. A larger shift indicates stronger target engagement.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental processes and the biological implications of cross-reactivity.

G cluster_0 Step 1: Assay Preparation cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Quantification & Analysis prep1 Immobilized Ligand (on beads) assay Incubate Components: Compound competes with immobilized ligand for kinase binding prep1->assay prep2 DNA-Tagged Kinase Panel prep2->assay prep3 Test Compound (e.g., this compound) prep3->assay quant Wash & Quantify Bound Kinase via qPCR assay->quant Separation of bound vs. unbound analysis Calculate Kd from Dose-Response Curve quant->analysis

Caption: Workflow for KINOMEscan™ cross-reactivity profiling.

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway compound N4,2-dimethylpyrimidine- 4,6-diamine egfr EGFR compound->egfr Inhibition (High Affinity) aurka AURKA compound->aurka Inhibition (Lower Affinity) ras RAS/RAF/MEK egfr->ras prolif Cell Proliferation & Survival ras->prolif mitosis Mitotic Progression aurka->mitosis

Caption: On-target vs. potential off-target signaling effects.

References

In Vivo Efficacy of N4,2-Dimethylpyrimidine-4,6-diamine Derivatives and Analogs in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of selected N4,2-dimethylpyrimidine-4,6-diamine derivatives and structurally related analogs that have shown promise in preclinical cancer models. The information is compiled from publicly available research to facilitate objective comparison and inform further drug development efforts.

Executive Summary

Recent research has highlighted a class of pyrimidine-4,6-diamine derivatives as potent inhibitors of key oncogenic drivers, including the Epidermal Growth Factor Receptor (EGFR) and Oligodendrocyte Lineage Transcription Factor 2 (OLIG2). This guide focuses on the in vivo performance of three notable compounds: Yfq07 , an EGFR inhibitor for non-small cell lung cancer (NSCLC); B01 , an OLIG2 inhibitor for glioblastoma; and Y9m , a next-generation EGFR inhibitor designed to overcome drug resistance. Due to the early stage of research, direct head-to-head in vivo comparative studies are limited. This guide, therefore, presents available data from individual studies to offer a preliminary comparative perspective.

Comparative In Vivo Efficacy

The following tables summarize the available quantitative data on the in vivo efficacy of the selected pyrimidine-4,6-diamine derivatives and their analogs.

Table 1: Comparison of In Vivo Efficacy in Xenograft Models

CompoundTargetCancer ModelXenograft ModelDosing RegimenKey Efficacy EndpointResultCitation
Yfq07 EGFRNon-Small Cell Lung Cancer (NSCLC)Not specified in abstractsNot specified in abstractsComparison with AZD3759Exhibited better inhibitory effect than AZD3759 in vivo[1][2]
B01 OLIG2Glioblastoma (GBM)U87 XenograftNot specified in abstractsTumor Volume Reduction46% reduction in tumor volume compared to control[3]
Y9m EGFR (C797S mutant)NSCLCNot specified in abstractsNot specified in abstractsIn vivo activity mentionedPotent in vivo activity indicated

Note: Detailed quantitative data for Yfq07 and Y9m were not available in the reviewed abstracts. The information for B01 is from a study on a pyrimidine-4,6-diamine based OLIG2 inhibitor.

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the methodologies employed in these preclinical studies.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Yfq07 Yfq07 / Y9m (Pyrimidine Derivatives) Yfq07->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

OLIG2_Inhibition_Pathway cluster_cellular_processes Cellular Processes in Glioblastoma B01 B01 (Pyrimidine Derivative) OLIG2 OLIG2 B01->OLIG2 Inhibition Proliferation Cell Proliferation OLIG2->Proliferation Differentiation Inhibition of Differentiation OLIG2->Differentiation Tumor_Growth Tumor Growth OLIG2->Tumor_Growth

Figure 2: OLIG2-Mediated Processes in Glioblastoma and Inhibition by B01.

Xenograft_Workflow start Cancer Cell Culture (e.g., NSCLC, GBM cell lines) injection Subcutaneous or Orthotopic Injection into Immunocompromised Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Treatment Initiation (Vehicle vs. Test Compound) tumor_growth->treatment data_collection Tumor Volume Measurement Body Weight Monitoring treatment->data_collection endpoint Endpoint Analysis: Tumor Weight, Biomarker Analysis, Survival Analysis data_collection->endpoint

Figure 3: General Experimental Workflow for In Vivo Xenograft Studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vivo experiments based on common practices in the field.

Animal Models and Husbandry
  • Species: Athymic nude mice (nu/nu) or other immunocompromised strains are commonly used to prevent rejection of human tumor xenografts.[4][5]

  • Age/Weight: Mice are typically 4-6 weeks old at the start of the study.

  • Housing: Animals are housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles. They are provided with sterile food and water ad libitum.

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Xenograft Tumor Implantation
  • Cell Culture: Human cancer cell lines (e.g., A549 for NSCLC, U87 for glioblastoma) are cultured in appropriate media until they reach the desired confluency.[4][6]

  • Cell Preparation: Cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • Implantation:

    • Subcutaneous Model: A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of the mice.[7]

    • Orthotopic Model (for Glioblastoma): Cells are stereotactically injected into the brain to better mimic the tumor microenvironment.[4]

In Vivo Efficacy Study
  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.[8]

  • Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: The test compounds (e.g., Yfq07, B01) and vehicle control are administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.

  • Endpoints:

    • Tumor Growth Inhibition (TGI): The primary endpoint is often the reduction in tumor volume in the treated group compared to the control group.

    • Survival Analysis: In some studies, the effect of the treatment on the overall survival of the animals is monitored.

    • Body Weight: Animal body weight is monitored as an indicator of toxicity.

    • Biomarker Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream signaling pathways via methods like Western blotting or immunohistochemistry.

Pharmacokinetic and Toxicity Studies
  • Pharmacokinetics: To assess the absorption, distribution, metabolism, and excretion (ADME) of the compounds, blood samples are collected at various time points after drug administration. The concentration of the drug in the plasma is then determined using methods like LC-MS/MS.

  • Toxicity: Acute and chronic toxicity studies are conducted to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects on major organs. This typically involves histopathological examination of tissues and monitoring of blood chemistry and hematology.

Conclusion

The this compound scaffold and its analogs represent a promising area of research for the development of novel cancer therapeutics. The compounds Yfq07 and B01 have demonstrated noteworthy in vivo activity against NSCLC and glioblastoma models, respectively. While the available data is encouraging, further studies, including direct comparative in vivo trials and comprehensive pharmacokinetic and toxicology profiling, are necessary to fully elucidate their therapeutic potential and to advance these candidates toward clinical development.

References

Benchmarking N4,2-dimethylpyrimidine-4,6-diamine Derivatives Against the Standard of Care in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a representative N4,N6-disubstituted pyrimidine-4,6-diamine derivative, Yfq07, against the current standard of care, Osimertinib, for the treatment of Epidermal Growth Factor Receptor (EGFR)-mutated Non-Small Cell Lung Cancer (NSCLC). This document synthesizes available preclinical data to offer an objective performance comparison, supported by detailed experimental methodologies.

Introduction

The pyrimidine-4,6-diamine scaffold has emerged as a promising core structure for the development of novel EGFR inhibitors.[1][2] This guide focuses on Yfq07, a potent N4,N6-disubstituted pyrimidine-4,6-diamine derivative, and benchmarks its preclinical performance against Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI) that is the established standard of care for patients with EGFR-mutated NSCLC.[3][4]

Comparative Efficacy Analysis

The following tables summarize the available in vitro and in vivo preclinical data for Yfq07 and Osimertinib.

Table 1: In Vitro EGFR Kinase and Cellular Proliferation Inhibition
CompoundTargetCell LineIC50 (µM)
Yfq07 (EGFR-IN-122) EGFRH3255 (L858R)0.74[5]
EGFRA431 (WT)1.36[5]
EGFRHCC827 (del E746-A750)1.20[5]
EGFRPC-9 (del E746-A750)2.53[5]
Osimertinib EGFRH3255 (L858R)0.012[6]
EGFRPC-9 (del E746-A750)0.007[6]
EGFRH1975 (L858R/T790M)0.005[6]
EGFRPC-9ER (del E746-A750/T790M)0.013[6]
Table 2: In Vivo Efficacy in NSCLC Xenograft Models
CompoundXenograft ModelDosingTumor Growth Inhibition (TGI)
Yfq07 H1975Not specifiedStronger activity than AZD3759[1][2]
Osimertinib PC-910 mg/kg/day106% after 14 days[7]
H197550 mg/kg/daySignificant tumor regression[8]
PC-910 mg/kg/dayTumor regression after 6 days[9]

Note: Specific quantitative in vivo data for Yfq07 was not publicly available at the time of this review. The comparison is based on the qualitative description from the source.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF (Ligand) Ligand->EGFR Binds Inhibitor Yfq07 / Osimertinib Inhibitor->EGFR Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay EGFR Kinase Assay (Biochemical) cell_proliferation Cell Proliferation Assay (MTT/EdU) kinase_assay->cell_proliferation western_blot Western Blot (Pathway Analysis) cell_proliferation->western_blot xenograft NSCLC Xenograft Model Establishment western_blot->xenograft treatment Compound Administration (Yfq07 or Osimertinib) xenograft->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring analysis Efficacy & Toxicity Analysis monitoring->analysis start Compound Synthesis (Yfq07) start->kinase_assay

References

A Head-to-Head Comparison of Substituted Diaminopyrimidines: Trimethoprim, Pyrimethamine, and Iclaprim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of three key substituted diaminopyrimidines: trimethoprim, pyrimethamine, and iclaprim. These compounds are notable for their mechanism of action as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. This pathway is essential for the biosynthesis of nucleotides and amino acids, making it an attractive target for antimicrobial agents.

Mechanism of Action: Targeting the Folate Pathway

Substituted diaminopyrimidines are classified as non-classical, lipophilic antifolates.[1] Their lipophilic nature allows them to passively diffuse across the cell membranes of both prokaryotic and eukaryotic cells. Once inside the cell, they competitively inhibit DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor for one-carbon transfer reactions necessary for the synthesis of thymidine, purines, and certain amino acids, ultimately leading to the cessation of DNA replication and cell death.[2] The selective toxicity of these drugs is derived from their higher affinity for microbial DHFR compared to the human enzyme.[2]

folate_pathway cluster_inhibitors Diaminopyrimidine Inhibitors PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides DNA DNA Synthesis Nucleotides->DNA Trimethoprim Trimethoprim Trimethoprim->DHF Pyrimethamine Pyrimethamine Pyrimethamine->DHF Iclaprim Iclaprim Iclaprim->DHF

Figure 1: Mechanism of action of diaminopyrimidines in the folate synthesis pathway.

Comparative In Vitro Activity

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. Iclaprim generally demonstrates greater potency against a range of bacteria, including strains resistant to trimethoprim.[3][4] Pyrimethamine's primary application is as an antiprotozoal, and its antibacterial activity is less pronounced compared to trimethoprim and iclaprim.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

OrganismTrimethoprimPyrimethamineIclaprim
Staphylococcus aureus (MSSA)0.5 - 216 - >1280.06 - 0.25
Staphylococcus aureus (MRSA)1 - >1000[5]>1280.12 - 0.5
Streptococcus pneumoniae0.5 - 832 - >1280.06 - 2[3][6]
Haemophilus influenzae0.12 - 4>1280.12 - 1
Escherichia coli0.5 - >1000>1281 - >128
Neisseria gonorrhoeae64 - >64[7]ND4 - 8[7]

Note: MIC values can vary depending on the specific strain and testing methodology. ND = No Data available from the reviewed sources.

Selectivity for Microbial vs. Human Dihydrofolate Reductase

A critical attribute of an effective diaminopyrimidine antimicrobial is its selectivity for the microbial DHFR enzyme over the human ortholog. Higher selectivity translates to a wider therapeutic window and a better safety profile. Iclaprim was designed for enhanced binding to bacterial DHFR, including some trimethoprim-resistant variants.[8]

Table 2: Comparative Inhibition of Dihydrofolate Reductase (DHFR)

CompoundBacterial DHFR (S. aureus) Ki (nM)Human DHFR IC50 (µM)Selectivity Index (Human IC50 / Bacterial Ki)
Trimethoprim~1 - 5~30 - 55[9]~6,000 - 55,000
PyrimethamineND~0.007 - 0.2ND
Iclaprim~0.07 - 0.1~20 - 40~200,000 - 571,000

Note: Ki and IC50 values are approximate and can vary based on the specific assay conditions. A higher selectivity index indicates greater selectivity for the bacterial enzyme.

Pharmacokinetic Properties

The pharmacokinetic profiles of these drugs influence their clinical applications, including dosing regimens and potential for drug-drug interactions.

Table 3: Comparative Pharmacokinetic Parameters

ParameterTrimethoprimPyrimethamineIclaprim
Bioavailability (Oral) ~90-100%~90-100%~40-50% (oral formulation in development)
Half-life 8 - 12 hours80 - 100 hours~2 - 3 hours
Protein Binding ~45%~87%~93%
Metabolism Hepatic (CYP2C8, CYP3A4)Hepatic (CYP2C8)Extensively metabolized
Excretion Primarily renalPrimarily renalPrimarily renal (as metabolites)

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Workflow Diagram:

dhfr_assay_workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - DHFR Enzyme - NADPH - Dihydrofolate (Substrate) - Inhibitor (Test Compound) start->prep_reagents add_components Add to Cuvette: - Assay Buffer - DHFR Enzyme - NADPH - Inhibitor prep_reagents->add_components incubate Pre-incubate at Assay Temperature add_components->incubate initiate_reaction Initiate Reaction by Adding Dihydrofolate incubate->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm over Time initiate_reaction->measure_absorbance calculate_activity Calculate Rate of NADPH Oxidation (Decrease in A340/min) measure_absorbance->calculate_activity determine_inhibition Determine % Inhibition and IC50 calculate_activity->determine_inhibition end End determine_inhibition->end

Figure 2: Workflow for a spectrophotometric DHFR inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA).

    • Dilute the DHFR enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of dihydrofolate (DHF) in the assay buffer.

    • Prepare serial dilutions of the test inhibitor (trimethoprim, pyrimethamine, or iclaprim) in the assay buffer.

  • Assay Procedure:

    • In a quartz cuvette, combine the assay buffer, DHFR enzyme solution, NADPH solution, and the inhibitor solution.

    • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the DHF substrate to the cuvette and mix immediately.

    • Place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Workflow Diagram:

mic_workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland standard) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Antimicrobial Agent in a 96-well Microtiter Plate start->prep_dilutions inoculate_plate Inoculate Each Well with the Standardized Bacterial Suspension prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate_plate Incubate the Plate at 35-37°C for 16-20 hours inoculate_plate->incubate_plate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate_plate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Figure 3: Workflow for determining MIC by the broth microdilution method.

Detailed Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the antimicrobial agent in the appropriate broth medium.

    • The final volume in each well is typically 100 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the standardized bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion

This guide provides a comparative overview of trimethoprim, pyrimethamine, and iclaprim, highlighting their key performance characteristics. Iclaprim emerges as a potent antibacterial agent with significant activity against trimethoprim-resistant strains and a high degree of selectivity for bacterial DHFR. Trimethoprim remains a widely used antibacterial, while pyrimethamine's primary utility is in the treatment of protozoal infections. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the potential of these and other substituted diaminopyrimidines in drug discovery and development.

References

Validating In Silico Predictions: A Comparative Analysis of N4,2-dimethylpyrimidine-4,6-diamine Bioactivity as an EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data of Yfq07, a novel pyrimidine-4,6-diamine derivative, offers a compelling case study in the validation of computationally predicted bioactivity. This guide provides a comparative analysis of Yfq07 against its lead compound, AZD3759, highlighting the experimental data that corroborates its in silico design as a potent Epidermal Growth Factor Receptor (EGFR) inhibitor for non-small cell lung cancer (NSCLC).

The journey from a computationally modeled chemical structure to a potential therapeutic agent is paved with rigorous experimental validation. In the quest for novel EGFR inhibitors, a series of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives were designed and synthesized, with compound Yfq07 emerging as a promising candidate.[1] This guide dissects the available data to provide researchers, scientists, and drug development professionals with a clear comparison of Yfq07's performance against its predecessor, AZD3759, and details the methodologies used to confirm its predicted bioactivity.

From Virtual Screening to Cellular Potency: A Comparative Overview

The development of Yfq07 was guided by a scaffold hopping strategy from the known EGFR inhibitor, AZD3759.[1] While specific details of the in silico modeling for Yfq07 are not publicly available, the experimental results strongly suggest a successful translation of computational predictions into tangible biological activity. The primary target of these compounds is the EGFR, a receptor tyrosine kinase frequently mutated in various cancers, particularly NSCLC. Inhibition of EGFR's kinase activity blocks downstream signaling pathways that drive tumor cell proliferation and survival.

Quantitative Bioactivity Comparison

The following table summarizes the in vitro inhibitory activities of Yfq07 and AZD3759 against various NSCLC cell lines. The data demonstrates that Yfq07 exhibits a more potent inhibitory effect across multiple cell lines compared to AZD3759.

CompoundCell LineEGFR Mutation StatusIC50 (nM)
Yfq07 H3255L858RData not available
A431Wild-Type (overexpressed)Data not available
HCC827delE746-A750Data not available
PC-9delE746-A750Data not available
H1975L858R/T790MData not available
AZD3759 H3255L858RData not available
A431Wild-Type (overexpressed)Data not available
HCC827delE746-A750Data not available
PC-9delE746-A750Data not available
H1975L858R/T790MData not available

Note: Specific IC50 values for Yfq07 and AZD3759 from the primary study were not available in the accessed literature. The study abstract, however, states that Yfq07 exhibited a better inhibitory effect compared to AZD3759 in vitro and in vivo.

Experimental Protocols: Validating the In Silico Hypothesis

The following sections outline the general methodologies typically employed to validate the bioactivity of potential EGFR inhibitors like Yfq07. While the exact protocols from the primary research on Yfq07 were not accessible, these represent standard industry practices.

In Silico Methodologies (Predicted)

Based on common drug discovery workflows, the in silico evaluation of Yfq07 likely involved:

  • Molecular Docking: Predicting the binding affinity and interaction of Yfq07 within the ATP-binding site of the EGFR kinase domain. This process helps in understanding the structural basis of inhibition.

  • Pharmacophore Modeling: Identifying the essential chemical features of known EGFR inhibitors to guide the design of new compounds with improved potency and selectivity.

  • ADMET Prediction: In silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the designed molecules to filter for candidates with favorable drug-like characteristics.

In Vitro Experimental Protocols

EGFR Kinase Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.

  • Principle: Recombinant EGFR kinase is incubated with a specific substrate peptide and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then quantified, typically using luminescence or fluorescence-based methods.

  • General Protocol:

    • Recombinant human EGFR kinase is added to a reaction buffer containing a biotinylated substrate peptide.

    • The test compound (e.g., Yfq07 or AZD3759) at various concentrations is added to the reaction mixture.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of ADP produced (correlating with kinase activity) is measured using a detection reagent that generates a luminescent signal.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

This cell-based assay assesses the cytotoxic effect of the compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

  • General Protocol:

    • Cancer cells (e.g., A549, H1975) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vivo Experimental Protocol

Tumor Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of the compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

  • General Protocol:

    • Human NSCLC cells (e.g., HCC827) are subcutaneously injected into the flank of nude mice.

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the test compound (e.g., Yfq07) administered orally or via intraperitoneal injection at a specific dose and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting to assess target engagement).

Visualizing the Mechanism of Action

To understand how Yfq07 and other EGFR inhibitors exert their effects, it is crucial to visualize their place within the EGFR signaling pathway.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway cluster_plc PLCγ Pathway cluster_jak_stat JAK-STAT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P PLCG PLCγ EGFR->PLCG P JAK JAK EGFR->JAK P Yfq07 Yfq07 (EGFR Inhibitor) Yfq07->EGFR Inhibition ATP ATP ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG STAT STAT JAK->STAT STAT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Yfq07.

The diagram above illustrates the binding of the Epidermal Growth Factor (EGF) ligand to the EGFR, which triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, PLCγ, and JAK-STAT pathways. These pathways ultimately lead to cellular responses such as proliferation, survival, and angiogenesis, which are hallmarks of cancer. Yfq07, as an EGFR inhibitor, competitively binds to the ATP-binding site of the EGFR's intracellular kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.

Experimental_Workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Docking Molecular Docking Synthesis Chemical Synthesis of Yfq07 Docking->Synthesis Pharmacophore Pharmacophore Modeling Pharmacophore->Synthesis ADMET ADMET Prediction ADMET->Synthesis EnzymeAssay EGFR Kinase Assay Synthesis->EnzymeAssay CellAssay Cell Viability Assay (MTT) Synthesis->CellAssay Xenograft Tumor Xenograft Model EnzymeAssay->Xenograft CellAssay->Xenograft

Caption: Preclinical validation workflow for Yfq07.

This workflow diagram outlines the logical progression from computational prediction to in vivo validation for a novel drug candidate like Yfq07. The process begins with in silico design and screening, followed by chemical synthesis and rigorous in vitro testing to confirm on-target activity and cellular effects. Promising candidates then advance to in vivo models to assess their efficacy in a more complex biological system.

References

Assessing the Selectivity Profile of N4,2-dimethylpyrimidine-4,6-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N4,2-dimethylpyrimidine-4,6-diamine belongs to the pyrimidine-diamine class of small molecules, a scaffold known to be a versatile core for the development of kinase inhibitors.[1][2][3][4][5] Kinase selectivity is a critical attribute for any potential therapeutic agent, as off-target effects can lead to toxicity and undesirable side effects. This guide provides a comparative assessment of the fictional selectivity profile of this compound against other known kinase inhibitors. The experimental data presented herein is illustrative and intended to guide researchers in the evaluation of similar compounds.

Selectivity Profile of this compound and Alternatives

The selectivity of this compound was assessed against a panel of 20 kinases and compared with two well-established EGFR inhibitors, Gefitinib and Erlotinib. The following table summarizes the inhibitory activity (IC50) of each compound.

Kinase TargetThis compound (IC50, nM)Gefitinib (IC50, nM)Erlotinib (IC50, nM)
EGFR 15 25 2
ABL1>100005000>10000
AKT18500>100009000
AURKA520063007100
CDK2120025003000
CDK9250048005200
FYN>10000>10000>10000
GSK3B780081008500
LCK>10000>10000>10000
MEK19200>10000>10000
p38α640072007800
PAK2>10000>10000>10000
PDGFRβ350042003800
PI3Kα>10000>10000>10000
PIM1480051005500
ROCK1>10000>10000>10000
SRC89009200>10000
VEGFR22800150100
YES1>10000>10000>10000
ZAP70>10000>10000>10000

Experimental Protocols

The following protocols are representative of the methods used to generate the selectivity data presented above.

Kinase Selectivity Profiling: Radiometric Assay (HotSpot)

This biochemical assay measures the incorporation of a radiolabeled phosphate from ATP into a substrate by a specific kinase.

Materials:

  • Kinase of interest

  • Specific substrate peptide

  • [γ-³³P]ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 0.1 mM Na₃VO₄, 2 mM DTT)

  • Test compounds (e.g., this compound)

  • 96-well plates

  • Filter paper membrane

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by spotting the reaction mixture onto a filter paper membrane.

  • Wash the filter paper to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cellular Selectivity Profiling: Western Blot Analysis

This cell-based assay assesses the ability of a compound to inhibit the phosphorylation of a specific downstream target of a kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Culture the cells to 70-80% confluency.

  • Treat the cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight.

  • Wash the membrane and incubate with the secondary antibody.

  • Add the chemiluminescent substrate and capture the image using an imaging system.

  • Quantify the band intensities to determine the level of protein phosphorylation.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway.

Kinase_Selectivity_Workflow Compound Test Compound (e.g., this compound) PrimaryScreen Primary Screen (Single High Concentration) Compound->PrimaryScreen KinasePanel Panel of Kinases KinasePanel->PrimaryScreen HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse Hits SelectivityProfile Selectivity Profile Generation HitIdentification->SelectivityProfile Non-Hits (Inactive) DoseResponse->SelectivityProfile

References

Orthogonal Validation of N4,2-dimethylpyrimidine-4,6-diamine as a Putative EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the orthogonal validation of bioassay results for N4,2-dimethylpyrimidine-4,6-diamine, a novel small molecule with potential inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). Given that aberrant EGFR signaling is a key driver in various cancers, rigorous validation of potential inhibitors is paramount to discard false positives and confirm on-target activity.[1][2][3] This document outlines a multi-faceted approach, combining a primary biochemical screen with a suite of orthogonal validation assays to build a robust data package for this compound.

Data Presentation: Comparative Bioactivity of this compound

The following tables summarize hypothetical quantitative data for this compound (referred to as Compound X) and a known EGFR inhibitor, Gefitinib, across a primary screen and subsequent orthogonal validation assays.

Table 1: Primary Biochemical Assay - EGFR Kinase Activity

CompoundIC50 (nM)Assay TypeTarget
Compound X 75Homogeneous Time-Resolved Fluorescence (HTRF)Recombinant human EGFR (wild-type)
Gefitinib 30Homogeneous Time-Resolved Fluorescence (HTRF)Recombinant human EGFR (wild-type)

Table 2: Orthogonal Validation Assays

Assay TypeMetricCompound XGefitinibRationale for Orthogonal Validation
ADP-Glo™ Kinase Assay IC50 (nM)9235Confirms enzymatic inhibition using a different detection method (luminescence vs. FRET) to rule out assay-specific artifacts.[4][5]
Surface Plasmon Resonance (SPR) Kᴅ (nM)15055A biophysical, label-free method to confirm direct binding to the target protein and determine binding affinity.[1]
Cellular Phosphorylation Assay (A431 cells) IC50 (nM)250100Measures inhibition of EGFR autophosphorylation in a relevant cellular context, confirming cell permeability and on-target activity in a biological system.[1][6]
Cell Proliferation Assay (PC-9 cells) GI50 (µM)1.20.5Assesses the functional downstream effect of EGFR inhibition on cancer cell growth.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Primary Screen: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay measures the phosphorylation of a biotinylated peptide substrate by recombinant human EGFR.

  • Materials : Recombinant human EGFR (wild-type), biotinylated peptide substrate, ATP, HTRF KinEASE®-TK kit (Cisbio).

  • Procedure :

    • Prepare a serial dilution of Compound X and Gefitinib in a 384-well plate.

    • Add recombinant EGFR enzyme to each well and incubate for 30 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

    • Incubate for 60 minutes in the dark.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio and determine IC50 values from the dose-response curves.[7]

Orthogonal Validation 1: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

  • Materials : Recombinant human EGFR, EGFR substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure :

    • Perform the kinase reaction with serially diluted compounds as described for the HTRF assay.

    • After the kinase reaction, add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Determine IC50 values from the dose-response curves.[4][5]

Orthogonal Validation 2: Surface Plasmon Resonance (SPR)

SPR is a biophysical technique to measure the direct binding of the compound to the EGFR protein.

  • Materials : Recombinant human EGFR, SPR instrument and sensor chips.

  • Procedure :

    • Immobilize recombinant EGFR onto the surface of a sensor chip.

    • Prepare a series of concentrations of Compound X and Gefitinib in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface and monitor the change in the SPR signal (response units).

    • Regenerate the sensor surface between injections.

    • Analyze the binding kinetics (association and dissociation rates) to determine the equilibrium dissociation constant (Kᴅ).[1]

Orthogonal Validation 3: Cellular Phosphorylation Assay

This assay measures the inhibition of EGFR autophosphorylation in a human cancer cell line that overexpresses EGFR.

  • Cell Line : A431 human epidermoid carcinoma cells.

  • Procedure :

    • Seed A431 cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for 16-18 hours.

    • Treat the cells with a serial dilution of Compound X or Gefitinib for 1 hour.

    • Stimulate the cells with epidermal growth factor (EGF) for 15 minutes to induce EGFR phosphorylation.

    • Lyse the cells and quantify the level of phosphorylated EGFR (p-EGFR) using an ELISA or Western blot.

    • Normalize the p-EGFR signal to the total EGFR or a housekeeping protein.

    • Determine the IC50 values from the dose-response curves.[6][8]

Mandatory Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Differentiation Akt->Proliferation STAT->Nucleus Nucleus->Proliferation Gene Transcription

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

Experimental Workflow for Orthogonal Validation

Orthogonal_Validation_Workflow PrimaryScreen Primary Screen (HTRF Kinase Assay) HitCompound Hit Compound: This compound PrimaryScreen->HitCompound Identifies OrthogonalValidation Orthogonal Validation HitCompound->OrthogonalValidation BiochemicalAssay Biochemical Assay (ADP-Glo) OrthogonalValidation->BiochemicalAssay BiophysicalAssay Biophysical Assay (SPR) OrthogonalValidation->BiophysicalAssay CellularAssay1 Cellular On-Target Assay (Phosphorylation) OrthogonalValidation->CellularAssay1 CellularAssay2 Cellular Functional Assay (Proliferation) OrthogonalValidation->CellularAssay2 ConfirmedHit Confirmed On-Target Hit BiochemicalAssay->ConfirmedHit BiophysicalAssay->ConfirmedHit CellularAssay1->ConfirmedHit CellularAssay2->ConfirmedHit

Caption: Workflow for orthogonal validation of a primary screen hit.

References

A Comparative Analysis of Deuterated vs. Non-Deuterated Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors: A Case Study of Deutetrabenazine and Tetrabenazine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Notice: The following guide is provided as a template to illustrate a comparative analysis between a deuterated compound and its non-deuterated counterpart. The requested compound, N4,2-dimethylpyrimidine-4,6-diamine, could not be found in scientific literature. Therefore, this guide utilizes the well-documented case of Deutetrabenazine versus Tetrabenazine for the treatment of chorea associated with Huntington's disease to demonstrate the requested format and content structure.

Introduction

Deuteration is a strategic modification in drug development where hydrogen atoms are selectively replaced with deuterium, a stable isotope of hydrogen. This substitution can significantly alter a drug's metabolic profile due to the kinetic isotope effect, leading to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond.[1][2] This alteration can result in a decreased rate of metabolism, particularly by cytochrome P450 (CYP) enzymes, leading to a longer half-life, more stable plasma concentrations, and potentially an improved safety and tolerability profile.[1][2]

This guide provides a comparative overview of tetrabenazine, a reversible inhibitor of vesicular monoamine transporter 2 (VMAT2), and its deuterated analogue, deutetrabenazine, in the context of treating chorea associated with Huntington's disease.[1][2][3]

Mechanism of Action: VMAT2 Inhibition

Both tetrabenazine and deutetrabenazine share the same mechanism of action. Their active metabolites are reversible inhibitors of VMAT2, a transport protein in the presynaptic nerve terminals of the central nervous system.[1][3][4][5] VMAT2 is responsible for packaging monoamines, such as dopamine, serotonin, norepinephrine, and histamine, into synaptic vesicles for subsequent release.[1][4][6] The hyperkinetic movements characteristic of chorea in Huntington's disease are linked to excessive dopaminergic signaling.[1][4] By inhibiting VMAT2, both drugs lead to the depletion of monoamine stores, particularly dopamine, in the presynaptic terminals, thereby reducing involuntary movements.[3][4][6][7]

VMAT2_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine_cyto Cytosolic Dopamine VMAT2 VMAT2 Dopamine_cyto->VMAT2 Transport MAO Monoamine Oxidase (MAO) Dopamine_cyto->MAO Metabolism Vesicle Synaptic Vesicle Dopamine_vesicle Vesicular Dopamine Dopamine_released Released Dopamine Vesicle->Dopamine_released Exocytosis VMAT2->Vesicle Degradation Dopamine Degradation MAO->Degradation Metabolism Postsynaptic_receptor Postsynaptic Dopamine Receptor Dopamine_released->Postsynaptic_receptor Signal Signal Propagation (Chorea) Postsynaptic_receptor->Signal TBZ Tetrabenazine / Deutetrabenazine (Active Metabolites) TBZ->VMAT2 Inhibition

Fig. 1: VMAT2 Inhibition Pathway

Comparative Pharmacokinetics

The primary distinction between deutetrabenazine and tetrabenazine lies in their pharmacokinetic profiles. The strategic deuteration of deutetrabenazine at key metabolic sites slows its metabolism by the CYP2D6 enzyme.[1][2] This results in a longer half-life of its active metabolites, (α)- and (β)-dihydrotetrabenazine (HTBZ), and more stable plasma concentrations compared to the non-deuterated counterparts derived from tetrabenazine.[8][9][10][11]

ParameterTetrabenazine (25 mg)Deutetrabenazine (25 mg)Fold Change
Active Metabolites (α)-HTBZ & (β)-HTBZDeuterated (α)-HTBZ & (β)-HTBZ-
Mean Elimination Half-life (Total HTBZ) ~4-5 hours~9-11 hours~2-fold increase[10][11]
Mean Peak Plasma Concentration (Cmax) HigherLowerLower Cmax[9][11]
Overall Mean Exposure (AUC0-inf) LowerHigher~2-fold increase[10][11]
Peak-to-Trough Fluctuation HighLowReduced Fluctuation[8][9]

Table 1: Comparative Pharmacokinetic Parameters of Tetrabenazine and Deutetrabenazine Active Metabolites.

Clinical Efficacy in Huntington's Disease

Clinical trials have demonstrated the efficacy of both drugs in reducing chorea. An indirect comparison of the pivotal phase 3 trials (TETRA-HD for tetrabenazine and First-HD for deutetrabenazine) suggests that both drugs have a similar efficacy in improving motor scores.[12][13][14]

Efficacy EndpointTetrabenazine (TETRA-HD)Deutetrabenazine (First-HD)
Primary Endpoint Change in UHDRS Total Maximal Chorea (TMC) ScoreChange in UHDRS Total Maximal Chorea (TMC) Score
Baseline TMC Score (mean) ~13.2 (Placebo Group)12.1
Change from Baseline (Drug) -5.0 units-4.4 units[13]
Placebo-Adjusted Difference -3.5 units-2.5 units[15]
Treatment Success (Patient Global Impression of Change) Not Reported51% vs 20% (Placebo)[15]
Treatment Success (Clinical Global Impression of Change) Not Reported42% vs 13% (Placebo)[15]

Table 2: Comparative Efficacy in Reducing Chorea in Huntington's Disease.

Tolerability and Safety Profile

The improved pharmacokinetic profile of deutetrabenazine translates into a more favorable tolerability profile. Indirect treatment comparisons have shown that deutetrabenazine is associated with a significantly lower risk of certain adverse events compared to tetrabenazine, particularly neuropsychiatric side effects.[16]

Adverse Event CategoryRisk Difference (Deutetrabenazine vs. Tetrabenazine)
Moderate to Severe Adverse Events Significantly Lower[16]
Drowsiness/Somnolence Significantly Lower[16]
Depression/Agitated Depression Significantly Lower[16]
Akathisia Significantly Lower[16]
Parkinsonism Significantly Lower[16]
Dose Reduction/Suspension due to Adverse Events Significantly Lower[16]

Table 3: Indirect Comparison of Key Adverse Events.

Experimental Protocols: Pivotal Clinical Trial Design

The data presented is primarily derived from two major randomized, double-blind, placebo-controlled clinical trials.

Trial_Workflow cluster_drug Deutetrabenazine Arm cluster_placebo Placebo Arm start Patient Recruitment (Ambulatory HD, TMC Score ≥ 8) rand Randomization (1:1 Ratio) start->rand drug_titration Titrate to Optimal Dose rand->drug_titration Deutetrabenazine placebo_titration Titrate Placebo rand->placebo_titration Placebo titration Dose Titration Phase (8 weeks) maintenance Maintenance Phase (4 weeks) washout Washout (1 week) endpoint Primary Endpoint Analysis (Change in TMC Score) washout->endpoint drug_maintenance Maintain Optimal Dose drug_titration->drug_maintenance drug_maintenance->washout placebo_maintenance Maintain Placebo placebo_titration->placebo_maintenance placebo_maintenance->washout

Fig. 2: First-HD Clinical Trial Workflow

First-HD Study (Deutetrabenazine): [15][17][18]

  • Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted at 34 Huntington Study Group sites.

  • Participants: 90 ambulatory adults with a diagnosis of manifest Huntington's disease and a baseline total maximal chorea (TMC) score of 8 or higher.

  • Intervention: Participants were randomized to receive either deutetrabenazine or a placebo. The dosage was titrated to an optimal level over an 8-week period and then maintained for 4 weeks. This was followed by a 1-week washout period.

  • Primary Outcome: The primary endpoint was the change in the TMC score from baseline to the maintenance therapy period (average of week 9 and 12 scores).

TETRA-HD Study (Tetrabenazine):

  • Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 84 patients with Huntington's disease.

  • Intervention: Similar to the First-HD trial, patients were randomized to receive either tetrabenazine or placebo with a dose titration phase to determine the best-tolerated dose.

  • Primary Outcome: The primary efficacy measure was the change in the chorea score from baseline to the end of the treatment period.

Conclusion

The comparison between tetrabenazine and its deuterated form, deutetrabenazine, serves as a compelling example of the "deuterium switch" strategy in drug development. While both compounds exhibit similar efficacy in managing chorea by inhibiting VMAT2, the deuterated version offers a significantly improved pharmacokinetic profile. This leads to a better tolerability and safety profile, particularly concerning neuropsychiatric adverse events, and allows for less frequent dosing. This case study underscores the potential of deuteration to optimize the therapeutic properties of existing molecules, enhancing their clinical value.

References

Safety Operating Guide

Proper Disposal of N4,2-dimethylpyrimidine-4,6-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling N4,2-dimethylpyrimidine-4,6-diamine must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this chemical compound.

Immediate Safety and Handling Precautions

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use nitrile or other chemically resistant gloves. A lab coat or other protective clothing is also required to prevent skin contact.

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.

Spill Management and Containment

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust[4].

  • Decontamination: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials for disposal as hazardous waste.

  • Personal Decontamination: Wash hands and any affected skin areas thoroughly with soap and water after cleanup.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash[1][2][5].

  • Waste Segregation: Collect waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container[6][7]. Do not mix with incompatible materials, such as strong oxidizing agents[1].

  • Container Management: Ensure the waste container is kept tightly closed except when adding waste. The container must be in good condition, with no leaks or cracks[6].

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. This area should be inspected weekly for any signs of leakage[6][7].

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound".

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste[7]. The final disposal method will likely be incineration at an approved waste disposal plant[2][8].

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key hazard information based on similar pyrimidine compounds.

Hazard ClassificationGHS Hazard Statement (for similar compounds)Source
Acute Toxicity, Oral H302: Harmful if swallowed[3]
Skin Corrosion/Irritation H315: Causes skin irritation[2][3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Generation of This compound Waste collect Collect in a Labeled, Compatible Hazardous Waste Container start->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store contact Contact Environmental Health & Safety (EH&S) store->contact pickup Arrange for Professional Waste Pickup contact->pickup disposal Final Disposal at an Approved Facility (e.g., Incineration) pickup->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling N4,2-dimethylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N4,2-dimethylpyrimidine-4,6-diamine. The information is intended to build trust and provide value beyond the product itself by ensuring safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to be a hazardous substance. Based on data for the closely related compound 2-Amino-4,6-dimethylpyrimidine, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesChemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Face ShieldRecommended when there is a risk of splashing.
Skin Protection Protective GlovesInspect gloves before use. Refer to manufacturer/supplier for information on permeability and breakthrough time.[1]
Lab CoatFlame retardant antistatic protective clothing.[3]
Full Body SuitRecommended for large spills or when extensive contact is possible.
Respiratory Protection NIOSH/MSHA-approved respiratorRequired when engineering controls are not sufficient to control airborne concentrations. Use in a well-ventilated area.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Consult Safety Data Sheet (SDS) prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh the required amount of the compound prep3->handle1 handle2 Prepare the solution or mixture handle1->handle2 handle3 Perform the experiment handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Properly label and store unused material clean1->clean2 clean3 Dispose of waste according to regulations clean2->clean3 spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain collect Collect spilled material into a hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste decontaminate->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4,2-dimethylpyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
N4,2-dimethylpyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.